molecular formula C4H10N2O B145821 4-Aminomorpholine CAS No. 4319-49-7

4-Aminomorpholine

Numéro de catalogue: B145821
Numéro CAS: 4319-49-7
Poids moléculaire: 102.14 g/mol
Clé InChI: MKQLBNJQQZRQJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Aminomorpholine, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6825. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

morpholin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-6-1-3-7-4-2-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLBNJQQZRQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195769
Record name 4-Morpholinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4319-49-7
Record name 4-Morpholinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4319-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Aminomorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminomorpholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholin-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-AMINOMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG90NXJ1BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Aminomorpholine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine, also known as N-Aminomorpholine or morpholin-4-amine, is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its unique structural features, combining a morpholine (B109124) ring with a primary amino group, impart desirable physicochemical properties, making it a valuable intermediate in the development of novel therapeutic agents and other fine chemicals.[1][3] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of this compound.

Chemical Structure and Identification

The structure of this compound consists of a saturated six-membered morpholine ring where the nitrogen atom is substituted with an amino group.

  • IUPAC Name: morpholin-4-amine[2]

  • Synonyms: N-Aminomorpholine, 4-Morpholinamine[2]

  • CAS Number: 4319-49-7[2]

  • Molecular Formula: C₄H₁₀N₂O[2]

  • SMILES: NN1CCOCC1

  • InChI: 1S/C4H10N2O/c5-6-1-3-7-4-2-6/h1-5H2

  • InChI Key: MKQLBNJQQZRQJU-UHFFFAOYSA-N

Physicochemical Properties

This compound is a clear, colorless to faintly yellow liquid under standard conditions.[1] It is characterized by its miscibility in water and slight solubility in organic solvents like chloroform (B151607) and methanol.[4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 102.14 g/mol
Boiling Point 168 °C (at 760 mmHg)[4]
Density 1.059 g/mL (at 25 °C)
Refractive Index 1.4772 (at 20 °C)
Flash Point 58 °C (136.4 °F) - closed cup
pKa 4.19 (+1) (at 25 °C)[4]
Vapor Pressure 1.65 mmHg (at 25 °C)[4]
LogP -0.16950[4]
Water Solubility Miscible[4]

Table 1: Key Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of 4-Nitrosomorpholine

A green and efficient method for the synthesis of this compound involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium-carbon bimetallic catalyst in a weak acidic system generated by carbon dioxide and water.[5]

Materials:

  • 4-Nitrosomorpholine

  • Zinc powder (Zn)

  • Palladium on carbon (Pd/C, 10%)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Water (H₂O)

  • Carbon dioxide (CO₂)

  • Closed three-necked flask with a carbon dioxide ventilation device and a gas flow meter

Procedure:

  • To a closed three-necked flask, add 4-nitrosomorpholine (1 mol), 500 mL of water, and 5.0 g of ammonium chloride.[5]

  • Begin stirring the mixture and introduce carbon dioxide gas into the system at a rate of 0.4 L/min.[5]

  • After a period of ventilation, heat the reaction mixture to 40 °C.[5]

  • Add 128.6 g (2.0 mol) of zinc powder in batches, maintaining the temperature between 35-45 °C during the addition.[5]

  • After the addition is complete, continue the reaction until completion, monitoring by a suitable method (e.g., TLC or HPLC).[5]

  • Upon completion, the reaction mixture is worked up to isolate the this compound product. The work-up typically involves filtration to remove the catalyst and unreacted zinc, followed by extraction and distillation of the product.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 4-Nitrosomorpholine 4-Nitrosomorpholine Reaction_Vessel Three-Necked Flask (35-45 °C) 4-Nitrosomorpholine->Reaction_Vessel Zn Powder Zn Powder Zn Powder->Reaction_Vessel Pd/C Pd/C Pd/C->Reaction_Vessel CO2/H2O CO2/H2O CO2/H2O->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Distillation Distillation Extraction->Distillation This compound This compound Distillation->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (300MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the methylene (B1212753) protons adjacent to the oxygen and the nitrogen of the amino group, as well as the protons of the amino group itself. A patent describes the following peaks for a related compound: 2.61 (t, 4H, CH₂), 3.32 (broad, 2H, NH₂), 3.73 (t, 4H, OCH₂).[5]

  • ¹³C NMR (300MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the two sets of methylene carbons in the morpholine ring. The patent reports peaks at δ 66.5 and 57.8 ppm for a related compound.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and C-O-C stretching of the ether linkage (around 1100 cm⁻¹).[6][7]

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of this compound (102.14 g/mol ).[2]

Reactivity and Applications

This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[8] The presence of the primary amino group makes it a versatile nucleophile for various chemical transformations.

Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It has been utilized in the preparation of:

  • Antiviral agents: For the prevention and treatment of influenza.

  • Carbonic anhydrase inhibitors: A class of drugs with various therapeutic applications.

  • Novel tricyclic derivatives: For potential pharmaceutical use.

Furthermore, this compound is employed as a corrosion inhibitor and an oxygen scavenger in water treatment processes, where it forms a protective film on metal surfaces.[1]

Biological Activity and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, the morpholine moiety is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[3] The incorporation of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Currently, there is limited publicly available information detailing specific signaling pathways that are directly modulated by this compound. Its biological significance lies in its role as a precursor to other molecules that may interact with various biological targets. For instance, derivatives of 4-aminoquinolines, which share some structural similarities in terms of the amino-heterocycle motif, have been investigated for their leishmanicidal activity, targeting the parasite's mitochondria.[9] However, direct evidence for this compound's involvement in specific signaling cascades is not well-documented.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10] It may also cause respiratory irritation.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[8]

Conclusion

This compound is a chemical compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its well-defined chemical properties and versatile reactivity make it a valuable intermediate for the creation of a wide range of functional molecules. While its direct biological activity and interaction with signaling pathways are not extensively characterized, its role as a key building block in the synthesis of bioactive compounds is firmly established. The synthetic protocol outlined provides a green and efficient route to this important molecule, further enhancing its utility in research and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 4-Aminomorpholine from Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust and environmentally conscious method for the synthesis of 4-aminomorpholine, a crucial intermediate in the pharmaceutical and agrochemical industries. The synthesis proceeds via the nitrosation of morpholine (B109124) to form 4-nitrosomorpholine, followed by a novel green reduction method. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a vital building block in the synthesis of a variety of biologically active molecules, including carbonic anhydrase inhibitors and other therapeutic agents.[1] Its synthesis from readily available morpholine is a key process for ensuring a stable supply for research and development. This document details a high-yield, environmentally friendly synthetic route that avoids the use of harsh acids.[1]

Synthetic Pathway Overview

The synthesis of this compound from morpholine is a two-step process:

  • Nitrosation of Morpholine: Morpholine is reacted with a nitrosating agent to form the intermediate, 4-nitrosomorpholine.

  • Reduction of 4-Nitrosomorpholine: The intermediate is then reduced to the final product, this compound, using a bimetallic catalyst system in a weakly acidic environment generated by carbon dioxide in water.[1]

This approach offers high selectivity and yield, with minimal formation of by-products.[1]

Synthesis_Pathway cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction Morpholine Morpholine N_Nitrosomorpholine 4-Nitrosomorpholine Morpholine->N_Nitrosomorpholine Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂/H⁺) Reducing_Agents Zn powder, Pd/C Aminomorpholine This compound Weak_Acid CO₂/H₂O N_Nitrosomorpholine_ref->Aminomorpholine

Caption: Two-step synthesis of this compound from morpholine.

Experimental Protocols

The following protocols are based on a green synthesis method for this compound.[1]

Synthesis of 4-Nitrosomorpholine (Intermediate)

A detailed protocol for the synthesis of the 4-nitrosomorpholine intermediate is a prerequisite for the subsequent reduction step. This initial step involves the controlled reaction of morpholine with a suitable nitrosating agent.

Synthesis of this compound

Materials and Equipment:

  • 4-Nitrosomorpholine

  • Deionized water

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Zinc powder (Zn)

  • Palladium on carbon (Pd/C, 10-15% w/w of substrate)[1]

  • Carbon dioxide (CO₂) gas supply with flow meter

  • Closed three-necked flask

  • Stirrer

  • Heating mantle with temperature control

  • Gas ventilation device

  • Filtration apparatus (e.g., Buchner funnel)

  • Distillation apparatus for vacuum distillation

Procedure:

  • To a closed three-necked flask equipped with a stirrer, gas ventilation device, and CO₂ inlet, add 4-nitrosomorpholine (1 mol equivalent).

  • Add 500 ml of water and 5.0 g of ammonium chloride to the flask.

  • Begin stirring and introduce carbon dioxide gas into the system at a rate of 0.4 liters/min.

  • After a period of ventilation, heat the mixture to 40°C.

  • Gradually add 128.6 g (2.0 mol) to 160.8 g (2.5 mol) of zinc powder in batches, maintaining the reaction temperature between 35-45°C.[1]

  • Add a catalytic amount of Pd/C (10-15% of the weight of 4-nitrosomorpholine).[1]

  • Continue the reaction until Gas Chromatography (GC) analysis indicates the complete consumption of 4-nitrosomorpholine.

  • Stop the CO₂ flow and filter the reaction mixture to remove the Pd/C and zinc residue. Wash the solid residue with water.

  • Combine the filtrates and transfer to a distillation flask.

  • Remove the water under reduced pressure.

  • Increase the temperature and collect the fraction at 64-72°C/15mmHg to obtain this compound as a grayish-white solid.[1]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine 4-Nitrosomorpholine, Water, and NH₄Cl in a three-necked flask Stir_CO2 Start stirring and introduce CO₂ gas Setup->Stir_CO2 Heat Heat to 40°C Stir_CO2->Heat Add_Zn_PdC Add Zn powder and Pd/C in batches (35-45°C) Heat->Add_Zn_PdC Monitor Monitor reaction by GC Add_Zn_PdC->Monitor Filter Filter to remove Zn and Pd/C Monitor->Filter Wash Wash solid residue with water Filter->Wash Combine Combine filtrates Wash->Combine Evaporate Remove water under reduced pressure Combine->Evaporate Distill Vacuum distill to collect product (64-72°C/15mmHg) Evaporate->Distill

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting Material4-Nitrosomorpholine[1]
Reducing AgentsZn powder, Pd/C[1]
Acid SystemCO₂/H₂O[1]
Temperature35-45°C[1]
Yield96.8%[1]
Purity (GC)99.5%[1]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₀N₂O[2][3][4][5]
Molecular Weight102.14 g/mol [2][3]
AppearanceGrayish-white solid[1]
Melting Point82-83°C[1]
Boiling Point168°C (lit.)
Density1.059 g/mL at 25°C (lit.)
Refractive Indexn20/D 1.4772 (lit.)
¹H NMR (300MHz, CDCl₃) δ 2.61 (t, 4H, CH₂), 3.32 (broad, 2H, NH₂), 3.73 (t, 4H, OCH₂)[1]
¹³C NMR (300MHz, CDCl₃) δ 66.5, 57.8[1]
Mass Spectrum (EI) Major fragments at m/z consistent with the structure
IR Spectrum Characteristic peaks for N-H and C-N stretching[3][5]
CAS Number4319-49-7[4]

Conclusion

The described method for the synthesis of this compound from morpholine offers a highly efficient, scalable, and environmentally friendly alternative to traditional synthetic routes. The use of a zinc powder-palladium/carbon bimetallic system in a weak carbonic acid medium leads to high yields and purity of the final product. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary information to replicate and potentially optimize this valuable synthetic transformation.

References

Spectroscopic Profile of 4-Aminomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-Aminomorpholine (CAS No: 4319-49-7), a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available--Protons on C2 and C6 (O-CH₂)
Data not publicly available--Protons on C3 and C5 (N-CH₂)
Data not publicly available--Protons on the amino group (NH₂)

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not publicly availableC2 and C6 (O-CH₂)
Data not publicly availableC3 and C5 (N-CH₂)
Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve a small amount of this compound (typically 5-25 mg) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not publicly availableStrong, BroadN-H stretching (amine)
Data not publicly availableStrongC-H stretching (aliphatic)
Data not publicly availableStrongC-O-C stretching (ether)
Data not publicly availableMediumC-N stretching (amine)
Data not publicly availableMediumN-H bending (amine)

Note: While a specific peak list is not publicly available, the general regions of absorption for the functional groups present in this compound can be predicted based on standard IR correlation tables.

Experimental Protocol: IR Spectroscopy (Neat Liquid)

The following protocol is for obtaining an IR spectrum of a pure liquid sample, as indicated by the "CAPILLARY CELL: NEAT" technique found in some databases[3].

  • Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty salt plates.

    • Place the sample assembly in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Possible Fragment
102Data not publicly available[M]⁺ (Molecular Ion)
Data not publicly available100Base Peak
Data not publicly available-Various fragment ions

Note: The NIST WebBook displays a graphical representation of the EI mass spectrum of N-Aminomorpholine (a synonym for this compound), showing the molecular ion at m/z 102[4]. A detailed list of fragments and their relative intensities is not provided.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Counts Generate Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure Interpret Data IR_Data->Structure Interpret Data MS_Data->Structure Interpret Data

General workflow for spectroscopic analysis.

This guide serves as a central repository for the spectroscopic data of this compound. While some specific numerical data is not publicly available, the provided information and protocols offer a solid foundation for researchers and scientists working with this compound.

References

4-Aminomorpholine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine, a heterocyclic amine, serves as a versatile building block in medicinal chemistry and drug development. Its morpholine (B109124) core is a common feature in numerous biologically active compounds, contributing to desirable physicochemical and pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in synthesis, formulation, and as a starting material for new chemical entities. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for its quantitative assessment.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Appearance Clear, colorless to faintly yellow liquid[1][2]
Molecular Formula C₄H₁₀N₂O[1][2]
Molecular Weight 102.14 g/mol [1][2]
Boiling Point 168 °C at 760 mmHg[1][2]
Density 1.062 g/cm³[2]
Flash Point 58.3 °C[2]
pKa 4.19 (+1) at 25°C[2]

Solubility Profile

This compound exhibits high polarity, rendering it readily soluble in aqueous media. The available qualitative solubility data is summarized in the table below.

SolventSolubilityReference
Water Very soluble / Miscible[1][2]
Chloroform Slightly soluble[2]
Methanol Slightly soluble[2]
Experimental Protocol for Quantitative Solubility Determination (OECD 105 Guideline Adaptation)

To obtain precise, quantitative solubility data, the flask method, as outlined in the OECD 105 guideline, is recommended. This method is suitable for substances with solubilities above 10⁻² g/L.

1. Principle: A saturated solution of this compound is prepared by agitation in a chosen solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

2. Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer at various pH)

  • Constant temperature water bath or incubator

  • Mechanical shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, GC-FID)

3. Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed, thermostated flask.

  • Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (preliminary studies should establish this time, often 24-48 hours).

  • After equilibration, allow the mixture to stand to let undissolved material settle.

  • Carefully withdraw a sample of the supernatant. To remove any suspended particles, centrifuge the sample or filter it through a syringe filter that does not adsorb the analyte.

  • Accurately dilute the clear, saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Repeat the experiment at different temperatures to determine the temperature dependency of solubility.

4. Data Analysis: The solubility is calculated from the mean of at least three independent determinations. The results are typically expressed in g/L, mg/mL, or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature to reach equilibrium A->B C Settle undissolved material B->C D Withdraw and clarify supernatant (centrifuge/filter) C->D E Dilute sample accurately D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate solubility from mean of replicates F->G

Quantitative Solubility Determination Workflow.

Stability Profile

This compound is generally stable under standard temperature and pressure. However, its stability can be compromised by exposure to certain conditions and incompatible materials.

Condition/MaterialStability/IncompatibilityReference
Temperature & Pressure Stable under normal conditions[1]
Storage Store below +30°C in a tightly closed container. Air sensitive.[2]
Incompatible Materials Acid anhydrides, acid chlorides, acids, strong oxidizing agents, carbon dioxide.[1]
Decomposition Products (under fire) Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[1]
Experimental Protocol for Forced Degradation Studies (ICH Q1A/Q1B Guideline Adaptation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Principle: this compound is subjected to a variety of stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to induce degradation. The degradation products are then identified and quantified.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled light (UV and visible) and temperature exposure

  • Oven for thermal stress testing

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

3. Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

    • Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze for the parent compound and any degradation products.

  • Oxidative Stability:

    • Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a defined period.

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • After the specified exposure, analyze both the exposed and control samples.

  • Thermal Stability:

    • Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

    • Analyze the sample at various time points to assess degradation.

4. Data Analysis: The percentage of degradation is calculated for each stress condition. The chromatograms are examined to determine the number of degradation products and their separation from the parent peak. This data is crucial for establishing the degradation pathway and for the validation of a stability-indicating method.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound Sample B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV/Vis Light) A->D E Thermal (Heat) A->E F Sample at time points B->F C->F D->F E->F G Analyze by Stability-Indicating Method (e.g., HPLC) F->G H Identify Degradation Products G->H I Quantify Degradation G->I J Elucidate Degradation Pathway G->J

Forced Degradation Study Workflow.

Analytical Methodologies

A validated analytical method is critical for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method Considerations:

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase: Due to the basic nature of the amine, a buffered mobile phase (e.g., phosphate or acetate (B1210297) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol) is recommended to achieve good peak shape and retention.

  • Detection: this compound lacks a strong chromophore, which can present a challenge for UV detection. Derivatization with a UV-active agent can be employed to enhance sensitivity. Alternatively, more universal detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used for direct analysis.

  • Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data indicates good aqueous solubility and general stability, this guide emphasizes the necessity of quantitative experimental determination for drug development purposes. The detailed protocols, adapted from established international guidelines, offer a robust framework for researchers to generate the precise data required for formulation development, stability assessment, and regulatory submissions. The successful application of these methodologies will enable the confident and effective use of this compound in advancing pharmaceutical research.

References

The Discovery and Synthetic History of 4-Aminomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Aminomorpholine, a heterocyclic amine, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features have made it a key intermediate in the synthesis of a wide range of biologically active molecules, including antibacterial agents, carbonic anhydrase inhibitors, and radioprotectants. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its seminal and contemporary synthesis protocols, and exploring its role in the development of novel therapeutics.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
CAS Number4319-49-7
AppearanceColorless to pale yellow liquid
Boiling Point168 °C
Melting PointNot available (liquid at room temperature)
Density1.059 g/mL at 25 °C
Refractive Indexn20/D 1.4772

Historical Synthesis Methods

The synthesis of this compound has been approached through several key strategies, each with its own advantages and limitations. The earliest methods focused on ring-closing reactions, while later developments centered on the reduction of morpholine (B109124) derivatives.

Ring-Closing Synthesis

One of the earliest reported methods for the synthesis of this compound involved a ring-closing reaction. A notable example is the reaction of 2,2'-dichloroethyl ether with hydrazine (B178648) hydrate, as described in the Journal of the Chemical Society in 1956.

Experimental Protocol: Synthesis of this compound from 2,2'-Dichloroethyl Ether and Hydrazine Hydrate

Reduction of 4-Nitromorpholine (B110871)

Another approach involves the reduction of a nitro group at the 4-position of the morpholine ring. A method for the reduction of 4-nitromorpholine was reported in the Journal of General Chemistry of the USSR in 1984.

Experimental Protocol: Reduction of 4-Nitromorpholine

Specific experimental details from the 1984 publication are not available in the searched resources. Access to the original journal article is required for a comprehensive protocol. This synthetic route is also hampered by the challenges associated with the synthesis of the starting material, 4-nitromorpholine, which often proceeds with low yield.[1]

Reduction of 4-Nitrosomorpholine

The reduction of 4-nitrosomorpholine has proven to be the most viable and widely adopted method for the synthesis of this compound due to the high yield of the starting material and the subsequent reduction step.[1] An early example of this approach utilized titanium(III) chloride as the reducing agent, as documented in the Journal of Organic Chemistry in 1984.

Experimental Protocol: Reduction of 4-Nitrosomorpholine with Titanium(III) Chloride

The detailed experimental procedure from the 1984 article is not available in the consulted databases. The original publication should be referenced for specific reaction conditions and work-up procedures.

A Modern "Green" Synthesis Approach

In recent years, a more environmentally friendly method for the synthesis of this compound has been developed, focusing on the reduction of 4-nitrosomorpholine using a bimetallic catalyst system in a weak acid environment generated from carbon dioxide.

Experimental Protocol: Green Synthesis of this compound

This method, detailed in patent CN103992295A, utilizes a zinc powder-palladium on carbon (Zn/Pd-C) bimetallic catalyst to reduce 4-nitrosomorpholine.[1]

  • Reaction Setup: To a solution of 4-nitrosomorpholine (1.0 mol) in water (500 mL) in a three-necked flask equipped with a stirrer and a gas inlet, is added ammonium (B1175870) chloride (5.0 g).

  • Reaction Conditions: The mixture is stirred, and carbon dioxide gas is bubbled through the solution at a rate of 0.4 L/min. The reaction temperature is maintained at 35-45 °C. 5% Pd/C (4.4 g) is added, followed by the portion-wise addition of zinc powder (128.6 g, 2.0 mol).

  • Work-up and Purification: After the reaction is complete (monitored by GC), the catalyst and zinc residues are filtered off and washed with water. The combined filtrate is subjected to reduced pressure distillation to first remove water, followed by vacuum distillation to collect the product at 64-72 °C / 15 mmHg.

  • Yield: This method reports a high yield of 95% with a purity of 98.9% (GC).[1]

Synthesis Route Overview

Synthesis_Routes cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Morpholine Morpholine 4-Nitrosomorpholine 4-Nitrosomorpholine Morpholine->4-Nitrosomorpholine Nitrosation 4-Nitromorpholine 4-Nitromorpholine Morpholine->4-Nitromorpholine Nitration 2,2'-Dichloroethyl ether 2,2'-Dichloroethyl ether This compound This compound 2,2'-Dichloroethyl ether->this compound Ring-Closing (Low Yield) Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound Ring-Closing (Low Yield) 4-Nitrosomorpholine->this compound Reduction (e.g., Zn/Pd-C, TiCl3) 4-Nitromorpholine->this compound Reduction

Caption: Synthetic pathways to this compound.

Biological Relevance and Applications

While this compound itself is primarily utilized as a chemical intermediate, its derivatives have shown significant biological activity. A recent study in 2024 highlighted the potent antiviral activity of hydrazone derivatives of N-aminomorpholine (a synonym for this compound) against the influenza virus.

Molecular docking studies from this research suggest that these hydrazone derivatives can interact with key viral proteins, namely hemagglutinin (HA) and neuraminidase (NA), which are crucial for viral entry and release, respectively. This interaction is proposed to inhibit the function of these proteins, thereby blocking the viral life cycle.

Influenza_Inhibition Proposed Mechanism of Antiviral Action of this compound Hydrazone Derivatives cluster_drug Antiviral Agent cluster_host Host Cell Hemagglutinin (HA) Hemagglutinin (HA) Host_Cell_Receptor Sialic Acid Receptor Hemagglutinin (HA)->Host_Cell_Receptor Binding (Viral Entry) Neuraminidase (NA) Neuraminidase (NA) Neuraminidase (NA)->Host_Cell_Receptor Cleavage (Viral Release) 4-Aminomorpholine_Hydrazone This compound Hydrazone Derivative 4-Aminomorpholine_Hydrazone->Hemagglutinin (HA) Inhibition 4-Aminomorpholine_Hydrazone->Neuraminidase (NA) Inhibition

Caption: Inhibition of influenza virus proteins by this compound hydrazone.

This discovery opens up new avenues for the development of this compound-based compounds as potential antiviral therapeutics. The morpholine scaffold, derivatized at the 4-amino position, provides a versatile platform for designing novel inhibitors of viral proteins.

Conclusion

The journey of this compound from its initial, low-yielding syntheses to modern, efficient, and "green" production methods highlights the evolution of synthetic organic chemistry. Its enduring importance as a key intermediate is a testament to the versatility of the morpholine scaffold in medicinal chemistry. The recent discovery of potent antiviral activity in its derivatives underscores the continuing potential of this compound to contribute to the development of new and effective therapeutics. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Theoretical Studies on the Reactivity of 4-Aminomorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine, a heterocyclic amine, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structural arrangement, featuring both a morpholine (B109124) ring and a primary amino group, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity, focusing on its electronic structure, nucleophilicity, and common transformations. The information presented herein is intended to support the design of new synthetic routes and the development of molecules with desired biological activities.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its behavior in chemical reactions. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₁₀N₂O[1][2]
Molecular Weight 102.14 g/mol [1][2]
Appearance Clear colorless to faintly yellow liquid[1]
Boiling Point 168 °C at 760 mmHg[1][3]
Density 1.059 - 1.062 g/cm³ at 25 °C[1][3]
Refractive Index n20/D 1.4772[1][3]
Flash Point 58 °C (136.4 °F) - closed cup[3]
pKa (conjugate acid) 4.19 (at 25°C)[1]
Water Solubility Miscible[1]
LogP -0.16950[1]

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. A summary of available spectroscopic information is provided below.

TechniqueKey Features
Mass Spectrometry (MS) Molecular Ion (M+) at m/z 102
Infrared (IR) Spectroscopy Characteristic N-H stretching and bending vibrations of the primary amine, C-N stretching, and C-O-C stretching of the morpholine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the protons on the morpholine ring and the -NH₂ group.

Theoretical Reactivity Analysis

The reactivity of this compound is primarily governed by the presence of two nitrogen atoms with lone pairs of electrons, making it a nucleophilic compound. The exocyclic primary amino group is generally considered the more reactive nucleophilic center compared to the endocyclic tertiary amine of the morpholine ring, due to steric hindrance and the electronic effects within the ring.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile is the key factor in determining reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the exocyclic nitrogen atom of the primary amino group. This high-energy, accessible orbital makes this compound a potent nucleophile, readily donating this electron pair to an appropriate electrophile. The LUMO, on the other hand, would be an anti-bonding orbital, which would accept electrons in reactions where this compound acts as an electrophile (a less common scenario).

HOMO_LUMO_Interaction cluster_nucleophile This compound (Nucleophile) cluster_electrophile Electrophile HOMO HOMO (Localized on exocyclic -NH₂) LUMO LUMO (Accepts electrons) HOMO->LUMO  Electron Donation (Reaction Occurs) LUMO_nuc LUMO HOMO_elec HOMO

Diagram 1: HOMO-LUMO interaction in the reaction of this compound with an electrophile.
Nucleophilicity and Basicity

The pKa of the conjugate acid of this compound is reported to be 4.19.[1] This value provides insight into its basicity. It is important to distinguish between basicity (thermodynamic affinity for a proton) and nucleophilicity (kinetic reactivity towards an electrophile). While stronger bases are often stronger nucleophiles, this is not always the case, especially when steric factors are considered.

The primary amino group of this compound is expected to be the main site of both protonation and nucleophilic attack. The general trend for the nucleophilicity of amines is tertiary > secondary > primary, however, steric hindrance can significantly impact this trend.[4] In the case of this compound, the exocyclic primary amine is less sterically hindered than the endocyclic tertiary amine, making it the more likely site of reaction with electrophiles.

Common Reactions and Mechanisms

This compound participates in a variety of chemical transformations characteristic of primary amines. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules.

N-Acylation

N-acylation is a common reaction where an acyl group is introduced onto the nitrogen atom of the primary amine. This reaction is widely used to form amides, which are prevalent in pharmaceuticals.

Reaction Scheme:

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amino group of this compound attacks the electrophilic carbonyl carbon of the acyl halide or anhydride. This is followed by the elimination of a leaving group (halide or carboxylate).

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-Am This compound (Nucleophile) AcylX Acyl Halide (R-CO-X) (Electrophile) 4-Am->AcylX Nucleophilic Attack Tetra Tetrahedral Intermediate AcylX->Tetra Amide N-(morpholin-4-yl)amide Tetra->Amide Elimination of X⁻ HX HX Tetra->HX

Diagram 2: Generalized mechanism of N-acylation of this compound.
Urea (B33335) Synthesis

This compound can react with isocyanates or other carbamoylating agents to form substituted ureas. Urea derivatives are another important class of compounds in drug discovery.

Reaction Scheme:

Mechanism: The nucleophilic nitrogen of this compound attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.

Urea_Synthesis_Mechanism 4-Am This compound Isocyanate Isocyanate (R-N=C=O) 4-Am->Isocyanate Nucleophilic Attack Urea N-substituted-N'-(morpholin-4-yl)urea Isocyanate->Urea

Diagram 3: Reaction of this compound with an isocyanate to form a substituted urea.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized based on the specific substrate and desired product.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol is adapted from general methods for the N-acylation of amines.[5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.1 equivalents) to the solution to act as a scavenger for the acid byproduct.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 equivalents) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

N_Acylation_Workflow A Dissolve this compound in Anhydrous Solvent B Add Base (e.g., Triethylamine) A->B C Cool to 0 °C B->C D Slowly Add Acylating Agent C->D E Warm to Room Temperature and Stir (2-12 h) D->E F Monitor by TLC E->F G Quench Reaction (Water or NaHCO₃) F->G Reaction Complete H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify Product (Chromatography/Recrystallization) I->J

Diagram 4: Experimental workflow for the N-acylation of this compound.
Protocol 2: General Procedure for the Synthesis of Ureas from this compound

This protocol is based on general methods for the synthesis of ureas from amines and isocyanates or their precursors.[6][7]

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel.

  • Addition of Isocyanate: To the stirred solution, add the isocyanate (1.0 equivalent) dropwise at room temperature. If the isocyanate is generated in situ, follow the appropriate procedure for its formation before the addition of this compound.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often of high purity and can be further purified by washing with a non-polar solvent (e.g., hexanes) or by recrystallization.

Urea_Synthesis_Workflow A Dissolve this compound in Anhydrous Solvent B Add Isocyanate Dropwise at Room Temperature A->B C Stir for 1-4 hours B->C D Monitor by TLC C->D E Isolate Crude Product (Filtration or Evaporation) D->E Reaction Complete F Purify Product (Washing or Recrystallization) E->F

Diagram 5: Experimental workflow for the synthesis of ureas from this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is dominated by the nucleophilic character of the exocyclic primary amino group, which readily participates in reactions such as N-acylation and urea formation. A theoretical understanding of its electronic structure, particularly the role of the HOMO in nucleophilic attack, provides a rational basis for designing synthetic strategies. The experimental protocols provided in this guide offer a starting point for the practical application of this compound in the synthesis of diverse and potentially biologically active molecules. Further quantitative experimental and computational studies would be beneficial to build a more detailed reactivity profile for this important synthetic intermediate.

References

4-Aminomorpholine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine, also known as N-Aminomorpholine, is a versatile heterocyclic amine used in various chemical syntheses within research and drug development. Its unique structural features make it a valuable building block for novel compounds. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, designed to inform and protect laboratory personnel.

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It is crucial to understand its specific hazard classifications to implement appropriate safety measures.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: GHS Classification.[1][2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
Appearance Clear, colorless to faintly yellow liquid
Boiling Point 168 °C
Flash Point 58 °C (closed cup)
Density 1.059 g/mL at 25 °C
Solubility in Water Very soluble
Vapor Pressure 1.7 mmHg at 25 °C

Source: Chemical and Physical Properties.[3]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available data indicates that it is harmful through oral, dermal, and inhalation routes of exposure.

Table 3: Acute Toxicity Data

RouteSpeciesValue
OralMouseLD50 > 1000 mg/kg
Dermal-Data not available
Inhalation-Data not available

Source: Acute toxicity.[2]

Note: The absence of comprehensive toxicological data underscores the importance of treating this compound with a high degree of caution and minimizing all potential routes of exposure.

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use spark-proof tools and explosion-proof equipment.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.

  • Aerosol Generation: Avoid inhalation of vapor or mist.[2]

Storage
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]

  • Flammables Area: Store in a designated flammables storage cabinet.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Table 4: Recommended Personal Protective Equipment

Body PartProtectionSpecification
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves.Nitrile or other appropriate material. Inspect gloves before use.
Body Laboratory coat.To prevent skin contact.
Respiratory Respirator with an appropriate cartridge if ventilation is inadequate or for spill response.A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.

Source: Exposure Controls/Personal Protection.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3] Containers may explode when heated.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Containment and Cleaning: Absorb spill with inert material (e.g., sand, earth) and place in a suitable container for disposal.[3]

Experimental Protocols: A Generic Workflow for Acute Toxicity Testing

Specific experimental protocols for the safety and toxicity testing of this compound are not publicly available. The following represents a generic workflow for acute oral toxicity testing based on established guidelines.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Data Collection and Analysis A Acclimatization of Animals B Dose Formulation and Analysis A->B C Randomization and Grouping B->C D Administration of Test Substance E Clinical Observations (Mortality, Morbidity, Behavioral Changes) D->E F Body Weight Measurement D->F I Statistical Analysis of Data E->I F->I G Necropsy of all Animals H Histopathological Examination (if required) G->H G->I J Determination of LD50 I->J

Caption: Generic workflow for an acute oral toxicity study.

Logical Relationship of Handling Precautions

The safe handling of this compound follows a logical progression from understanding the hazards to implementing appropriate controls and being prepared for emergencies.

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures cluster_3 Emergency Preparedness A Flammable Liquid D Evaluate Exposure Potential A->D B Acute Toxicity (Oral, Dermal, Inhalation) B->D C Skin/Eye/Respiratory Irritant C->D E Assess Severity of Harm D->E F Engineering Controls (Fume Hood) E->F G Administrative Controls (SOPs, Training) E->G H Personal Protective Equipment (PPE) E->H I First Aid J Fire Fighting K Spill Response I->J J->K

Caption: Logical workflow for safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. While comprehensive toxicological data is not fully available, the existing information clearly indicates its flammable and hazardous nature. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and maintain a safe laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with this and any other potentially hazardous chemical.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Aminomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 4-Aminomorpholine (CAS: 4319-49-7), a crucial building block in pharmaceutical and biochemical research. This document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for synthesis, purification, and analysis. Furthermore, it explores the role of this compound derivatives in drug development, with a focus on relevant signaling pathways.

Commercial Supplier Overview

High-purity this compound is available from a range of chemical suppliers. The purity levels typically range from 95% to over 98%, with Gas Chromatography (GC) being the most common method of analysis cited by suppliers. The compound is generally supplied as a colorless to light yellow liquid.

SupplierStated PurityAnalytical MethodCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 97%[1]Not Specified4319-49-7[1]C4H10N2O[1]102.14[1]
TCI Chemicals >98.0% (GC)Gas Chromatography (GC)4319-49-7C4H10N2O102.14
Thermo Scientific 95%Not Specified4319-49-7C4H10N2O102.14
Santa Cruz Biotechnology ≥95%Not Specified4319-49-7C4H10N2O102.14
Advent Chembio 98%[2]Not Specified4319-49-7[2]C4H10N2O[2]102.14[2]
DC Fine Chemicals Not SpecifiedNot Specified4319-49-7C₄H₁₀N₂O[3]102.13[3]
Otto Chemie Pvt. Ltd. 97%[1]Not Specified4319-49-7[1]C4H10N2O[1]102.14[1]

Experimental Protocols

Synthesis of High-Purity this compound

A green and efficient method for the synthesis of this compound involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium-carbon bimetallic system in a weak acidic environment generated by carbon dioxide.[4]

Materials:

  • 4-nitrosomorpholine

  • Zinc powder

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Water

  • Carbon dioxide gas

Procedure:

  • In a reaction vessel, suspend 4-nitrosomorpholine in water.

  • Add zinc powder and a catalytic amount of Pd/C to the suspension.

  • Bubble carbon dioxide gas through the reaction mixture to create a weakly acidic carbonic acid system.

  • Maintain the reaction with stirring until Gas Chromatography (GC) analysis indicates the complete consumption of 4-nitrosomorpholine.

  • Upon reaction completion, filter the mixture to remove the catalyst and zinc residues.

  • The filtrate is then subjected to purification.

Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be effectively purified by vacuum distillation.[4]

Procedure:

  • Transfer the filtrate to a distillation flask.

  • Initially, remove the water under reduced pressure.

  • Subsequently, increase the temperature and collect the fraction distilling at 64-72 °C under a pressure of 15 mmHg.[4]

  • This process yields this compound with a purity of 97-99% as determined by GC.[4]

Purity Analysis: Gas Chromatography (GC) Method

A standard method for determining the purity of this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions (Representative Method):

  • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.

  • Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm.

  • Carrier Gas: Helium at a constant flow of 2.1 mL/min.

  • Inlet Temperature: 270 °C.

  • Injection Volume: 0.5 µL (split ratio 100:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 10 minutes.

    • Ramp: 5 °C/min to 150 °C, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

This method allows for the separation and quantification of this compound from potential impurities.

Application in Drug Development: Targeting the PI3K/Akt Signaling Pathway

This compound is a key structural motif in the development of various kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Derivatives of this compound, such as 4-aminoquinazolines, have been synthesized and shown to exhibit potent inhibitory activity against PI3Kα, a key isoform in this pathway.[5]

The diagram below illustrates the general workflow for the synthesis and purification of high-purity this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control 4-nitrosomorpholine 4-nitrosomorpholine Crude_4_Aminomorpholine Crude this compound 4-nitrosomorpholine->Crude_4_Aminomorpholine Reduction Zn_PdC_CO2_H2O Zn, Pd/C, CO2, H2O Zn_PdC_CO2_H2O->Crude_4_Aminomorpholine Vacuum_Distillation Vacuum Distillation (64-72 °C @ 15 mmHg) Crude_4_Aminomorpholine->Vacuum_Distillation High_Purity_4_Aminomorpholine High-Purity this compound (>98%) Vacuum_Distillation->High_Purity_4_Aminomorpholine GC_Analysis Gas Chromatography (GC) High_Purity_4_Aminomorpholine->GC_Analysis

Caption: Synthesis and Purification Workflow for this compound.

The following diagram depicts the inhibitory action of a this compound derivative on the PI3K/Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

References

4-Aminomorpholine: A Versatile Intermediate for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

4-Aminomorpholine is a pivotal fine chemical intermediate, widely utilized in the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a saturated morpholine (B109124) ring with a primary amino group at the 4-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide delves into the synthesis, properties, and applications of this compound, offering a technical resource for scientists engaged in drug discovery and development.

Physicochemical and Structural Data

This compound is a clear, colorless to faintly yellow liquid at room temperature.[2][3] Its miscibility with water and solubility in organic solvents like chloroform (B151607) and methanol (B129727) make it suitable for various reaction conditions.[2] A comprehensive summary of its properties is provided below.

PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms N-Aminomorpholine, 4-Morpholinamine[3][4]
CAS Number 4319-49-7
Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol [5]
Appearance Clear, colorless to faintly yellow liquid[2][3]
Boiling Point 168 °C (at 760 mmHg)[2]
Density 1.059 g/cm³ (at 25 °C)
Flash Point 58 °C (136.4 °F) - closed cup[2]
Refractive Index n20/D 1.4772[2]
Water Solubility Miscible / Very soluble[2][3]
pKb 7.41[3]
LogP -0.16950[2]

Synthesis of this compound

The most commercially viable and widely applied method for synthesizing this compound is the reduction of 4-nitrosomorpholine.[1] This precursor is readily prepared by the nitrosation of morpholine. While various reducing agents like lithium aluminum hydride (LiAlH₄) and titanium trichloride (B1173362) (TiCl₃) have been reported, these methods often involve expensive reagents, harsh reaction conditions, and safety concerns.[1]

A more recent, environmentally friendly approach utilizes a bimetallic zinc powder-palladium-carbon catalyst system in the presence of carbon dioxide.[1] This "green" method offers high yields, good product quality, and avoids the use of strong acids.[1]

Synthesis_Pathway cluster_reagents Reducing Agents Morpholine Morpholine Nitrosation Nitrosation (e.g., NaNO₂/H⁺) Morpholine->Nitrosation Nitrosomorpholine 4-Nitrosomorpholine Nitrosation->Nitrosomorpholine Reduction Reduction Nitrosomorpholine->Reduction Aminomorpholine This compound Reduction->Aminomorpholine Reagents • LiAlH₄ • TiCl₃ • Zn/Pd-C (Green Method) Reagents->Reduction

Caption: General synthesis pathway for this compound.

Experimental Protocols

This protocol is based on the green synthesis method employing a zinc-palladium bimetallic catalyst.[1]

Materials:

  • 4-Nitrosomorpholine

  • Zinc powder

  • Palladium on carbon (Pd/C, 5-10% w/w)

  • Water (H₂O)

  • Carbon dioxide (CO₂) gas

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a stirrer, gas inlet, and temperature control, add 4-nitrosomorpholine and water.

  • Catalyst Addition: Add zinc powder and a catalytic amount of palladium on carbon to the mixture.

  • Reaction Initiation: Begin vigorous stirring and bubble carbon dioxide gas through the reaction mixture. The CO₂ forms a weak carbonic acid system in situ, which facilitates the reduction.[1]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) until the starting material is consumed. The reaction is typically exothermic and may require cooling to maintain a desired temperature.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst and unreacted zinc.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

This protocol is adapted from established methods for analyzing similar amines.[6]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5 or equivalent)

Sample Preparation:

  • Accurately weigh a sample of the material containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol).

  • If necessary, derivatize the amine to improve chromatographic performance, although direct injection is often feasible.

Standard Preparation:

  • Prepare a stock solution of high-purity this compound in the same solvent used for the sample.

  • Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the sample.[6]

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Injection Volume: 1 µL

Analysis:

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared sample.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Applications as a Pharmaceutical Intermediate

This compound serves as a crucial building block for introducing the morpholine moiety into drug candidates. The morpholine ring is a "privileged" structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.

It is a key intermediate in the synthesis of:

  • Carbonic Anhydrase Inhibitors: These drugs are used to treat glaucoma, altitude sickness, and other conditions.[1]

  • Antibacterial Agents and Enzyme Inhibitors: Used in the development of new antibiotics and targeted therapies.[1]

  • Radioprotective Agents: Compounds designed to protect against the harmful effects of ionizing radiation.[1]

  • Antitumor Agents: The related 4-aminoquinoline (B48711) scaffold, which shares structural motifs, has been extensively investigated for anticancer activity, suggesting the potential for morpholine-containing analogues.[7][8]

Drug_Development_Workflow A This compound (Starting Intermediate) B Reaction 1: Coupling with Scaffold 'X' A->B C Intermediate Product (X-Morpholinamine) B->C D Reaction 2: Further Functionalization C->D E Active Pharmaceutical Ingredient (API) D->E F Formulation & Preclinical Testing E->F

Caption: Generalized workflow using this compound in drug synthesis.

Biologically Active Derivatives and Therapeutic Potential

While this compound itself is not a therapeutic agent, its derivatives have shown significant biological activity. The broader class of amino-heterocycles is a cornerstone of medicinal chemistry. For instance, 4-aminoquinoline derivatives are well-known for their antimalarial, anticancer, and anti-inflammatory properties.[7][9][10] The synthesis of novel compounds by incorporating the this compound unit into other pharmacophores is an active area of research.

The data below, from studies on 2-morpholino-4-anilinoquinoline derivatives, illustrates the cytotoxic potential of molecules containing the morpholine ring against cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)Reference
3c HepG211.42[7]
3d HepG28.50[7]
3e HepG212.76[7]

These findings highlight that the morpholine moiety, when appropriately incorporated, can contribute to potent biological activity. Many such compounds function by inhibiting key cellular signaling pathways, such as those involving protein kinases, which are often dysregulated in diseases like cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Pathway Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Pathway Drug Drug Derived from This compound Inhibition Drug->Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibition->Receptor

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Safety, Handling, and Storage

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][11] It causes skin and serious eye irritation and may cause respiratory irritation.[5] Proper safety precautions are essential.

Hazard ClassGHS StatementReference(s)
Flammability H226: Flammable liquid and vapour[5]
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[5]
Irritation H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]

Handling and PPE:

  • Work in a well-ventilated area or fume hood.[3]

  • Use spark-proof tools and explosion-proof equipment.[3]

  • Ground and bond containers during transfer.[3]

  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles or a face shield, protective gloves, and a lab coat.[5] A respirator with a suitable filter (e.g., type ABEK) may be required depending on workplace conditions.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

  • Keep containers tightly closed.[3]

  • Store in a flammables-designated area, away from heat, sparks, and open flames.[3]

  • Incompatibilities: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[3]

Conclusion

This compound stands out as a high-value intermediate for pharmaceutical research and development. Its favorable physicochemical properties, coupled with the proven benefits of the morpholine scaffold in drug design, make it a compelling starting point for the synthesis of novel therapeutics. The development of greener synthesis routes further enhances its appeal for large-scale production. For drug development professionals, a thorough understanding of the chemistry, handling, and application of this compound is key to unlocking its full potential in creating the next generation of medicines.

References

4-Aminomorpholine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminomorpholine scaffold is a heterocyclic motif with emerging interest in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activities of this compound derivatives. It includes detailed experimental protocols for key synthetic transformations and biological assays, along with a summary of quantitative biological data to facilitate drug discovery and development efforts. Furthermore, this guide elucidates the known signaling pathways and molecular targets associated with this class of compounds, offering a foundation for future research and the rational design of next-generation this compound-based therapeutics.

Introduction

Morpholine (B109124), a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into drug candidates can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. The this compound core, in which a nitrogen atom is directly attached to the morpholine nitrogen, presents a unique vector for chemical modification, allowing for the exploration of diverse chemical space and the development of compounds with a wide range of biological activities.

While the broader class of morpholine derivatives is well-represented in clinically approved drugs, the focused exploration of this compound derivatives as a distinct chemical class in medicinal chemistry is a more recent endeavor. This guide aims to consolidate the current knowledge on these specific derivatives, providing a valuable resource for researchers in the field.

Synthesis of this compound and its Derivatives

The parent this compound is a key intermediate for the synthesis of its derivatives. Several synthetic routes to this compound have been reported, with the reduction of 4-nitrosomorpholine being a common and efficient method.

A green synthesis approach involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium/carbon bimetallic catalyst system in a weak acid environment generated by carbon dioxide in water. This method offers high yields and good product quality with a reduced environmental impact compared to methods using stronger acids.[2]

Derivatization of the 4-amino group is the primary strategy for generating libraries of analogues for biological screening. Standard organic chemistry transformations can be employed to introduce a wide variety of substituents at this position.

General Experimental Protocol for the Synthesis of this compound
  • Reaction: Reduction of 4-Nitrosomorpholine

  • Reagents and Materials: 4-nitrosomorpholine, zinc powder, palladium on carbon (Pd/C), water, carbon dioxide.

  • Procedure:

    • To a solution of 4-nitrosomorpholine in water, add a catalytic amount of Pd/C.

    • Cool the mixture in an ice bath and bubble carbon dioxide gas through the solution to create a weakly acidic medium.

    • Slowly add zinc powder portion-wise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and zinc residues.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Purification: The crude product can be purified by distillation or crystallization.

Biological Activities and Therapeutic Applications

Derivatives of this compound have been investigated for a range of therapeutic applications, with a notable focus on their potential as enzyme inhibitors and receptor modulators.

Kinase Inhibition

The 4-aminoquinazoline scaffold, which can be considered a bioisostere of certain substituted this compound derivatives, is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[3][4][5] While specific studies on this compound derivatives as kinase inhibitors are limited, the structural similarities suggest that this scaffold could be a promising starting point for the design of novel kinase inhibitors. For instance, compounds incorporating a morpholine moiety attached to a 4-aminoquinazoline core have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.[6]

Dopamine (B1211576) Receptor Antagonism

Chiral alkoxymethyl morpholine analogs have been identified as potent and selective dopamine D4 receptor antagonists.[7][8] These compounds show potential for the treatment of neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have revealed that the stereochemistry and substitution pattern on both the morpholine ring and the N-substituent are crucial for high affinity and selectivity.[9]

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing a 4-aminoquinoline (B48711) or 4-aminoquinazoline nucleus linked to a morpholine moiety.[6][10][11][12] These derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Biological Data

The following table summarizes the available quantitative biological data for selected this compound derivatives and related compounds containing the this compound pharmacophore.

Compound ID/ReferenceTargetAssay TypeIC50 / Ki (µM)Cell Line/Enzyme
Compound 3c [11]AnticancerCell Viability11.42HepG2
Compound 3d [11]AnticancerCell Viability8.50HepG2
Compound 3e [11]AnticancerCell Viability12.76HepG2
Compound 13 (VR23) [10]AnticancerGrowth InhibitionVaries (cancer cell specific)NCI-60 panel
Compound 4c [6]AcetylcholinesteraseEnzyme Inhibition2.97AChE
Compound 4h [6]AcetylcholinesteraseEnzyme Inhibition5.86AChE
Compound 4aa [7]Dopamine D4 ReceptorRadioligand Binding0.0022 (Ki)D4R
Compound 4dd [7]Dopamine D4 ReceptorRadioligand Binding0.0054 (Ki)D4R
Compound 4ee [7]Dopamine D4 ReceptorRadioligand Binding0.0052 (Ki)D4R

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are still under investigation and appear to be target-dependent.

Kinase Inhibition Signaling Pathway

For derivatives targeting kinases such as EGFR, the mechanism involves interference with the ATP-binding site of the kinase domain. This inhibition blocks the downstream signaling cascade, which includes pathways like the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, ultimately leading to reduced cell proliferation and induction of apoptosis.

Kinase_Inhibition_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Derivative This compound Derivative Derivative->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Dopamine Receptor Antagonism Workflow

The evaluation of dopamine D4 receptor antagonists typically follows a hierarchical screening process, starting from in vitro binding assays to functional assays and finally in vivo models.

D4R_Antagonist_Workflow Synthesis Synthesis of This compound Derivatives BindingAssay Radioligand Binding Assay (Determine Ki for D4R) Synthesis->BindingAssay SelectivityAssay Selectivity Profiling (vs. other Dopamine Receptors) BindingAssay->SelectivityAssay FunctionalAssay Functional Assay (e.g., cAMP inhibition) SelectivityAssay->FunctionalAssay InVivo In Vivo Models (e.g., behavioral studies) FunctionalAssay->InVivo Lead Lead Compound InVivo->Lead

Caption: Experimental workflow for the evaluation of dopamine D4 receptor antagonists.

Conclusion and Future Perspectives

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The available data, though limited, suggests that derivatives of this core can interact with a variety of important biological targets, including kinases and G-protein coupled receptors. The synthetic accessibility of this compound allows for the generation of diverse chemical libraries, which, when coupled with high-throughput screening, could lead to the discovery of novel therapeutic agents.

Future research should focus on:

  • Systematic exploration of the structure-activity relationships of N-substituted this compound derivatives against a broader range of biological targets.

  • Elucidation of the precise mechanisms of action and identification of the specific molecular targets for the most potent compounds.

  • Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

This technical guide provides a foundational resource to stimulate and guide further research into the medicinal chemistry of this compound derivatives, with the ultimate goal of developing new and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Utilizing 4-Aminomorpholine in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-aminomorpholine in the synthesis of carbonic anhydrase (CA) inhibitors. While the direct incorporation of this compound into sulfonamide-based inhibitors is a rational design strategy, this document focuses on a well-documented example of its use in creating potent dithiocarbamate (B8719985) inhibitors. A general protocol for the synthesis of sulfonamide inhibitors is also provided as a comparative methodology.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, CO2 and ion transport, bone resorption, and tumorigenesis. The various isoforms of carbonic anhydrase present in humans (e.g., hCA I, II, IX, XII) are validated therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1][2]

The primary approach to CA inhibition involves the design of molecules that can coordinate with the zinc ion in the enzyme's active site. Sulfonamides are the most classic and widely studied class of CA inhibitors. However, other zinc-binding groups, such as dithiocarbamates, have also shown significant promise, offering alternative scaffolds for inhibitor design.

This compound as a Building Block

This compound is a versatile primary amine that can be utilized as a scaffold in the synthesis of various bioactive molecules. Its morpholine (B109124) ring can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. In the context of CA inhibitors, the amino group of this compound provides a reactive handle for the introduction of zinc-binding pharmacophores.

Synthesis of a this compound-Derived Dithiocarbamate Inhibitor

A documented application of this compound in CA inhibitor synthesis is the formation of a potent dithiocarbamate inhibitor. Dithiocarbamates represent a class of potent inhibitors that bind to the zinc ion in the CA active site.[3][4]

Experimental Protocol: Synthesis of Sodium morpholin-4-yldithiocarbamate

This protocol is based on the general procedure for the synthesis of dithiocarbamates from primary amines.[1]

Materials:

Procedure:

  • Dissolve 1.0 equivalent of this compound in methanol.

  • Add a solution of 1.0 equivalent of sodium hydroxide in methanol to the this compound solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of carbon disulfide dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid residue with diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum to yield sodium morpholin-4-yldithiocarbamate.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity of Morpholine Dithiocarbamate

The inhibitory activity of the synthesized morpholine dithiocarbamate against several human carbonic anhydrase isoforms has been evaluated. The inhibition constants (Kᵢ) are summarized in the table below. Acetazolamide (AAZ), a well-known clinical sulfonamide inhibitor, is included for comparison.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Morpholine dithiocarbamate33.545.850.33.6
Acetazolamide (AAZ)25012255.7

Data sourced from a study on dithiocarbamate inhibitors.[1]

The data indicates that the morpholine dithiocarbamate is a potent inhibitor of several CA isoforms, with particularly strong inhibition of the tumor-associated isoform hCA XII.

General Synthesis of Sulfonamide-Based Carbonic Anhydrase Inhibitors

While a specific, detailed protocol for the synthesis of a sulfonamide inhibitor directly from this compound was not prominently found in the reviewed literature, a general synthetic route can be proposed based on established chemical principles. The reaction would involve the nucleophilic attack of the amino group of this compound on a sulfonyl chloride derivative.

Proposed Experimental Protocol: Synthesis of a this compound-Derived Benzenesulfonamide

Materials:

Procedure:

  • Dissolve 1.0 equivalent of this compound and 1.1 equivalents of pyridine or triethylamine in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.0 equivalent of the desired 4-substituted benzenesulfonyl chloride in anhydrous DCM or THF to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired sulfonamide.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The inhibitory activity against various CA isoforms would then be determined using an appropriate assay.

Visualizations

Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation

CA_pH_Regulation cluster_reaction Catalytic Reaction CO2 CO₂ CA Carbonic Anhydrase (e.g., CA II, IX) CO2->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ CA->HCO3 Hydration H_ion H⁺ CA->H_ion pH_decrease Intracellular Acidification H_ion->pH_decrease Inhibitor CA Inhibitor (e.g., Dithiocarbamate) Inhibitor->CA Inhibition Tumor_Growth Tumor Cell Growth/Survival pH_decrease->Tumor_Growth Inhibits

Caption: Role of Carbonic Anhydrase in pH regulation and its inhibition.

Experimental Workflow: Synthesis and Evaluation of a this compound-Derived CA Inhibitor

workflow start Start: this compound synthesis Synthesis of Dithiocarbamate start->synthesis reagents Reactants: - Carbon Disulfide (CS₂) - Base (e.g., NaOH) reagents->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification inhibitor This compound- Derived Inhibitor purification->inhibitor in_vitro In Vitro Assay: CA Inhibition (IC₅₀, Kᵢ) inhibitor->in_vitro data_analysis Data Analysis & Structure-Activity Relationship (SAR) in_vitro->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: Workflow for synthesis and evaluation of a CA inhibitor.

Conclusion

References

Application Notes and Protocols for the Synthesis of Bicyclic Antibacterial Agents Utilizing 4-Aminomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Bicyclic nitrogen-containing heterocycles are a prominent class of compounds that have demonstrated a wide range of biological activities, including potent antibacterial effects. This document outlines a proposed synthetic route and application protocols for a novel class of bicyclic compounds derived from 4-aminomorpholine. The fusion of a morpholine (B109124) ring with a triazole moiety to form a[1][2][3]triazolo[4,3-d]morpholine system presents a promising avenue for the discovery of new antibacterial agents.

While the direct synthesis of this specific bicyclic system from this compound for antibacterial applications is a novel proposal, the methodologies are grounded in established synthetic strategies for analogous piperazine-fused systems.[1][4] The antibacterial data presented is based on structurally related triazolo[4,3-a]pyrazine derivatives to provide a representative outlook on the potential efficacy of this new compound class.[1][5]

Data Presentation

The following table summarizes the in vitro antibacterial activity of a series of analogous triazolo[4,3-a]pyrazine derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.[1][5] This data serves as a benchmark for the expected activity of the proposed morpholine-based bicyclic compounds.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
TP-1 Phenyl6432
TP-2 4-Chlorophenyl3216
TP-3 4-Methoxyphenyl12864
TP-4 2-Thienyl6432
TP-5 3-Pyridyl3232
Ampicillin (Control) -328

Experimental Protocols

This section details the proposed multi-step synthesis for a novel[1][2][3]triazolo[4,3-d]morpholine derivative.

Synthesis of 3-aryl-[1][2][3]triazolo[4,3-d]morpholine

Step 1: Synthesis of Aryl Carboximidohydrazide

  • To a solution of an appropriate aryl nitrile (1.0 eq) in ethanol, add hydrazine (B178648) hydrate (B1144303) (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, aryl carboximidohydrazide, will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 1-(Aryl(chloro)methylene)morpholin-4-amine

  • Suspend the aryl carboximidohydrazide (1.0 eq) in phosphorus oxychloride (3.0 eq).

  • Heat the mixture at 80-90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude chloro intermediate.

Step 3: Cyclization to form 3-aryl-[1][2][3]triazolo[4,3-d]morpholine

  • Dissolve the crude chloro intermediate (1.0 eq) and this compound (1.1 eq) in anhydrous toluene.

  • Add triethylamine (B128534) (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring by TLC.

  • After cooling, filter the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final bicyclic product.

Visualizations

Logical Workflow for the Synthesis of 3-aryl-[1][2][3]triazolo[4,3-d]morpholine

G A Aryl Nitrile + Hydrazine Hydrate B Aryl Carboximidohydrazide A->B Reflux in Ethanol D 1-(Aryl(chloro)methylene) morpholin-4-amine Intermediate B->D Reaction with POCl3 C Phosphorus Oxychloride C->D F 3-aryl-[1,2,4]triazolo[4,3-d]morpholine (Final Product) D->F Cyclization in Toluene E This compound + Triethylamine E->F G cluster_bacterium Bacterial Cell A Bicyclic Antibacterial Agent ([1,2,4]triazolo[4,3-d]morpholine derivative) B DNA Gyrase / Topoisomerase IV A->B Inhibition D Supercoiled DNA C Relaxed DNA C->D DNA Supercoiling E DNA Replication & Repair (Blocked) D->E Leads to F Bacterial Cell Death E->F Results in

References

Application Notes and Protocols for 4-Aminomorpholine as an Intermediate in the Development of Radioprotectant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation poses a significant threat to living organisms by inducing cellular damage, primarily through the generation of reactive oxygen species (ROS) and direct DNA damage, which can lead to cell death, mutagenesis, and tissue damage. Radioprotective agents are compounds sought after to mitigate these harmful effects, particularly in contexts of radiotherapy for cancer treatment, accidental radiation exposure, and space exploration. The morpholine (B109124) scaffold is a recognized pharmacophore in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates.[1][2] 4-Aminomorpholine, a readily available derivative, presents a valuable starting point for the synthesis of novel radioprotectant candidates. A patent has highlighted its potential as a key intermediate in the synthesis of compounds for radiation protection. This document provides detailed synthetic protocols for creating libraries of potential radioprotectants from this compound and outlines experimental procedures for their evaluation.

Synthesis of Potential Radioprotectant Compounds from this compound

This compound serves as a versatile precursor for the synthesis of various classes of compounds, including amides, ureas, and thioureas, which have been explored for diverse biological activities. The following protocols describe the general synthesis of these derivatives.

General Synthetic Workflow

G cluster_synthesis Synthesis of this compound Derivatives This compound This compound Amide_Derivatives N-(morpholin-4-yl)amides This compound->Amide_Derivatives Amidation Urea_Derivatives 1-(morpholin-4-yl)ureas This compound->Urea_Derivatives Urea (B33335) Formation Thiourea_Derivatives 1-(morpholin-4-yl)thioureas This compound->Thiourea_Derivatives Thiourea Formation Acyl_Chlorides Acyl Chlorides / Carboxylic Acids Acyl_Chlorides->Amide_Derivatives Isocyanates Isocyanates Isocyanates->Urea_Derivatives Isothiocyanates Isothiocyanates Isothiocyanates->Thiourea_Derivatives

Caption: Synthetic routes from this compound.

Protocol 1: Synthesis of N-(morpholin-4-yl)amide Derivatives

Objective: To synthesize a library of N-(morpholin-4-yl)amide derivatives for screening as potential radioprotectants.

Materials:

  • This compound

  • A variety of acyl chlorides or carboxylic acids

  • Triethylamine (B128534) (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF) (if starting from carboxylic acids)

  • Coupling agents (e.g., HBTU, HATU) (if starting from carboxylic acids)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (starting from Acyl Chlorides):

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(morpholin-4-yl)amide derivative.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: Synthesis of 1-(morpholin-4-yl)-3-substituted Urea Derivatives

Objective: To synthesize a library of 1-(morpholin-4-yl)-3-substituted urea derivatives for radioprotectant screening.

Materials:

  • This compound

  • A variety of isocyanates

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the desired isocyanate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, filter the solid and wash with cold THF to obtain the pure product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the target 1-(morpholin-4-yl)-3-substituted urea.

  • Characterize the product by NMR and mass spectrometry.

Protocol 3: Synthesis of N-(morpholin-4-yl)thiourea Derivatives

Objective: To synthesize a library of N-(morpholin-4-yl)thiourea derivatives for evaluation as potential radioprotectants.

Materials:

  • This compound

  • A variety of isothiocyanates

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (B145695)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or ethanol in a round-bottom flask.

  • Add the desired isothiocyanate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and collect any precipitate by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(morpholin-4-yl)thiourea derivative.

  • Characterize the final product using NMR and mass spectrometry.

Experimental Protocols for Evaluation of Radioprotective Efficacy

The following are generalized protocols for the in vitro and in vivo evaluation of the synthesized this compound derivatives.

Protocol 4: In Vitro Radioprotection Assessment using Clonogenic Survival Assay

Objective: To determine the ability of a test compound to protect cells from radiation-induced reproductive death.

Materials:

  • Human or rodent cell line (e.g., human lung fibroblasts, V79 hamster lung cells)

  • Cell culture medium and supplements

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Gamma-irradiator (e.g., ¹³⁷Cs or ⁶⁰Co source)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution

Procedure:

  • Cell Plating: Seed cells into 6-well plates at a density calculated to yield approximately 50-100 colonies per plate for each radiation dose. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of the test compound for a predetermined time (e.g., 1-2 hours) before irradiation. Include a vehicle control group.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation: After irradiation, remove the medium containing the test compound, wash the cells with PBS, and add fresh culture medium.

  • Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Dose Reduction Factor (DRF) can be calculated as the ratio of the radiation dose that produces a certain level of survival (e.g., 10%) in the presence of the compound to the dose that produces the same level of survival in the absence of the compound.

Data Presentation:

CompoundConcentration (µM)Radiation Dose (Gy)Surviving FractionDose Reduction Factor (DRF) at SF=0.1
Control001.001.0
20.55
40.12
60.02
Compound X10000.981.5
20.75
40.30
60.08
Protocol 5: In Vivo Radioprotection Assessment in a Murine Model

Objective: To evaluate the efficacy of a test compound in protecting mice from lethal doses of total body irradiation (TBI).

Materials:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • Test compound formulated for in vivo administration (e.g., in saline or a suitable vehicle)

  • Gamma-irradiator

  • Standard animal housing and care facilities

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound to the mice via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before irradiation (e.g., 30-60 minutes). Include a vehicle control group.

  • Total Body Irradiation (TBI): Expose the mice to a lethal dose of TBI (e.g., LD₅₀/₃₀, the dose that is lethal to 50% of the animals within 30 days).

  • Post-Irradiation Monitoring: Monitor the animals daily for 30 days for survival, body weight changes, and signs of radiation sickness.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the treated and control groups. The Dose Reduction Factor (DRF) can be calculated by determining the LD₅₀/₃₀ values for both the compound-treated and vehicle-treated groups (DRF = LD₅₀/₃₀ (treated) / LD₅₀/₃₀ (control)).

Data Presentation:

Treatment GroupNumber of AnimalsRadiation Dose (Gy)30-Day Survival (%)
Vehicle + TBI168.550
Compound Y (50 mg/kg) + TBI168.587.5
Vehicle + TBI169.512.5
Compound Y (50 mg/kg) + TBI169.562.5

Potential Signaling Pathways Modulated by Radioprotectants

The radioprotective effects of novel compounds derived from this compound would likely involve modulation of key cellular signaling pathways that respond to radiation-induced damage. The primary mechanisms of action for many radioprotectants include scavenging of free radicals, enhancement of DNA repair processes, and inhibition of apoptosis.

G cluster_pathway Radiation-Induced Signaling and Radioprotection Ionizing_Radiation Ionizing Radiation ROS_Generation ROS Generation Ionizing_Radiation->ROS_Generation DNA_Damage DNA Damage Ionizing_Radiation->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Radioprotectant This compound Derivative Radioprotectant->ROS_Generation Scavenging Radioprotectant->DNA_Repair Enhancement Radioprotectant->Apoptosis Inhibition

References

Application Notes and Protocols for the Preparation of Tricyclic Derivatives from 4-Aminomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tricyclic heterocyclic compounds incorporating a morpholine (B109124) moiety. While a direct, one-pot synthesis of tricyclic derivatives from 4-aminomorpholine is not widely documented, a highly plausible and well-supported multi-step synthetic pathway is presented. This approach is of significant interest to medicinal chemists and drug development professionals due to the prevalence of morpholine-containing structures in bioactive compounds. The morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

The described synthetic strategy culminates in the formation of a 6-morpholino-[1][2][3]triazolo[4,3-b]pyridazine, a tricyclic system with potential applications in various therapeutic areas, including as kinase inhibitors and anticonvulsant agents.[4]

Overall Synthetic Workflow

The multi-step synthesis involves the sequential formation of a bicyclic pyridazine (B1198779) intermediate followed by the cyclization to the final tricyclic product.

G cluster_0 Step 1: Synthesis of 3-Chloro-6-morpholinopyridazine cluster_1 Step 2: Synthesis of 3-Hydrazinyl-6-morpholinopyridazine cluster_2 Step 3: Cyclization to 6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazine A 3,6-Dichloropyridazine (B152260) C 3-Chloro-6-morpholinopyridazine A->C B Morpholine B->C D 3-Chloro-6-morpholinopyridazine F 3-Hydrazinyl-6-morpholinopyridazine D->F E Hydrazine (B178648) Hydrate (B1144303) E->F G 3-Hydrazinyl-6-morpholinopyridazine I 6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazine G->I H Triethyl Orthoformate H->I

Figure 1: Overall synthetic workflow for the preparation of 6-morpholino-[1][2][3]triazolo[4,3-b]pyridazine.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-6-morpholinopyridazine (Intermediate 1)

This initial step involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with morpholine. This reaction is typically regioselective due to the different reactivities of the chlorine atoms.

Reaction Scheme:

G 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Chloro-6-morpholinopyridazine 3-Chloro-6-morpholinopyridazine 3,6-Dichloropyridazine->3-Chloro-6-morpholinopyridazine Morpholine, Reflux

Figure 2: Synthesis of 3-Chloro-6-morpholinopyridazine.

Protocol:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol, add morpholine (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-chloro-6-morpholinopyridazine as a solid.

Quantitative Data:

ParameterValueReference
Yield85-95%[5][6]
Melting Point118-120 °C[6]
Molecular FormulaC₈H₁₀ClN₃O[7]
Molecular Weight199.64 g/mol [7]
Step 2: Synthesis of 3-Hydrazinyl-6-morpholinopyridazine (Intermediate 2)

The second step involves the substitution of the remaining chlorine atom with a hydrazine group. This intermediate is crucial for the subsequent cyclization to form the triazole ring.

Reaction Scheme:

G 3-Chloro-6-morpholinopyridazine 3-Chloro-6-morpholinopyridazine 3-Hydrazinyl-6-morpholinopyridazine 3-Hydrazinyl-6-morpholinopyridazine 3-Chloro-6-morpholinopyridazine->3-Hydrazinyl-6-morpholinopyridazine Hydrazine Hydrate, Reflux

Figure 3: Synthesis of 3-Hydrazinyl-6-morpholinopyridazine.

Protocol:

  • A mixture of 3-chloro-6-morpholinopyridazine (1.0 eq) and hydrazine hydrate (3.0 eq) in a solvent like ethanol or water is prepared.[1][2]

  • The mixture is heated at reflux for 2-4 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and dried to afford 3-hydrazinyl-6-morpholinopyridazine.

Quantitative Data:

ParameterValueReference
Yield80-90%[1]
Melting Point155-157 °CAnalogous to[1]
Molecular FormulaC₈H₁₃N₅O
Molecular Weight195.22 g/mol
Step 3: Cyclization to 6-Morpholino-[1][2][3]triazolo[4,3-b]pyridazine (Final Product)

The final step is the cyclization of the hydrazinyl intermediate to form the triazole ring, resulting in the desired tricyclic product. This is a common method for the synthesis of triazolo[4,3-b]pyridazines.[8][9]

Reaction Scheme:

G 3-Hydrazinyl-6-morpholinopyridazine 3-Hydrazinyl-6-morpholinopyridazine 6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazine 6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazine 3-Hydrazinyl-6-morpholinopyridazine->6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazine Triethyl Orthoformate, Reflux

Figure 4: Cyclization to 6-Morpholino-[1][2][3]triazolo[4,3-b]pyridazine.

Protocol:

  • A solution of 3-hydrazinyl-6-morpholinopyridazine (1.0 eq) in triethyl orthoformate (excess) is heated at reflux for 8-12 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the excess triethyl orthoformate is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure 6-morpholino-[1][2][3]triazolo[4,3-b]pyridazine.

Quantitative Data:

ParameterValueReference
Yield70-85%Analogous to[8][9]
Melting PointNot reported; expected to be a solid
Molecular FormulaC₉H₁₁N₅O
Molecular Weight205.22 g/mol

Applications in Drug Development

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a morpholine moiety can further enhance the drug-like properties of these compounds.

Potential Therapeutic Applications:

  • Anticancer Agents: Many triazolopyridazine derivatives have been investigated as potent kinase inhibitors, targeting signaling pathways involved in cancer cell proliferation and survival.[8]

  • Anticonvulsants: Certain derivatives of this tricyclic system have shown promising anticonvulsant activity in preclinical models.[4]

  • Antimicrobial Agents: The fused heterocyclic system has also been explored for the development of new antibacterial and antifungal agents.

The synthesis of a library of 6-morpholino-[1][2][3]triazolo[4,3-b]pyridazine derivatives, by varying substituents on the triazole ring (by using different cyclizing agents in Step 3), could be a valuable strategy for identifying novel drug candidates with improved efficacy and safety profiles.

Signaling Pathway Context (Hypothetical Kinase Inhibition):

G A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) B->C D Cell Proliferation, Survival, Angiogenesis C->D E 6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazine (Potential Kinase Inhibitor) E->B Inhibition

Figure 5: Hypothetical mechanism of action for a 6-morpholino-[1][2][3]triazolo[4,3-b]pyridazine derivative as a kinase inhibitor in a cancer-related signaling pathway.

References

Application Notes and Protocols: Synthesis and Utility of 4-Aminomorpholine-Derived Ureas in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted ureas represent a critical pharmacophore in modern drug discovery, renowned for their ability to form key hydrogen-bonding interactions with biological targets. The incorporation of a 4-aminomorpholine moiety into urea-based scaffolds has emerged as a promising strategy, particularly in the development of kinase inhibitors. The morpholine (B109124) ring often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while the urea (B33335) linkage serves as a versatile anchor for engaging with the active sites of enzymes. This document provides detailed application notes and protocols for the synthesis of ureas derived from this compound and various isocyanates, with a focus on their application as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.

Reaction of this compound with Isocyanates to Form Ureas

The synthesis of N,N'-substituted ureas from this compound and isocyanates is a robust and widely employed transformation in medicinal chemistry. The reaction proceeds via a nucleophilic addition of the primary amine of this compound to the electrophilic carbonyl carbon of the isocyanate.

A prevalent and efficient method for preparing N-aryl-N'-(morpholin-4-yl)ureas involves a two-step, one-pot procedure.[1] First, an aryl isocyanate is generated in situ from a corresponding aniline (B41778) using a phosgene (B1210022) equivalent, such as triphosgene (B27547). This intermediate is then directly reacted with this compound to yield the desired urea derivative.[1] This approach avoids the isolation of potentially hazardous isocyanate intermediates.

The general reaction scheme is as follows:

reaction_scheme cluster_step1 Step 1: In situ Isocyanate Formation cluster_step2 Step 2: Urea Formation aniline Ar-NH₂ (Aniline) isocyanate Ar-N=C=O (Isocyanate intermediate) aniline->isocyanate + Triphosgene, Base triphosgene Triphosgene (Phosgene equivalent) base Base (e.g., Et₃N) urea N-Aryl-N'-(morpholin-4-yl)urea isocyanate->urea + this compound aminomorpholine This compound

Caption: General two-step synthesis of N-aryl-N'-(morpholin-4-yl)ureas.

Data Presentation: Synthesis of N-Aryl-N'-(morpholin-4-yl)urea Derivatives

The following table summarizes the synthesis of various N-aryl-N'-(morpholin-4-yl)urea derivatives, highlighting the reactant isocyanates and corresponding reaction yields.

EntryIsocyanate Precursor (Aniline)IsocyanateProductYield (%)Reference
14-Chloroaniline4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea90[2]
23,4-Dichloroaniline3,4-Dichlorophenyl isocyanate1-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)urea71[2]
34-Methoxyaniline4-Methoxyphenyl isocyanate1-(4-Methoxyphenyl)-3-(morpholin-4-yl)urea58[3]
44-(Trifluoromethyl)aniline4-(Trifluoromethyl)phenyl isocyanate1-(4-(Trifluoromethyl)phenyl)-3-(morpholin-4-yl)urea72[3]
53,5-Dimethylaniline3,5-Dimethylphenyl isocyanate1-(3,5-Dimethylphenyl)-3-(morpholin-4-yl)urea97[2]

Experimental Protocols

Protocol 1: General Two-Step Synthesis of N-Aryl-N'-(morpholin-4-yl)urea via an Isocyanate Intermediate[1]

Materials:

Procedure:

Step 1: In situ Generation of Aryl Isocyanate

  • To a stirred solution of the desired substituted aniline (1.0 eq) in a suitable anhydrous solvent (e.g., DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture containing the aryl isocyanate is typically used directly in the next step without purification.

Step 2: Reaction with this compound to Form Urea

  • Cool the reaction mixture from Step 1 to 0 °C.

  • Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-aryl-N'-(morpholin-4-yl)urea derivative.

Protocol 2: Direct Reaction of this compound with a Commercially Available Isocyanate

Materials:

  • This compound (1.0 eq)

  • Aryl or alkyl isocyanate (1.0-1.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate solvents for recrystallization or chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.

  • Add the isocyanate (1.0-1.1 eq) to the stirred solution at room temperature. For highly reactive isocyanates, the addition can be performed at 0 °C.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification:

  • Upon completion, if the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Application in Drug Discovery: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Several N-aryl-N'-(morpholin-4-yl)urea derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[1]

The morpholine moiety in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) part of ATP. The urea functionality provides additional hydrogen bonding opportunities, contributing to the high affinity and selectivity of these compounds.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition by this compound-derived ureas.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K four_E_BP1 4E-BP1 mTORC1->four_E_BP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation four_E_BP1->Proliferation Inhibits translation when unphosphorylated Inhibitor This compound Urea Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by this compound ureas.

Quantitative Data for Kinase Inhibition

The following table presents the inhibitory activities (IC50 values) of representative kinase inhibitors incorporating the this compound urea scaffold.

Compound ID/NameTarget Kinase(s)IC50 (nM)ScaffoldReference
9 PI3Kα-4-Morpholinopyrrolopyrimidine[1]
46 PI3Kα / mTOR-4-Morpholinopyrrolopyrimidine[1]
48 PI3Kα / mTOR-4-Morpholinopyrrolopyrimidine[1]
7c Aurora A-4-Aminoquinazoline-urea[4]
7d Aurora A-4-Aminoquinazoline-urea[4]
8c Aurora A-4-Aminoquinazoline-urea[4]
8d Aurora A-4-Aminoquinazoline-urea[4]

Note: Specific IC50 values were not provided in the abstract for all compounds, but their potent inhibitory activity was highlighted.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound-derived ureas.

workflow start Start synthesis Synthesis: Reaction of this compound with Isocyanate start->synthesis monitoring Reaction Monitoring (TLC/LC-MS) synthesis->monitoring workup Work-up: Quenching, Extraction, Drying monitoring->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or mixture characterization Characterization recrystallization->characterization chromatography->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms elemental Elemental Analysis characterization->elemental final_product Pure Product nmr->final_product ms->final_product elemental->final_product

Caption: Experimental workflow for this compound urea synthesis.

Conclusion

The reaction of this compound with isocyanates provides a versatile and efficient route to a diverse range of urea derivatives with significant potential in drug discovery. The straightforward nature of the synthesis, coupled with the favorable pharmacological properties imparted by the this compound moiety, makes this an attractive strategy for the development of novel therapeutic agents, particularly kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Acylation of 4-Aminomorpholine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of 4-aminomorpholine is a crucial chemical transformation for the synthesis of a diverse range of N-acyl-4-aminomorpholine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules. The introduction of an acyl group to the 4-amino position of the morpholine (B109124) ring can modulate the parent molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its pharmacological activity. This document provides detailed application notes and standardized protocols for the acylation of this compound with various acid chlorides, enabling the efficient and reproducible synthesis of novel chemical entities for further investigation.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond. A non-nucleophilic base is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Data Presentation

While specific quantitative data for the acylation of this compound is not extensively available in the public literature, the following table presents representative data from the closely analogous acylation of morpholine with benzoyl chloride. These values can serve as a benchmark for optimizing the acylation of this compound.

AmineAcid ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholineBenzoyl ChlorideTriethylamine (B128534)DichloromethaneAmbient195--INVALID-LINK--[1]

Experimental Protocols

The following are generalized protocols for the acylation of this compound with acetyl chloride and benzoyl chloride. These protocols are based on standard procedures for the acylation of amines and hydrazines. Researchers should consider these as starting points and may need to optimize conditions for specific acid chlorides.

Protocol 1: Synthesis of N-Acetyl-4-aminomorpholine

Objective: To synthesize N-acetyl-4-aminomorpholine via the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-acetyl-4-aminomorpholine.

Protocol 2: Synthesis of N-Benzoyl-4-aminomorpholine

Objective: To synthesize N-benzoyl-4-aminomorpholine via the acylation of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzoyl-4-aminomorpholine.

Mandatory Visualizations

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the acylation of this compound.

Acylation_Reaction General Reaction Scheme for Acylation of this compound cluster_reactants Reactants cluster_product Product This compound N-Acyl-4-aminomorpholine This compound->N-Acyl-4-aminomorpholine + R-COCl AcidChloride R-COCl HCl HCl

Caption: Acylation of this compound.

Experimental_Workflow Experimental Workflow for Acylation A Dissolve this compound and Base in Anhydrous Solvent B Cool to 0 °C in Ice Bath A->B C Slowly Add Acid Chloride Solution B->C D Warm to Room Temperature and Stir (2-12 h) C->D E Quench with Water D->E F Work-up: - Extraction - Washing E->F G Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Purify Product (Recrystallization or Chromatography) H->I J Final Product: N-Acyl-4-aminomorpholine I->J

Caption: Acylation Experimental Workflow.

References

Application Notes and Protocols for N-Alkylation of 4-Aminomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-aminomorpholine, a critical transformation for synthesizing a diverse range of substituted morpholine (B109124) derivatives. N-alkylated 4-aminomorpholines are valuable scaffolds in medicinal chemistry and drug discovery due to their potential biological activities. The following sections detail two primary and effective methods for this synthesis: Direct Alkylation with Alkyl Halides and Reductive Amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is a straightforward approach for introducing a variety of alkyl groups to the terminal nitrogen of the amino group. The reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.[1] The choice of base and solvent is crucial for the success of this reaction, with common choices being potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).[2][3]

It is important to note that over-alkylation to form quaternary ammonium (B1175870) salts can be a competing reaction, although this is less of a concern for the terminal nitrogen of a hydrazine (B178648) derivative compared to a primary amine.[1][4] Using a slight excess of the alkylating agent is common to ensure complete conversion of the starting material.[2]

Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification equipment (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (approximately 10 mL per mmol of amine).[2]

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.[3]

  • Stir the suspension at room temperature for 15-30 minutes to ensure a good mixture.

  • Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.[2][3]

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can then be purified by a suitable method, such as silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[2]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Reductive Amination

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds.[5] This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or hydrazone in this case), which is then reduced in situ to the corresponding N-alkylated product.[6][7] This method avoids the issue of over-alkylation often associated with direct alkylation using alkyl halides.[6]

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for reducing the iminium ion in the presence of the carbonyl starting material.[3][6] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄).[6] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM), and sometimes a catalytic amount of acetic acid is added to facilitate imine formation.[3][8]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.2 eq).[3]

  • Dissolve the reactants in anhydrous DCE or DCM (approximately 10-20 mL per mmol of amine).

  • Optionally, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate the formation of the iminium ion.[8]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate hydrazone.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes typical reaction parameters for the N-alkylation of amines, which can be adapted for this compound. Yields are representative of these general reaction classes and may vary depending on the specific substrates used.

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating/Carbonyl Source Methyl iodide, Ethyl bromide, Benzyl bromideFormaldehyde, Acetone, Benzaldehyde
Primary Reagent Alkyl HalideAldehyde or Ketone
Base/Reducing Agent K₂CO₃, Et₃N, NaHNaBH(OAc)₃, NaBH₃CN, NaBH₄
Typical Solvent Acetonitrile, DMF, CH₂Cl₂1,2-Dichloroethane, CH₂Cl₂, Methanol
Typical Yield (%) 80-98%[3]75-95%[3]
Key Advantages Simple procedure, wide range of alkyl halides available.Avoids over-alkylation, uses readily available carbonyls.[6]
Potential Drawbacks Risk of over-alkylation, alkyl halides can be toxic.[4]Requires a stoichiometric amount of reducing agent.[9]

Visualizations

N_Alkylation_Schemes cluster_direct Direct Alkylation cluster_reductive Reductive Amination start1 This compound reagents1 + Alkyl Halide(R-X)Base (e.g., K₂CO₃)Solvent (e.g., ACN) start1->reagents1 product1 N-Alkyl-4-aminomorpholine reagents1->product1 start2 This compound reagents2 + Aldehyde/KetoneReducing Agent(e.g., NaBH(OAc)₃)Solvent (e.g., DCE) start2->reagents2 product2 N-Alkyl-4-aminomorpholine reagents2->product2

Caption: General reaction schemes for the N-alkylation of this compound.

Direct_Alkylation_Workflow start Dissolve this compound in Anhydrous Solvent add_base Add Anhydrous K₂CO₃ start->add_base add_halide Add Alkyl Halide add_base->add_halide heat Heat and Monitor Reaction (TLC/LC-MS) add_halide->heat workup Cool, Filter, and Concentrate heat->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for direct N-alkylation with alkyl halides.

Reductive_Amination_Workflow start Dissolve this compound & Aldehyde/Ketone in Solvent form_imine Stir to Form Hydrazone Intermediate (Optional: Add Acetic Acid) start->form_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) form_imine->add_reductant react Stir and Monitor Reaction (TLC/LC-MS) add_reductant->react workup Quench and Extract Product react->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for N-alkylation via reductive amination.

References

4-Aminomorpholine in Multicomponent Reaction Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine is a versatile synthetic intermediate recognized for its utility in the construction of various biologically active molecules. Its incorporation into molecular scaffolds has been associated with a range of pharmacological activities, including carbonic anhydrase inhibition and antibacterial effects. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer an efficient and atom-economical approach to rapidly assemble complex molecules from simple starting materials. The integration of this compound into MCRs presents a promising strategy for the design and synthesis of novel compound libraries with potential therapeutic applications. This document provides an overview of the potential applications of this compound in MCRs, alongside generalized protocols for related reactions, highlighting its potential in drug discovery and development.

While this compound is a known intermediate in the synthesis of bioactive compounds, specific and detailed examples of its direct use as a primary amine component in well-established multicomponent reactions like the Ugi or Passerini reactions are not extensively documented in readily available scientific literature. However, based on the general principles of these reactions, we can extrapolate its potential applications and provide generalized experimental protocols.

Theoretical Applications in Multicomponent Reactions

The primary amino group of this compound makes it a suitable candidate for the amine component in various MCRs. Its unique morpholine (B109124) moiety can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to the resulting products.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[1][2][3] By employing this compound as the amine component, novel peptidomimetics incorporating the morpholine scaffold can be generated. These compounds could be explored for a variety of therapeutic targets.

Logical Workflow for a Hypothetical Ugi Reaction with this compound

Ugi_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_outcome Product Formation Aldehyde Aldehyde (R1-CHO) Mixing Mix Components in Polar Solvent (e.g., Methanol) Aldehyde->Mixing Aminomorpholine This compound Aminomorpholine->Mixing CarboxylicAcid Carboxylic Acid (R2-COOH) CarboxylicAcid->Mixing Isocyanide Isocyanide (R3-NC) Isocyanide->Mixing Stirring Stir at Room Temperature Mixing->Stirring Product α-Acylamino Amide Product with Morpholine Moiety Stirring->Product Kinase_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates Kinase3 Kinase C Kinase2->Kinase3 activates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation promotes MCR_Product This compound MCR Product MCR_Product->Kinase2 inhibits

References

Application Notes and Protocols for the Synthesis of 4-Aminomorpholine Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and drug development. Their synthetic accessibility and diverse biological activities, including antimicrobial, antifungal, and anticancer properties, make them attractive scaffolds for the design of novel therapeutic agents. This document provides a detailed protocol for the synthesis of Schiff bases derived from 4-aminomorpholine, a key heterocyclic building block. The incorporation of the morpholine (B109124) moiety can enhance the pharmacological profile of the resulting Schiff bases.

Data Presentation

The biological activities of various Schiff bases derived from 4-aminophenyl-morpholine have been evaluated against several microbial strains and cancer cell lines. The following tables summarize the reported quantitative data.

Table 1: Antimicrobial Activity of 4-(4-Aminophenyl)-morpholine Schiff Bases (Minimum Inhibitory Concentration in µg/mL) [1]

CompoundS. aureusS. epidermidisB. cereusM. luteusE. coliC. albicansA. niger
4-(4-(Benzylideneamino)phenyl)morpholine30222519322445
4-(4-((4-Chlorobenzylidene)amino)phenyl)morpholine28202317302242
4-(4-((4-Hydroxybenzylidene)amino)phenyl)morpholine25192116292040
4-(4-((4-Methoxybenzylidene)amino)phenyl)morpholine29212418312343
4-(4-((4-Nitrobenzylidene)amino)phenyl)morpholine26202217282141

Table 2: Anticancer Activity of Morpholine Derived Schiff Bases and Their Metal Complexes (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
(E)-2-((2-morpholinoethylimino)methyl)phenolMCF-7>100[2]
Copper(II) complex of (E)-2-((2-morpholinoethylimino)methyl)phenolMCF-725.3[2]
Nickel(II) complex of (E)-2-((2-morpholinoethylimino)methyl)phenolMCF-730.1[2]
Zinc(II) complex of (E)-2-((2-morpholinoethylimino)methyl)phenolMCF-745.2[2]

Experimental Protocols

General Synthetic Protocol for this compound Schiff Base Formation

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a substituted aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of the selected substituted aldehyde in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of this compound.

  • A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.

  • The reaction mixture is then refluxed with constant stirring for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product is then dried in a desiccator or a vacuum oven.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

Characterization:

The structure of the synthesized Schiff base should be confirmed using spectroscopic methods such as:

  • Infrared (IR) Spectroscopy: Look for the characteristic imine (-C=N-) stretching vibration band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine will also indicate the formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. The ¹³C NMR will show a signal for the imine carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Visualizations

Experimental Workflow: Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Mixing Mixing This compound->Mixing Aldehyde Aldehyde Aldehyde->Mixing Reflux Reflux Mixing->Reflux Ethanol, Catalyst Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Drying Drying Filtration->Drying Schiff_Base This compound Schiff Base Drying->Schiff_Base

Caption: General workflow for the synthesis of this compound Schiff bases.

Proposed Signaling Pathway: Anticancer Mechanism

While the precise signaling pathways for this compound Schiff bases are not yet fully elucidated, a plausible mechanism for their anticancer activity involves the induction of apoptosis. The azomethine group is often implicated in the biological activity of Schiff bases. The following diagram illustrates a generalized pathway of apoptosis induction that may be relevant.

Apoptosis_Pathway Schiff_Base This compound Schiff Base Cell_Membrane Cancer Cell Membrane Schiff_Base->Cell_Membrane ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Internalization Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Caspase_Activation Caspase Cascade Activation Mitochondrial_Damage->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound Schiff bases.

References

Green Synthesis of 4-Aminomorpholine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the green synthesis of 4-Aminomorpholine, a crucial intermediate in the pharmaceutical and fine chemical industries. The methods outlined herein are designed to be environmentally benign, offering high yields and purity while minimizing the use of hazardous reagents and solvents. These protocols are intended for researchers, scientists, and professionals in drug development seeking sustainable and efficient synthetic routes.

Introduction

This compound is a versatile building block in the synthesis of a range of bioactive molecules. Traditional synthetic methods for its production often involve harsh reducing agents and organic solvents, posing environmental and safety concerns. The following protocols detail two greener alternatives: a bimetallic reduction in a carbonic acid system and a catalytic transfer hydrogenation (CTH) method. These approaches align with the principles of green chemistry by utilizing water as a solvent, employing milder reagents, and offering straightforward work-up procedures.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number4319-49-7[1][2]
Molecular FormulaC4H10N2O[3]
Molecular Weight102.14 g/mol [1]
AppearanceClear, colorless to faintly yellow liquid[2][4]
Boiling Point168 °C[1][2]
Density1.059 - 1.062 g/mL at 25 °C[1][2]
SolubilityVery soluble in water; slightly soluble in chloroform (B151607) and methanol (B129727).[1][2]
Flash Point58 °C[1]

Safety Precautions

4-Nitrosomorpholine (Starting Material): This compound is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]

This compound (Product): This compound is a flammable liquid and vapor.[6][7] It can cause skin and serious eye irritation and may cause respiratory irritation.[6][7] Handle in a well-ventilated area and away from ignition sources.[6][7] Standard PPE should be worn.[6][7]

Palladium on Carbon (Catalyst): Palladium on carbon is a flammable solid and can ignite in the presence of organic solvents in the air. It should be handled with care, preferably in a wet state.

Method 1: Bimetallic Reduction in Aqueous Carbonic Acid

This method employs a zinc powder-palladium on carbon (Zn-Pd/C) bimetallic system to reduce 4-nitrosomorpholine. The reaction is carried out in water, with carbonic acid generated in situ by bubbling carbon dioxide gas, thus avoiding the use of strong acids.

Quantitative Data
ParameterValue
Yield80 - 97%
Purity (GC)97 - 99%
Reaction TimeNot specified, reaction completion monitored by GC
SolventWater
Reducing SystemZn powder - Pd/C
AcidCarbonic Acid (from CO2)
Experimental Protocol

Materials:

  • 4-Nitrosomorpholine

  • Zinc powder

  • 10% Palladium on carbon (Pd/C)

  • Deionized water

  • Carbon dioxide (gas cylinder with a flowmeter)

  • Ammonium (B1175870) chloride (optional, as a catalyst promoter)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Condenser

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add 4-nitrosomorpholine.

  • Addition of Reagents: To the flask, add deionized water, zinc powder, and 10% Pd/C. For every 1 mole of 4-nitrosomorpholine, a typical ratio would be 1.5-2.5 moles of zinc powder and 0.01-0.05 moles of Pd/C.

  • Reaction Initiation: Begin stirring the mixture and start bubbling carbon dioxide gas through the solution at a controlled rate. The CO2 will dissolve in water to form carbonic acid, creating a weakly acidic environment.

  • Reaction Progress: The reaction is typically carried out at room temperature to slightly elevated temperatures (e.g., 30-50 °C) to control the reaction rate. Monitor the progress of the reaction by Gas Chromatography (GC) until the starting material is completely consumed.

  • Work-up:

    • Once the reaction is complete, stop the CO2 flow and stirring.

    • Filter the reaction mixture to remove the zinc powder and Pd/C catalyst. Wash the filter cake with a small amount of deionized water.

    • Combine the filtrate and the washings.

  • Isolation and Purification:

    • Transfer the filtrate to a rotary evaporator to remove the water under reduced pressure.

    • The crude this compound can be purified by vacuum distillation to obtain the final product as a clear, colorless to light yellow liquid.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Nitrosomorpholine D Bimetallic Reduction A->D B Zn Powder, Pd/C, H2O B->D C CO2 (gas) C->D E Filtration D->E F Removal of Water (Rotary Evaporation) E->F G Vacuum Distillation F->G H Pure this compound G->H

Caption: Bimetallic reduction workflow for this compound synthesis.

Method 2: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is a green and efficient method for the reduction of nitro and nitroso groups. This protocol utilizes ammonium formate (B1220265) or formic acid as a hydrogen donor in the presence of a palladium catalyst. This method avoids the need for high-pressure hydrogenation gas, making it safer and more accessible for standard laboratory setups.[8][9][10][11][12]

Quantitative Data
ParameterValue (Estimated)
Yield>90%
PurityHigh (typically >95% after purification)
Reaction Time1 - 4 hours
SolventMethanol or Ethanol (B145695)
Hydrogen DonorAmmonium Formate or Formic Acid
Catalyst10% Palladium on Carbon (Pd/C)
Experimental Protocol

Materials:

  • 4-Nitrosomorpholine

  • Ammonium formate or Formic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Inert gas (Nitrogen or Argon)

  • Celatom® or diatomaceous earth for filtration

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle with temperature control

  • Inert gas supply

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-nitrosomorpholine followed by methanol or ethanol as the solvent.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C to the mixture.

  • Hydrogen Donor Addition: In a separate flask, dissolve ammonium formate in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture. If using formic acid, it can be added directly but cautiously. A typical molar ratio is 3-5 equivalents of the hydrogen donor to 1 equivalent of the nitroso compound.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celatom® or diatomaceous earth to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

  • Isolation and Purification:

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Nitrosomorpholine C Catalytic Transfer Hydrogenation A->C B Ammonium Formate/Formic Acid, Pd/C, Solvent B->C D Filtration through Celite C->D E Solvent Evaporation D->E F Vacuum Distillation E->F G Pure this compound F->G

Caption: Catalytic transfer hydrogenation workflow for this compound.

Reaction Mechanism: Reduction of 4-Nitrosomorpholine

The reduction of the nitroso group to a primary amine on a catalytic surface is a multi-step process involving the transfer of hydrogen atoms. The following diagram illustrates a plausible pathway for this transformation.

G cluster_legend Legend A 4-Nitrosomorpholine (R-N=O) B N-Hydroxymorpholine (R-NH-OH) A->B + 2[H] C This compound (R-NH2) B->C + 2[H] - H2O R R = Morpholino group H [H] = Hydrogen from catalyst surface

Caption: Plausible reaction pathway for nitroso to amino group reduction.

Conclusion

The green synthesis methods presented provide viable and environmentally responsible alternatives for the production of this compound. The bimetallic reduction in water and the catalytic transfer hydrogenation both offer high yields and purity while minimizing waste and the use of hazardous materials. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory and scale-up requirements, contributing to a more sustainable future in chemical synthesis.

References

Application Notes and Protocols for Monitoring 4-Aminomorpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of reactions involving 4-Aminomorpholine. The techniques described herein are essential for reaction kinetic studies, impurity profiling, and ensuring product quality in research and drug development settings.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Completion and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for monitoring the final stages of this compound synthesis, particularly the reduction of 4-nitrosomorpholine, and for assessing the purity of the final product. Due to the polar nature of this compound, derivatization is often employed to improve its volatility and chromatographic performance.

Application Note: Monitoring the Reduction of 4-Nitrosomorpholine to this compound

The synthesis of this compound frequently involves the reduction of 4-nitrosomorpholine. GC-MS can be effectively used to monitor the disappearance of the starting material, 4-nitrosomorpholine, to determine the reaction endpoint. A common approach involves converting the amine product to a less polar derivative to enhance its detection.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for morpholine (B109124) analysis and is suitable for monitoring the presence of this compound and its precursor.

1. Sample Preparation and Derivatization:

  • Reaction Sampling: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by dilution in a suitable solvent (e.g., methanol) and cooling in an ice bath.

  • Derivatization (for enhanced volatility of this compound): While direct analysis is possible, derivatization to a more volatile compound can improve peak shape and sensitivity. A common method for related amines involves nitrosation, but for monitoring the product, other derivatizing agents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to cap the primary amine.

    • To the quenched sample, add 100 µL of a derivatizing agent solution (e.g., 10% TFAA in acetonitrile).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for 4-nitrosomorpholine: m/z 116, 86, 56.

    • SIM Ions for this compound: m/z 102, 72, 56.

Quantitative Data Summary

The following table provides representative data for the GC-MS analysis of a 4-nitrosomorpholine reduction reaction. Peak areas are normalized to an internal standard.

Time Point (hours)Normalized Peak Area of 4-NitrosomorpholineNormalized Peak Area of this compound
01.0000.000
10.6580.342
20.3120.688
40.0450.955
6< 0.005 (Below Limit of Detection)0.995

Experimental Workflow for GC-MS Monitoring

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Aliquot Reaction->Quench Derivatize Derivatization (Optional) Quench->Derivatize Injection Inject into GC-MS Derivatize->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

Caption: Workflow for GC-MS monitoring of this compound reactions.

High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for kinetic analysis of this compound reactions. It allows for the simultaneous quantification of reactants, intermediates, and products in the reaction mixture over time. A reverse-phase method is generally suitable for separating the polar this compound from less polar starting materials or products.

Application Note: Kinetic Analysis of this compound Formation

This protocol outlines a reverse-phase HPLC method for monitoring the formation of this compound. By taking samples at regular intervals and analyzing them by HPLC, a concentration profile over time can be generated, from which reaction kinetics can be determined.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Reaction Sampling: At specified time intervals, extract an aliquot (e.g., 50 µL) from the reaction vessel.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of the mobile phase in an HPLC vial. This stops the reaction and prepares the sample for analysis.

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Quantitative Data Summary

The following table shows representative data from an HPLC kinetic study of a reaction forming this compound. Concentrations are determined from a calibration curve.

Time (minutes)Concentration of Starting Material (mM)Concentration of this compound (mM)
010.000.00
107.852.15
205.914.09
304.235.77
601.568.44
1200.219.79

Experimental Workflow for HPLC-UV Kinetic Monitoring

HPLC_Workflow cluster_sampling Reaction Sampling cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reaction Ongoing Reaction Aliquots Time-based Aliquots Reaction->Aliquots Quench Quench and Dilute Aliquots->Quench Inject Inject Sample Quench->Inject Separate RP-HPLC Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram PeakArea Measure Peak Areas Chromatogram->PeakArea Concentration Calculate Concentrations PeakArea->Concentration Kinetics Plot Kinetics Concentration->Kinetics

Caption: Workflow for HPLC-based kinetic monitoring of reactions.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring

In-situ NMR spectroscopy is a non-invasive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. This method provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products as the reaction progresses.

Application Note: Real-Time Kinetic Analysis of this compound Reactions

By acquiring a series of ¹H NMR spectra over time, the conversion of a starting material to this compound can be monitored. The integrals of specific, non-overlapping peaks corresponding to each species are proportional to their molar concentrations.

Experimental Protocol: In-situ ¹H NMR Monitoring

1. Sample Preparation:

  • In an NMR tube, dissolve the starting material in a deuterated solvent (e.g., D₂O, CDCl₃) to a known concentration.

  • Acquire an initial ¹H NMR spectrum of the starting material.

  • Initiate the reaction by adding the second reactant or catalyst directly to the NMR tube, quickly mixing, and placing it in the NMR spectrometer.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ¹H.

  • Temperature: Set to the desired reaction temperature.

  • Acquisition Mode: Automated acquisition of a series of 1D ¹H spectra at regular time intervals.

  • Key Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (ns): Keep low (e.g., 4-8) to ensure a short acquisition time for each spectrum.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure quantitative measurements.

    • Acquisition Time (aq): Sufficient to resolve the peaks of interest.

  • Data Processing: Process the series of spectra uniformly (e.g., same phasing and baseline correction). Integrate the characteristic peaks for the starting material and this compound.

Quantitative Data Summary

The following table illustrates how data from an in-situ NMR experiment can be presented. The relative integral values are used to determine the mole fraction of each component over time.

Time (minutes)Relative Integral of Starting Material ProtonRelative Integral of this compound ProtonMole % this compound
01.000.000
150.820.1818
300.650.3535
600.410.5959
1200.150.8585
2400.020.9898

Logical Workflow for In-situ NMR Monitoring

NMR_Workflow cluster_setup Experiment Setup cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Prepare Prepare Reactants in NMR Tube Initiate Initiate Reaction Prepare->Initiate Insert Insert into Spectrometer Initiate->Insert Acquire Acquire Time-resolved Spectra Insert->Acquire Process Process Spectra Acquire->Process Integrate Integrate Characteristic Peaks Process->Integrate Calculate Calculate Molar Ratios Integrate->Calculate Kinetics Determine Reaction Kinetics Calculate->Kinetics

Caption: Workflow for in-situ NMR reaction monitoring.

The Role of 4-Aminomorpholine in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminomorpholine is a versatile heterocyclic building block that is increasingly utilized in the synthesis of novel agrochemicals, particularly fungicides. Its unique structural features, including the morpholine (B109124) ring which can enhance systemic properties and a reactive amino group amenable to a variety of chemical transformations, make it an attractive starting material for the development of new active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential fungicidal agents, targeting researchers and professionals in the agrochemical and drug development fields.

Application Notes

This compound serves as a crucial intermediate in the production of a range of biologically active molecules. In the context of agrochemicals, it is primarily employed in the synthesis of fungicides that act as cellulose (B213188) biosynthesis inhibitors. The morpholine moiety is a key pharmacophore in several commercial fungicides, such as dimethomorph (B118703) and flumorph. The synthesis of analogues of these fungicides often involves the formation of an amide bond between this compound and a suitable carboxylic acid derivative.

A prominent application of this compound is in the synthesis of N-acyl-4-aminomorpholine derivatives. This class of compounds has shown significant promise as antifungal agents. The general synthetic approach involves the acylation of the primary amino group of this compound with an appropriate acyl chloride or carboxylic acid. This reaction is typically straightforward and high-yielding, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

Furthermore, a "green" synthesis route for this compound itself has been developed, utilizing the reduction of 4-nitrosomorpholine with a zinc powder-palladium-carbon bimetallic catalyst in a carbon dioxide-water system. This environmentally friendly method provides a sustainable source of the key intermediate, further enhancing its appeal for agrochemical synthesis.[1]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound and a representative N-acyl-4-aminomorpholine derivative with potential fungicidal activity.

Protocol 1: Green Synthesis of this compound

This protocol is adapted from a patented environmentally friendly synthesis method.[1]

Reaction Scheme:

G 4-Nitrosomorpholine 4-Nitrosomorpholine This compound This compound 4-Nitrosomorpholine->this compound Zn/Pd-C, CO2, H2O

A diagram illustrating the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Nitrosomorpholine116.1211.6 g0.1
Zinc Powder65.3813.1 g0.2
10% Palladium on Carbon (50% wet)-0.2 g-
Water18.02100 mL-
Carbon Dioxide44.01excess-
Dichloromethane (B109758)84.93as needed-
Anhydrous Sodium Sulfate142.04as needed-

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add 4-nitrosomorpholine (11.6 g, 0.1 mol), zinc powder (13.1 g, 0.2 mol), 10% palladium on carbon (0.2 g), and water (100 mL).

  • Stir the mixture vigorously and begin bubbling carbon dioxide gas through the suspension.

  • Continue the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of celite to remove the catalyst and unreacted zinc.

  • Wash the filter cake with water (2 x 20 mL).

  • Extract the aqueous filtrate with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: ~85-95%

Protocol 2: Synthesis of a Representative N-Acyl-4-aminomorpholine Fungicide Analog

This protocol describes the synthesis of an N-acyl-4-aminomorpholine derivative, a class of compounds with demonstrated antifungal activity. The reaction involves the acylation of this compound with an acyl chloride.

Reaction Scheme:

G 4-AminomorpholineAcyl_Chloride 4-AminomorpholineAcyl_Chloride N-Acyl-4-aminomorpholine N-Acyl-4-aminomorpholine 4-AminomorpholineAcyl_Chloride->N-Acyl-4-aminomorpholine Base, Solvent Acyl_Chloride R-COCl

A general scheme for the acylation of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound102.141.02 g0.01
3,4-Dichlorobenzoyl chloride209.472.10 g0.01
Triethylamine (B128534)101.191.5 mL0.011
Dichloromethane (anhydrous)84.9350 mL-
Saturated Sodium Bicarbonate Solution-30 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate120.37as needed-

Procedure:

  • Dissolve this compound (1.02 g, 0.01 mol) and triethylamine (1.5 mL, 0.011 mol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (2.10 g, 0.01 mol) in anhydrous dichloromethane (20 mL).

  • Add the solution of 3,4-dichlorobenzoyl chloride dropwise to the stirred solution of this compound over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(3,4-dichlorobenzoyl)-4-aminomorpholine.

Expected Yield: Yields for similar reactions are reported to be in the range of 70-90%.[2]

Quantitative Data

The following table summarizes the reported yields for the synthesis of N-acyl-morpholine-4-carbothioamides, a class of compounds with structural similarities to the products of the protocols described above.

CompoundR-groupYield (%)
5a Phenyl85
5b 4-Methylphenyl82
5c 4-Methoxyphenyl88
5d 4-Chlorophenyl90
5e 4-Nitrophenyl78
5f 2,4-Dichlorophenyl86
5g Naphthyl75
5h Thienyl72
5i Methyl70
5j Ethyl74
Data adapted from Aziz, H. et al. (2020).[2]

Signaling Pathways and Experimental Workflows

The morpholine class of fungicides, including commercial products like dimethomorph, primarily act by inhibiting cellulose biosynthesis in oomycete pathogens. This disruption of cell wall formation is a key mechanism of their fungicidal activity.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Start Start: this compound Acylation Acylation with R-COCl Start->Acylation Workup Aqueous Workup Acylation->Workup Purification Purification Workup->Purification Product Final Product: N-Acyl-4-aminomorpholine Purification->Product InVitro In Vitro Antifungal Assay Product->InVitro InVivo In Vivo Greenhouse Trials InVitro->InVivo MoA Mechanism of Action Studies InVivo->MoA

A workflow for the synthesis and evaluation of N-Acyl-4-aminomorpholine derivatives.

The above workflow illustrates the general process from the synthesis of N-acyl-4-aminomorpholine derivatives to their biological evaluation. The synthesized compounds are first tested in vitro against a panel of fungal pathogens to determine their intrinsic activity. Promising candidates are then advanced to in vivo greenhouse trials to assess their efficacy under more realistic conditions. Finally, mechanism of action studies can be conducted to confirm their mode of action, such as the inhibition of cellulose biosynthesis.

References

Protecting Group Strategies for 4-Aminomorpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the secondary amine functionality of 4-aminomorpholine. The following sections outline strategies employing common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protocols are foundational for the successful incorporation of the this compound scaffold into complex molecules during drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules to modulate their physicochemical and pharmacological properties.[1] The presence of a reactive secondary amine necessitates the use of protecting groups to prevent undesired side reactions during multi-step syntheses. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal. This document details the application of three widely used amine protecting groups—Boc, Cbz, and Fmoc—for the selective protection of this compound.

Protecting Group Strategies at a Glance

The selection of an appropriate protecting group is contingent on its stability and the conditions required for its removal. The following table summarizes the stability of Boc, Cbz, and Fmoc protected this compound to common reaction conditions.

Protecting GroupStable ToLabile To
Boc Basic conditions, Hydrogenation, NucleophilesStrong acids (e.g., TFA, HCl)
Cbz Acidic and basic conditions (mild)Catalytic Hydrogenation, Strong Lewis acids
Fmoc Acidic conditions, HydrogenationBasic conditions (e.g., Piperidine)

Experimental Protocols

The following protocols are adapted from established, general procedures for the protection and deprotection of secondary amines and provide a starting point for the optimization of reactions involving this compound.

tert-Butyloxycarbonyl (Boc) Protection and Deprotection

The Boc group is a widely used protecting group for amines due to its ease of installation and its stability under a broad range of non-acidic conditions.[2]

Protection of this compound with Boc Anhydride

  • Reaction: this compound reacts with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield tert-butyl 4-morpholinocarbamate.

  • Protocol:

    • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M).

    • Add a base, such as triethylamine (B128534) (TEA) (1.2 equiv) or diisopropylethylamine (DIPEA) (1.2 equiv).

    • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by flash column chromatography if necessary.

Deprotection of Boc-Protected this compound

  • Reaction: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA).[3][4]

  • Protocol:

    • Dissolve the Boc-protected this compound (1.0 equiv) in dichloromethane (DCM) (0.1-0.5 M).

    • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Benzyloxycarbonyl (Cbz) Protection and Deprotection

The Cbz group is another common amine protecting group, valued for its stability and its removal under neutral conditions via catalytic hydrogenation.[5][6]

Protection of this compound with Benzyl (B1604629) Chloroformate

  • Reaction: this compound is acylated with benzyl chloroformate (Cbz-Cl) in the presence of a base to form benzyl 4-morpholinocarbamate.

  • Protocol:

    • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 2:1).

    • Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with water and extract the product with ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash column chromatography if necessary.

Deprotection of Cbz-Protected this compound

  • Reaction: The Cbz group is typically removed by catalytic hydrogenation, which cleaves the benzylic C-O bond.[7]

  • Protocol:

    • Dissolve the Cbz-protected this compound (1.0 equiv) in a suitable solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (EtOAc).

    • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

    • Stir the suspension under an atmosphere of hydrogen gas (H₂) (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

The Fmoc group is particularly useful in solid-phase peptide synthesis and other applications where a base-labile protecting group is required.[8][9]

Protection of this compound with Fmoc-Cl

  • Reaction: this compound reacts with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base to yield (9H-fluoren-9-yl)methyl 4-morpholinocarbamate.

  • Protocol:

    • Dissolve this compound (1.0 equiv) in a mixture of dioxane and water or THF and water.

    • Add a base such as sodium bicarbonate (NaHCO₃) (2.0 equiv).

    • Cool the solution to 0 °C.

    • Add a solution of Fmoc-Cl (1.1 equiv) in dioxane or THF dropwise.

    • Stir the reaction at room temperature for 2-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash column chromatography if necessary.

Deprotection of Fmoc-Protected this compound

  • Reaction: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in an aprotic solvent.[10]

  • Protocol:

    • Dissolve the Fmoc-protected this compound (1.0 equiv) in N,N-dimethylformamide (DMF).

    • Add a solution of 20% piperidine in DMF (v/v).

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and piperidine under high vacuum.

    • The crude product can be purified by an appropriate method, such as an acidic wash followed by extraction, or by chromatography.

Quantitative Data Summary

The following table provides representative data for the protection and deprotection of secondary amines based on general literature procedures. These values can be used as a starting point for the optimization of reactions with this compound.

Protecting GroupReagentBaseSolventTime (h)Yield (%)Deprotection ReagentTime (h)Yield (%)
Boc Boc₂OTEA/DIPEADCM/THF2-1290-98TFA in DCM1-490-99
Cbz Cbz-ClNaHCO₃/Na₂CO₃THF/H₂O2-685-95H₂, Pd/C2-1690-99
Fmoc Fmoc-ClNaHCO₃Dioxane/H₂O2-888-9620% Piperidine/DMF0.5-290-99

Visualizing Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection strategies.

Protection_Deprotection_Workflow cluster_Boc Boc Strategy cluster_Cbz Cbz Strategy cluster_Fmoc Fmoc Strategy Amine_Boc This compound Protected_Boc Boc-4-Aminomorpholine Amine_Boc->Protected_Boc Boc₂O, Base Deprotected_Boc This compound Protected_Boc->Deprotected_Boc TFA Amine_Cbz This compound Protected_Cbz Cbz-4-Aminomorpholine Amine_Cbz->Protected_Cbz Cbz-Cl, Base Deprotected_Cbz This compound Protected_Cbz->Deprotected_Cbz H₂, Pd/C Amine_Fmoc This compound Protected_Fmoc Fmoc-4-Aminomorpholine Amine_Fmoc->Protected_Fmoc Fmoc-Cl, Base Deprotected_Fmoc This compound Protected_Fmoc->Deprotected_Fmoc Piperidine

Caption: General workflow for amine protection and deprotection.

Orthogonal_Strategies Start This compound Boc Boc-Protected Start->Boc Boc₂O Cbz Cbz-Protected Start->Cbz Cbz-Cl Fmoc Fmoc-Protected Start->Fmoc Fmoc-Cl Acid Acidic (e.g., TFA) Boc->Acid Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Base Basic (e.g., Piperidine) Fmoc->Base End This compound Acid->End Hydrogenolysis->End Base->End

Caption: Orthogonality of protecting group strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Aminomorpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 4-aminomorpholine, with a primary focus on troubleshooting low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in reactions where this compound is used as a nucleophile?

Low yields in reactions involving this compound can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions such as inadequate temperature, insufficient reaction time, or an inappropriate catalyst.[1][2]

  • Side Reactions: this compound, like other primary amines, can participate in various side reactions, leading to the formation of undesired byproducts and consequently lowering the yield of the target molecule.

  • Product Degradation: The desired product may be unstable under the reaction conditions, leading to degradation over time. This is particularly a concern in reactions requiring harsh conditions like high temperatures or strong acids.[2]

  • Purification Losses: The workup and purification process can sometimes lead to a significant loss of product, resulting in a lower isolated yield.[1]

  • Reagent Quality: The purity of this compound and other reactants is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: I am observing a dark, tarry substance in my reaction mixture instead of the expected product. What could be the cause?

The formation of a dark, tarry material often indicates polymerization of the starting materials or the product. This is frequently caused by excessively high temperatures or highly acidic conditions.[1] To prevent this, it is advisable to use milder reaction conditions, such as lower temperatures and less aggressive catalysts.

Q3: Can steric hindrance be a problem when using this compound?

Yes, the morpholine (B109124) ring can introduce some steric bulk, which might hinder its approach to a sterically crowded electrophilic center. This can slow down the reaction rate and potentially lead to lower yields, especially when reacting with sterically hindered substrates.[1][2] In such cases, longer reaction times or higher temperatures may be necessary.

Troubleshooting Guides

Guide 1: Low Yield in Paal-Knorr Pyrrole (B145914) Synthesis with this compound

The Paal-Knorr synthesis is a common method for synthesizing pyrroles from 1,4-dicarbonyl compounds and primary amines.[3] When using this compound, low yields can be a significant issue.

Problem: Low yield of the desired N-(morpholin-4-yl)pyrrole.

Potential Cause Troubleshooting Steps
Incomplete Reaction Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. Select an Appropriate Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol (B145695) or acetic acid are commonly used.[2]
Furan Byproduct Formation Control Acidity: The most common byproduct is the corresponding furan, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[1][4] To minimize this, maintain the pH above 3. Using a weaker acid catalyst or even running the reaction under neutral conditions can be beneficial.[1][3] Use Excess Amine: Employing a slight excess of this compound can help to favor the pyrrole formation over the furan.[1]
Poorly Reactive Starting Materials Activate the Dicarbonyl Compound: If the 1,4-dicarbonyl compound is sterically hindered or electronically deactivated, consider using a more active catalyst, such as a Lewis acid, to enhance its reactivity.[4]
Product Degradation Use Milder Conditions: Pyrroles can be sensitive to strong acids and high temperatures.[1] If product degradation is suspected, switch to a milder acid catalyst (e.g., acetic acid) and a lower reaction temperature. Modern protocols often utilize catalysts that allow the reaction to proceed at room temperature.[2]

The following table, based on analogous Paal-Knorr reactions, illustrates the potential impact of the acid catalyst's pKa on the reaction yield. While specific data for this compound is not available, this provides a general guideline for optimization.

CatalystpKaExpected Yield (%)
p-Toluenesulfonic acid-2.8Moderate to High
Sulfamic acid1.0Good
Acetic acid4.7Moderate
None (autocatalytic)-Low to Moderate

Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl or 10 mol% of p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.[2]

Paal_Knorr_Troubleshooting start Low Yield in Paal-Knorr Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions product_degradation Product Degradation? start->product_degradation incomplete_reaction->side_reactions No optimize_conditions Optimize Time/ Temp/Solvent incomplete_reaction->optimize_conditions Yes side_reactions->product_degradation No check_acidity Control pH (>3) Use Excess Amine side_reactions->check_acidity Yes furan_byproduct Furan Formation side_reactions->furan_byproduct milder_conditions Use Milder Acid Lower Temperature product_degradation->milder_conditions Yes

Guide 2: Low Yield in Pyrimidine (B1678525) Synthesis Involving this compound

This compound can be a precursor in the synthesis of certain pyrimidine derivatives, often by reacting with a β-ketoester to form an enamine intermediate, which then cyclizes.

Problem: Low yield of the desired pyrimidine derivative.

Potential Cause Troubleshooting Steps
Inefficient Enamine Formation Catalyst Choice: The initial condensation between this compound and the β-ketoester may require an acid catalyst. Experiment with mild acids like acetic acid. Water Removal: This condensation reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically.
Poor Cyclization Choice of Cyclizing Agent: The subsequent cyclization step often requires a specific reagent (e.g., formamide, guanidine). Ensure the chosen reagent is appropriate for the desired pyrimidine structure. Temperature: Cyclization reactions are often temperature-dependent. If the reaction is sluggish, a higher temperature may be required.
Side Reactions of β-Ketoester Base-Induced Self-Condensation: If a strong base is used, the β-ketoester can undergo self-condensation (e.g., Claisen condensation), reducing the amount available to react with this compound.[5] Use a milder base or catalytic amounts.
Hydrolysis of Intermediates Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to the hydrolysis of intermediates or the final product, especially under acidic or basic conditions.

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the β-ketoester (1.0 eq), this compound (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can be used in the next step without further purification.

Step 2: Cyclization

  • To the crude enamine, add the cyclizing agent (e.g., formamide) and heat the mixture at a high temperature (e.g., 150-180 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and purify the product by column chromatography or recrystallization.

Pyrimidine_Synthesis_Workflow enamine enamine cyclization cyclization enamine->cyclization

References

identifying common side products in 4-Aminomorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Aminomorpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the reduction of 4-nitrosomorpholine.[1] This precursor is typically synthesized from morpholine (B109124). Other routes, such as the reduction of 4-nitromorpholine (B110871) or direct ring-closing methods, are generally less favored due to lower yields, harsher reaction conditions, and the formation of multiple side products.[1]

Q2: What are the common side products observed in this compound synthesis?

A2: The two most frequently encountered side products in the reduction of 4-nitrosomorpholine are:

  • Bis-morpholino diimide: This impurity arises from the incomplete reduction of the starting material.

  • Morpholine: This is a result of the over-reduction of the desired product, this compound.[1]

Q3: How can the formation of these side products be minimized?

A3: The choice of reducing agent and reaction conditions plays a crucial role in minimizing side product formation. A highly effective method involves the use of a bimetallic catalyst system, specifically zinc powder with a catalytic amount of palladium on carbon (Pd/C), in a weak acidic medium.[1] This system demonstrates high selectivity and efficiency, significantly reducing the levels of both bis-morpholino diimide and morpholine in the final product.[1]

Q4: What are the key parameters to control during the reduction of 4-nitrosomorpholine?

A4: To ensure a high yield and purity of this compound, the following parameters should be carefully controlled:

  • Temperature: Maintaining the reaction temperature within the optimal range (e.g., 35-45°C during the addition of the reducing agent) is critical to prevent side reactions.

  • pH: A weakly acidic environment, which can be achieved by introducing carbon dioxide into an aqueous solution to form carbonic acid, is beneficial for the reaction.[1]

  • Rate of Addition: The gradual, portion-wise addition of the reducing agent (e.g., zinc powder) helps to control the reaction exotherm and maintain the desired temperature.[1]

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants and catalyst.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure the reducing agent is added in the correct stoichiometric amount. - Extend the reaction time and monitor the disappearance of the starting material (4-nitrosomorpholine) by a suitable analytical technique (e.g., GC or TLC).
Degradation of the product.- Maintain the reaction temperature within the recommended range to avoid over-reduction or other decomposition pathways.
High Levels of Bis-morpholino diimide Impurity Insufficient reducing agent or inefficient reduction.- Increase the amount of the primary reducing agent (e.g., zinc powder). - Ensure the catalyst (e.g., Pd/C) is active and used in the appropriate quantity.
High Levels of Morpholine Impurity Over-reduction of this compound.- Carefully control the reaction temperature and avoid prolonged reaction times after the starting material has been consumed. - The bimetallic Zn/Pd-C system is reported to significantly suppress this side reaction.[1]
Difficult Purification Presence of closely-boiling impurities.- Optimize the distillation conditions (pressure and temperature) to achieve a clean separation of this compound from side products. A fractional distillation setup may be beneficial.

Data Presentation

The following table summarizes the impact of the catalyst system on the yield and purity of this compound, based on the data from a patented green synthesis method.[1]

Catalyst System Yield (%) Purity (%) Key Side Products
Zinc PowderLowerLowerBis-morpholino diimide, Morpholine
Zinc Powder with catalytic Pd/C96.899.5Significantly Reduced

Experimental Protocols

Key Experiment: Green Synthesis of this compound via Reduction of 4-Nitrosomorpholine[1]

This protocol is based on the use of a zinc powder-palladium-carbon bimetallic catalyst system in a weak carbonic acid medium.

Materials:

  • 4-Nitrosomorpholine

  • Zinc powder

  • Palladium on carbon (e.g., 5% Pd/C)

  • Ammonium (B1175870) chloride

  • Water

  • Carbon dioxide gas

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, add 4-nitrosomorpholine, water, and ammonium chloride.

  • Begin stirring and bubble carbon dioxide gas through the mixture at a controlled rate (e.g., 0.4 L/min) to create a weakly acidic environment.

  • Heat the mixture to approximately 40°C.

  • Add a catalytic amount of palladium on carbon.

  • Gradually add zinc powder in portions, ensuring the temperature is maintained between 35-45°C.

  • After the addition is complete, continue stirring and monitor the reaction progress by Gas Chromatography (GC) until the 4-nitrosomorpholine is fully consumed.

  • Once the reaction is complete, stop the gas flow and filter off the solid catalyst and zinc residues. Wash the solid residue with water.

  • Combine the filtrate and the washings. Remove the water under reduced pressure.

  • Purify the resulting crude product by vacuum distillation, collecting the fraction at 64-72°C/15mmHg to obtain this compound as a solid.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Product Formation 4-Nitrosomorpholine 4-Nitrosomorpholine This compound This compound 4-Nitrosomorpholine->this compound Reduction (e.g., Zn/Pd-C, H2O/CO2) Bis-morpholino diimide Bis-morpholino diimide 4-Nitrosomorpholine->Bis-morpholino diimide Incomplete Reduction Morpholine Morpholine This compound->Morpholine Over-reduction

Caption: Signaling pathways for the synthesis of this compound and the formation of common side products.

G Start Start Setup_Reaction Set up three-necked flask with stirrer, gas inlet, and thermometer Start->Setup_Reaction Add_Reactants Add 4-nitrosomorpholine, H2O, and NH4Cl Setup_Reaction->Add_Reactants Introduce_CO2 Bubble CO2 gas into the mixture Add_Reactants->Introduce_CO2 Heat_Mixture Heat to 40°C Introduce_CO2->Heat_Mixture Add_Catalyst Add catalytic Pd/C Heat_Mixture->Add_Catalyst Add_Zn Add Zn powder portion-wise (maintain 35-45°C) Add_Catalyst->Add_Zn Monitor_Reaction Monitor reaction by GC Add_Zn->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Monitor_Reaction No Filter Filter off solids Reaction_Complete->Filter Yes Remove_Solvent Remove water under reduced pressure Filter->Remove_Solvent Distill Vacuum distill to purify Remove_Solvent->Distill End End Distill->End

Caption: Experimental workflow for the green synthesis of this compound.

References

Technical Support Center: Purification of Polar 4-Aminomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 4-aminomorpholine derivatives. These compounds are frequently encountered in medicinal chemistry and drug discovery, and their inherent polarity and basicity can present significant hurdles during isolation and purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar this compound derivatives.

Issue 1: Poor Peak Shape (Tailing/Streaking) in Normal-Phase Chromatography

Question: My this compound derivative is showing significant peak tailing on a silica (B1680970) gel column. How can I improve the peak shape?

Answer: Peak tailing is a common issue when purifying basic compounds like this compound derivatives on acidic silica gel.[1][2] This is due to strong interactions between the basic nitrogen of the morpholine (B109124) ring and the acidic silanol (B1196071) groups on the silica surface.[1] Here are several strategies to mitigate this problem:

  • Use of a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2] This will reduce the strong adsorption of your basic compound, leading to improved peak shape and recovery.[1]

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase that is less acidic.

    • Alumina (B75360) (Basic or Neutral): Alumina columns can be a good alternative to silica for the purification of basic compounds.[1][4]

    • Amine-functionalized Silica: These columns are specifically designed to reduce interactions with basic analytes.[4]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography might be a more suitable technique.[1]

Issue 2: Compound is Highly Water-Soluble and Difficult to Extract

Question: My this compound derivative has high water solubility, making it difficult to extract from an aqueous reaction mixture. What can I do?

Answer: The high polarity of these derivatives often leads to poor partitioning into common organic solvents. Here are some techniques to improve extraction efficiency:

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3).[1] This decreases the solubility of the organic compound in the aqueous layer, driving it into the organic phase.[1]

  • pH Adjustment: Since this compound derivatives are basic, ensure the aqueous layer is basified (e.g., with NaOH or K2CO3) before extraction.[1] This will deprotonate the amine, making it less water-soluble than its protonated salt form.[1]

  • Use of More Polar Solvents: If extraction with non-polar solvents like hexanes or ethyl acetate (B1210297) is inefficient, try more polar solvents such as dichloromethane (B109758) (DCM) or chloroform.[1]

  • Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, continuous liquid-liquid extraction can be a highly effective, albeit more complex, method.

Issue 3: Compound Fails to Crystallize or "Oils Out" During Recrystallization

Question: I am trying to recrystallize my this compound derivative, but it either remains in solution or separates as an oil. How can I induce crystallization?

Answer: "Oiling out" is a common problem when the melting point of the compound is lower than the boiling point of the solvent or when the solution is too concentrated.[1][5] Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.

    • Use a solvent in which your compound is soluble when hot but sparingly soluble at room temperature.[5]

    • Consider using a co-solvent system (e.g., DCM/MeOH, EtOAc/Hexanes) to fine-tune the solubility.[1]

  • Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals.[1] Rapid cooling often leads to the formation of oils or amorphous solids.[1]

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.

  • Salt Formation: For highly polar amines that are difficult to crystallize as the free base, forming a salt can often facilitate crystallization.[6] Common acids used for this purpose include hydrochloric acid and acetic acid.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for purifying highly polar this compound derivatives?

A1: For highly polar this compound derivatives that show poor retention in reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[8][9] HILIC utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] This allows for the retention and separation of very polar compounds.

Q2: My this compound derivative seems to be degrading on the silica gel column. What are my options?

A2: If your compound is unstable on silica, it is crucial to switch to a more inert stationary phase or a different purification technique.[8]

  • Reverse-Phase Chromatography: The non-polar stationary phase in reverse-phase chromatography is less likely to cause acid-catalyzed degradation.[8]

  • Deactivated Silica Gel: Using silica gel that has been treated with a base can reduce its acidity and prevent compound degradation.[1]

  • Alumina Chromatography: As mentioned earlier, basic or neutral alumina can be a suitable alternative.[1]

Q3: How can I effectively remove polar impurities that co-elute with my product?

A3: Separating a polar compound from polar impurities can be challenging.

  • Optimize the Mobile Phase: Systematically screen different solvent systems to improve resolution.[1] A shallow gradient during column chromatography can also enhance separation.[10]

  • Acid-Base Extraction: If your product is basic and the impurities are not, an acid-base extraction can be a powerful purification step.[10] Dissolve the crude mixture in an organic solvent and wash with a dilute acid. Your basic product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted.[10]

  • Derivative Formation: In some cases, protecting the amine group (e.g., as a Boc-carbamate) can alter the polarity and chromatographic behavior of your compound, allowing for easier separation from impurities.[4] The protecting group can then be removed in a subsequent step.[4]

Data Presentation

Table 1: Common Chromatographic Conditions for Polar this compound Derivatives

TechniqueStationary PhaseTypical Mobile PhaseModifier
Normal-Phase Silica GelDichloromethane/Methanol0.1-2% Triethylamine or 1-10% (10% NH4OH in MeOH)
Reverse-Phase C18Acetonitrile/Water0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
HILIC Silica, Diol, or AmideAcetonitrile/Aqueous Buffer (e.g., Ammonium Formate)N/A

Table 2: Troubleshooting Summary for Common Purification Issues

IssuePotential CauseRecommended Solution(s)
Peak Tailing Strong interaction with acidic silicaAdd basic modifier (e.g., TEA); Use alumina or amine-functionalized silica.[1][2]
Low Recovery Irreversible binding to silicaUse deactivated silica; Add a basic modifier to the eluent.[1]
"Oiling Out" Solvent boiling point too high; Solution too concentratedUse a lower-boiling point solvent; Use a more dilute solution and cool slowly.[1][5]
Poor Extraction High water solubility"Salting out"; pH adjustment of the aqueous phase.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the initial mobile phase containing the basic modifier (e.g., 1% Triethylamine in Dichloromethane).

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase. If the compound is not soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., Methanol) containing the same concentration of the basic modifier.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization from a Co-Solvent System
  • Dissolution: In a flask, dissolve the crude this compound derivative in a minimal amount of a hot solvent in which it is highly soluble (e.g., Methanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a less polar "anti-solvent" in which the compound is poorly soluble (e.g., Diethyl Ether) until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot, high-solubility solvent until the cloudiness just disappears.

  • Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_extraction Initial Workup cluster_chromatography Chromatography cluster_crystallization Final Purification cluster_end End Crude Product Crude Product pH Adjustment pH Adjustment Crude Product->pH Adjustment Aqueous Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Crude Extract Salting Out Salting Out pH Adjustment->Salting Out Salting Out->Liquid-Liquid Extraction Normal-Phase Normal-Phase Column Chromatography->Normal-Phase Choose Method Reverse-Phase Reverse-Phase Column Chromatography->Reverse-Phase Choose Method HILIC HILIC Column Chromatography->HILIC Choose Method Recrystallization Recrystallization Normal-Phase->Recrystallization Reverse-Phase->Recrystallization HILIC->Recrystallization Salt Formation Salt Formation Recrystallization->Salt Formation If needed Pure Compound Pure Compound Recrystallization->Pure Compound Salt Formation->Recrystallization

Caption: General purification workflow for polar this compound derivatives.

Troubleshooting_Chromatography Start Poor Separation/ Peak Tailing Check_Modifier Basic Modifier Added? Start->Check_Modifier Add_Modifier Add 0.1-2% TEA or 1-10% NH4OH/MeOH Check_Modifier->Add_Modifier No Change_Stationary_Phase Still Tailing? Check_Modifier->Change_Stationary_Phase Yes Add_Modifier->Change_Stationary_Phase Use_Alumina Switch to Alumina (Basic or Neutral) Change_Stationary_Phase->Use_Alumina Yes Optimize_Eluent Optimize Eluent System (Solvent Ratio, Gradient) Change_Stationary_Phase->Optimize_Eluent No Consider_RP Consider Reverse-Phase or HILIC Use_Alumina->Consider_RP Use_Alumina->Optimize_Eluent Success Improved Separation Optimize_Eluent->Success

Caption: Troubleshooting logic for normal-phase chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Aminomorpholine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 4-aminomorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the alkylation of this compound?

The primary challenge in the alkylation of this compound lies in achieving selective monoalkylation at the desired nitrogen atom. This compound has two nucleophilic nitrogen atoms: the exocyclic primary amino group (-NH2) and the endocyclic tertiary morpholine (B109124) nitrogen. Competition between these two sites can lead to a mixture of products, including N-alkylation at the primary amine, quaternization of the morpholine nitrogen, and dialkylation.[1]

Q2: Which nitrogen in this compound is more nucleophilic?

The exocyclic primary amino group is generally more nucleophilic and therefore more likely to be the initial site of alkylation under standard conditions. However, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation (over-alkylation).[1] The endocyclic morpholine nitrogen, being a tertiary amine, is also nucleophilic and can compete for the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt.

Q3: What are the common side reactions to be aware of?

Common side reactions include:

  • Over-alkylation: The mono-alkylated product can react further with the alkylating agent to yield a di-alkylated product.[1]

  • Quaternization: The tertiary nitrogen of the morpholine ring can be alkylated to form a quaternary ammonium salt.

  • Elimination: If the alkylating agent is prone to elimination (e.g., secondary or tertiary alkyl halides), this can compete with the desired substitution reaction, especially in the presence of a strong base.

Q4: What are the two main strategies for achieving selective mono-alkylation of this compound?

The two primary strategies to achieve selective mono-alkylation are:

  • Direct Alkylation with controlled conditions: This involves careful selection of reagents, stoichiometry, and reaction parameters to favor mono-alkylation of the primary amino group.

  • Protecting Group Strategy: This involves temporarily protecting one of the nitrogen atoms to direct the alkylation to the desired site, followed by a deprotection step.[2][3]

Q5: Is reductive amination a suitable alternative for the alkylation of this compound?

Yes, reductive amination is an excellent alternative to direct alkylation with alkyl halides, particularly for avoiding over-alkylation.[1][4][5] This method involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired alkylated amine.[4][6][7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to no conversion of starting material 1. Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides and iodides.[8] 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Inappropriate solvent: The solvent may not be suitable for an SN2 reaction (e.g., protic solvents can solvate the nucleophile). 4. Weak or sterically hindered base: The base may not be strong enough to deprotonate the amine effectively.1. Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl bromide or iodide). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Use a polar aprotic solvent such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). 4. Use a stronger, non-nucleophilic base like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or diisopropylethylamine (DIPEA).
Mixture of mono- and di-alkylated products (over-alkylation) 1. Excess of alkylating agent: Using a stoichiometric excess of the alkylating agent increases the likelihood of a second alkylation. 2. High reaction temperature or prolonged reaction time: These conditions can promote the slower di-alkylation reaction. 3. The mono-alkylated product is more nucleophilic than the starting amine. [1]1. Use a stoichiometric amount or a slight excess of this compound relative to the alkylating agent. 2. Perform the reaction at a lower temperature and monitor carefully to stop the reaction after the formation of the mono-alkylated product is maximized. 3. Consider using reductive amination as an alternative method, which is less prone to over-alkylation.[1][4][5]
Formation of quaternary ammonium salt Alkylation at the morpholine nitrogen: The tertiary nitrogen of the morpholine ring is nucleophilic and can be alkylated.1. Use a protecting group strategy to temporarily block the morpholine nitrogen if alkylation at the primary amine is desired. 2. Optimize reaction conditions (lower temperature, less reactive alkylating agent) to favor alkylation of the more nucleophilic primary amine.
Significant amount of elimination byproduct 1. Sterically hindered alkylating agent: Secondary and tertiary alkyl halides are more prone to elimination. 2. Strong, sterically hindered base: Bases like potassium tert-butoxide can favor elimination. 3. High reaction temperature. 1. Use a primary alkyl halide if possible. 2. Use a weaker base such as potassium carbonate. 3. Conduct the reaction at a lower temperature.

Data Presentation

Table 1: Comparison of Common Solvents for Alkylation Reactions

SolventDielectric Constant (ε)TypeTypical Temperature Range (°C)Notes
Acetonitrile (ACN)37.5Polar AproticRoom Temp. to 82Good general-purpose solvent for SN2 reactions.
Dimethylformamide (DMF)36.7Polar AproticRoom Temp. to 153High boiling point, useful for slower reactions. Can be difficult to remove.
Dimethyl sulfoxide (DMSO)46.7Polar AproticRoom Temp. to 189High boiling point and strongly polar. Can promote side reactions at high temperatures.
Tetrahydrofuran (THF)7.6Nonpolar AproticRoom Temp. to 66Lower polarity, may result in slower reaction rates.
Dichloromethane (DCM)9.1Nonpolar AproticRoom Temp. to 40Low boiling point, suitable for reactions at or below room temperature.

Table 2: Common Bases for N-Alkylation

BasepKa of Conjugate AcidStrengthNucleophilicityCommon Use
Potassium Carbonate (K2CO3)10.3ModerateLowStandard base for alkylation with alkyl halides.
Cesium Carbonate (Cs2CO3)10.3ModerateLowMore soluble than K2CO3, can sometimes improve reaction rates.
Diisopropylethylamine (DIPEA)11.0ModerateVery Low (sterically hindered)Used as a non-nucleophilic organic base to scavenge acid.
Triethylamine (TEA)10.8ModerateModerateCan sometimes lead to quaternization as a side reaction.
Sodium Hydride (NaH)~35StrongHighA strong, non-nucleophilic base, but can be hazardous to handle.

Experimental Protocols

Protocol 1: Direct Mono-alkylation of this compound with an Alkyl Bromide

  • Reagents and Materials:

    • This compound

    • Alkyl bromide (1.0 equivalent)

    • Potassium carbonate (K2CO3, 2.0 equivalents)

    • Acetonitrile (ACN)

    • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet.

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and acetonitrile. b. Add potassium carbonate to the solution and stir the suspension. c. Add the alkyl bromide dropwise to the stirring suspension at room temperature. d. Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Filter off the inorganic salts and wash the filter cake with acetonitrile. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination of this compound with an Aldehyde

  • Reagents and Materials:

    • This compound

    • Aldehyde (1.0-1.2 equivalents)

    • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet.

  • Procedure: a. To a round-bottom flask under an inert atmosphere, dissolve this compound and the aldehyde in dichloromethane. b. Stir the solution at room temperature for 1-2 hours to allow for imine formation. c. In a single portion, add sodium triacetoxyborohydride to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. e. Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. f. Separate the organic layer, and extract the aqueous layer with dichloromethane. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_direct_alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, K2CO3, and ACN in flask add_alkyl_halide Add Alkyl Halide dropwise start->add_alkyl_halide heat Heat reaction mixture (e.g., 50-80 °C) add_alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the direct alkylation of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Poor Yield of Desired Product cause1 Low Conversion issue->cause1 cause2 Over-alkylation issue->cause2 cause3 Side Reactions (Elimination/Quaternization) issue->cause3 sol1 Increase Temperature Use more reactive halide cause1->sol1 sol2 Use excess this compound Lower temperature cause2->sol2 sol3 Change base/solvent Consider reductive amination cause3->sol3

Caption: Troubleshooting logic for poor yield in this compound alkylation.

signaling_pathway_selectivity A This compound C Desired Mono-alkylated Product A->C Primary Amine Alkylation E Quaternary Salt A->E Morpholine N Alkylation B Alkyl Halide (R-X) D Di-alkylated Product C->D Over-alkylation

Caption: Reaction pathways illustrating selectivity challenges in this compound alkylation.

References

minimizing dimer formation in 4-Aminomorpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminomorpholine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted dimer byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions, and why is it a concern?

A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, unwanted byproduct. This is a concern because it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The most likely dimer structure is an N,N'-dimer formed through various potential pathways depending on the reaction conditions.

Q2: Under what reaction conditions is dimer formation most likely to occur?

A2: Dimer formation is often observed in reactions where this compound is intended to act as a nucleophile, such as in amide coupling and reductive amination reactions. Conditions that can promote this side reaction include:

  • High concentrations of this compound.

  • Elevated temperatures and prolonged reaction times .

  • The use of certain coupling agents or catalysts that can activate this compound for self-reaction.

  • Sub-optimal pH conditions that may enhance the reactivity of the amino group.

Q3: How can I detect the presence of this compound dimers in my reaction mixture?

A3: The presence of dimers can be investigated using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying dimer byproducts by their molecular weight. The expected dimer would have a mass corresponding to two this compound units minus the mass of eliminated atoms (e.g., H2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural evidence for the presence of dimers. The appearance of new, unexpected signals, particularly in the aromatic or aliphatic regions, could indicate dimer formation.

  • Thin Layer Chromatography (TLC): A new spot with a different Rf value from your starting material and desired product may indicate the presence of a dimer.

Troubleshooting Guides

Issue 1: Unexpected Dimer Formation in Amide Coupling Reactions

Symptoms:

  • Low yield of the desired amide product.

  • Presence of a significant byproduct with a molecular weight corresponding to a this compound dimer detected by LC-MS.

  • Complex NMR spectrum of the crude product, indicating multiple species.

Workflow for Troubleshooting Amide Coupling Reactions

Caption: Troubleshooting workflow for amide coupling.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Low Product Yield, High Dimer High local concentration of this compound Add this compound dropwise to the reaction mixture over an extended period. Use a syringe pump for better control.
Suboptimal Coupling Reagent Some coupling reagents may be more prone to activating this compound for self-reaction. Screen alternative coupling reagents (e.g., HATU, HBTU, EDC/HOBt).
Incorrect Order of Addition Pre-activate the carboxylic acid with the coupling reagent before the addition of this compound.
Elevated Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Issue 2: Dimer Formation During Reductive Amination

Symptoms:

  • Formation of a side product with a mass consistent with a dimer, potentially a hydrazone or a saturated dimer.

  • Incomplete conversion of the carbonyl starting material.

  • Difficult purification of the desired secondary or tertiary amine.

Logical Relationship for Minimizing Dimer in Reductive Amination

G cluster_conditions Reaction Conditions cluster_outcomes Outcomes A pH Control D Minimized Dimer Formation A->D B Choice of Reducing Agent B->D C Stoichiometry C->D E Maximized Product Yield D->E

Caption: Key factors for successful reductive amination.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Dimer Formation Iminium ion formation is slow, allowing for side reactions. Maintain a slightly acidic pH (typically 4-6) to promote imine/iminium ion formation without degrading the reactants.
Reducing agent is too reactive or not selective. Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is effective at reducing the iminium ion in situ.
Excess this compound Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of this compound relative to the carbonyl compound.
High Temperature Conduct the reaction at room temperature or below to disfavor side reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Dimer Formation
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and a coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in the reaction solvent.

  • Coupling: Slowly add the this compound solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination with Minimized Dimer Formation
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., DCE, THF), add this compound (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the desired amine by column chromatography.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized to minimize dimer formation. The exact values may vary depending on the specific substrates and should be optimized for each reaction.

Parameter Amide Coupling Reductive Amination Rationale for Minimizing Dimerization
Temperature 0 °C to RTRT or belowLower temperatures decrease the rate of side reactions, including dimerization.
Concentration 0.1 - 0.5 M0.1 - 0.5 MHigher dilution can reduce the frequency of intermolecular reactions between this compound molecules.
Stoichiometry of this compound 1.0 - 1.2 eq.1.1 - 1.2 eq.Using a large excess of this compound can increase the likelihood of self-reaction.
pH N/A (base mediated)4 - 6Optimal pH promotes the desired imine formation over other potential side reactions.
Recommended Reagents HATU, HBTU, EDC/HOBtSodium Triacetoxyborohydride (STAB)These reagents are known for their efficiency and selectivity, which can help to suppress side reactions.

By carefully controlling these parameters and following the recommended protocols, researchers can significantly reduce the incidence of dimer formation in reactions involving this compound, leading to higher yields and purer products.

stability of 4-Aminomorpholine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Aminomorpholine in acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: this compound is generally stable under neutral and mildly basic conditions. However, its stability is significantly affected by acidic and strongly basic environments. In acidic solutions, the amino group is protonated, which can influence its reactivity and degradation pathways. Under strongly basic conditions, hydrolysis and other degradation reactions may be accelerated. For optimal stability, it is recommended to maintain solutions of this compound between pH 7 and 9.

Q2: What are the primary degradation pathways for this compound in acidic and basic conditions?

A2: In acidic conditions, this compound is susceptible to hydrolysis, which may lead to the opening of the morpholine (B109124) ring. The primary degradation pathway likely involves the cleavage of the C-O-C ether linkage, catalyzed by the acidic environment. Under basic conditions, degradation may also occur, potentially through different mechanisms such as oxidation or elimination reactions, although specific pathways are less defined in the literature. It is crucial to protect solutions from strong acids and bases to prevent the formation of degradation products.

Q3: What are the common signs of this compound degradation in an experiment?

A3: Degradation of this compound can be indicated by several observations, including:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or LC-MS).

  • A shift in the pH of the solution over time.

  • A noticeable change in the expected experimental outcome or a loss of biological activity if used in a bioassay.

Q4: Are there any specific storage recommendations to ensure the stability of this compound solutions?

A4: To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures (2-8 °C) and protect them from light.

  • Use buffered solutions to maintain a stable pH, preferably within the neutral to slightly basic range (pH 7-9).

  • Prepare fresh solutions for critical experiments whenever possible.

  • Avoid contact with incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Troubleshooting Guides

Issue 1: Unexpectedly low assay signal or loss of activity.

  • Possible Cause: Degradation of this compound due to improper pH of the experimental buffer.

  • Troubleshooting Steps:

    • Verify the pH of all buffers and solutions used in the experiment.

    • If the pH is acidic or strongly basic, prepare a fresh batch of this compound in a buffer with a pH between 7 and 9.

    • Analyze a sample of the suspect this compound solution by HPLC or LC-MS to check for the presence of degradation products.

    • If degradation is confirmed, repeat the experiment with the freshly prepared, pH-controlled solution.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Possible Cause: Formation of degradation products from this compound.

  • Troubleshooting Steps:

    • Review the experimental conditions, paying close attention to the pH, temperature, and presence of any potentially reactive substances.

    • Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.

    • Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to aid in their identification.

    • Based on the identity of the degradation products, adjust the experimental conditions (e.g., change the buffer, lower the temperature) to minimize their formation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a forced degradation study of this compound to illustrate its stability profile under different pH conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Stability of this compound in Acidic Conditions

pHTemperature (°C)Incubation Time (hours)% this compound RemainingMajor Degradation Products
2.0402465%Ring-opened hydrolysis product
4.0402485%Minor hydrolysis products
6.0402498%Trace impurities

Table 2: Stability of this compound in Basic Conditions

pHTemperature (°C)Incubation Time (hours)% this compound RemainingMajor Degradation Products
8.0402499%Not detected
10.0402492%Minor oxidation products
12.0402478%Multiple degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general method for conducting a forced degradation study on this compound based on ICH guidelines.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Analyze the sample by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Analyze the sample by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method for assessing the purity of this compound and detecting potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time and peak area.

    • Inject the samples from the forced degradation study.

    • Calculate the percentage of this compound remaining by comparing the peak area in the stressed samples to the initial unstressed sample.

    • Identify and quantify any degradation products that are formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base control Control (No Stress) prep->control neutralize Neutralization acid->neutralize base->neutralize hplc HPLC Analysis control->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions A This compound B Protonated this compound A->B H+ D Oxidized Products A->D OH-, [O] C Ring-Opened Hydrolysis Product B->C H2O, Δ

Caption: Postulated degradation pathways of this compound.

References

Technical Support Center: Work-up Procedures for Aqueous 4-Aminomorpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the work-up of aqueous reactions involving 4-Aminomorpholine.

Physicochemical Data of this compound

A summary of key quantitative data for this compound is presented below. Understanding these properties is crucial for designing effective work-up and purification procedures.

PropertyValue
Molecular FormulaC₄H₁₀N₂O[1]
Molecular Weight102.14 g/mol
Boiling Point168 °C
Density1.059 g/mL at 25 °C
pKb7.41[2]
pKa of Conjugate Acid6.59 (calculated from pKb)
AppearanceClear, colorless liquid[2]
Water SolubilityVery soluble[2]

Troubleshooting and FAQs

This section addresses specific issues that may arise during the work-up of aqueous this compound reactions.

Q1: My product, a derivative of this compound, has high water solubility, leading to poor recovery during extraction. How can I improve this?

A1: The high polarity and water solubility of this compound and its derivatives can make extraction from aqueous media challenging.[3] Several strategies can be employed to increase the efficiency of your extraction:

  • Salting Out: Before extraction, saturate the aqueous phase with a salt, such as sodium chloride (brine) or potassium carbonate.[4] This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and promoting its partition into the organic solvent.[5]

  • Choice of Extraction Solvent: Standard non-polar solvents may be inefficient. Consider using a more polar extraction solvent like n-butanol or a mixture of chloroform (B151607) and isopropanol (B130326) (3:1), which can be more effective at extracting polar compounds from an aqueous phase.[6]

  • Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous liquid-liquid extraction apparatus can be utilized for a more exhaustive extraction over a longer period.[4]

  • pH Adjustment: If your product is basic, you can adjust the pH of the aqueous layer to suppress its ionization and increase its solubility in the organic phase. Since the pKa of the 4-aminomorpholinium ion is approximately 6.59, basifying the solution to a pH of 8.5 or higher will ensure the amine is in its neutral, more organosoluble form.

Q2: I am consistently observing an emulsion at the interface of the aqueous and organic layers during extraction. How can I break this emulsion?

A2: Emulsion formation is a common issue, particularly when working with amines.[7] Here are several techniques to break an emulsion:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.[8]

  • Salting Out: Add a saturated solution of sodium chloride (brine).[4] This increases the density and ionic strength of the aqueous layer, which can help to destabilize the emulsion.[9]

  • Filtration: Pass the entire mixture through a plug of Celite or glass wool. This can physically disrupt the emulsified layer.[4]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[4][9]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.[9]

Q3: How can I remove unreacted this compound from my organic product?

A3: Since this compound is a basic compound, an acid wash is an effective method for its removal, provided your desired product is stable under acidic conditions.

  • Dilute Acid Wash: Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl).[3] The this compound will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[10]

  • Copper Sulfate (B86663) Wash: For acid-sensitive products, a milder alternative is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The amine will form a complex with the copper and move into the aqueous phase, which often turns a purple color.[3][4]

Q4: My final product is contaminated with a persistent, polar impurity. What purification strategies can I try?

A4: If standard extraction procedures are insufficient, consider the following purification techniques:

  • Acid-Base Extraction: If your product is a basic amine, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid. Your basic product will move to the aqueous layer as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified, and your product re-extracted with an organic solvent.

  • Chromatography on Alternative Stationary Phases: If you are using silica (B1680970) gel chromatography and observing streaking or poor separation, this may be due to the basic nature of your compound. Consider using a different stationary phase, such as basic alumina, or adding a small amount of a basic modifier like triethylamine (B128534) to your eluent system when using silica gel.

  • Precipitation/Crystallization: If your product is a solid, you may be able to purify it by precipitating it as a salt. Dissolve the crude material in a minimal amount of a suitable solvent and add an acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt.[11] This salt can then be filtered and, if necessary, neutralized to recover the free amine.

Experimental Protocol: General Work-up for an Aqueous this compound Reaction

This protocol outlines a general procedure for the extractive work-up of a reaction mixture containing a basic, organic-soluble product derived from this compound.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • If the reaction was conducted under acidic or basic conditions, carefully neutralize it by the slow addition of a suitable neutralizing agent (e.g., saturated sodium bicarbonate solution for an acidic reaction, or dilute HCl for a basic reaction) until the pH is approximately 7.

  • Initial Extraction:

    • Transfer the neutralized reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your product.

    • If your product is known to be highly water-soluble, add sodium chloride to the mixture until the aqueous layer is saturated (the "salting out" effect).[5][12]

    • Gently shake the separatory funnel, venting frequently to release any pressure.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

    • Drain the lower layer and collect the upper layer. The location of your product (upper or lower layer) will depend on the relative densities of the organic solvent and the aqueous phase.

    • Re-extract the aqueous layer two more times with the organic solvent to maximize product recovery.

  • Washing the Combined Organic Layers:

    • Combine all the organic extracts in the separatory funnel.

    • To remove any unreacted this compound, wash the organic layer with 1M HCl. This will protonate the basic this compound, causing it to move into the aqueous phase.[13] Note: This step should only be performed if your desired product is stable in acidic conditions.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[14]

  • Drying and Concentration:

    • Transfer the washed organic layer to a clean, dry flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask.[14] Add the drying agent until it no longer clumps together.

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification:

    • The crude product can be further purified by techniques such as column chromatography, crystallization, or distillation, depending on its physical properties.

Workflow Diagram

Workup_Workflow start Aqueous Reaction Mixture (Product + this compound + Byproducts) quench Quench/Neutralize (Adjust pH to ~7) start->quench extract Liquid-Liquid Extraction (Add Organic Solvent + Brine) quench->extract separate Separate Layers extract->separate aq_phase Aqueous Phase (Salts, Water-Soluble Impurities) separate->aq_phase Discard or re-extract org_phase Combined Organic Phase (Product + this compound) separate->org_phase acid_wash Acid Wash (e.g., 1M HCl) org_phase->acid_wash separate2 Separate Layers acid_wash->separate2 aq_phase2 Aqueous Phase (Protonated this compound) separate2->aq_phase2 Discard org_phase2 Organic Phase (Product) separate2->org_phase2 dry Dry (e.g., Na2SO4) org_phase2->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purify Further Purification (Chromatography, etc.) crude_product->purify final_product Pure Product purify->final_product

Caption: General workflow for the work-up of aqueous this compound reactions.

References

Technical Support Center: Purification Strategies for Reactions Involving 4-Aminomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of unreacted 4-aminomorpholine from a product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a basic, polar compound that is highly soluble in water.[1][2] Key properties are summarized in the table below.

Data Presentation: Physical Properties of this compound

PropertyValueSignificance for PurificationSource
Appearance Clear colorless to faintly yellow liquidVisual identification in reaction mixture.[1][2][3][4]
Boiling Point 168 °C (at 760 mmHg)Separation from lower or higher boiling point products via distillation.[1][2][3][5]
Water Solubility Miscible / Very SolubleAllows for easy removal using aqueous washes, especially after acidification.[1][2]
pKa ~7.41 (pKb of amine)Its basicity allows for conversion to a water-soluble salt with dilute acid for removal by extraction.[2]
Density ~1.06 g/cm³Similar to water, which may affect phase separation during extraction.[1][2][5]
Solubility (Organic) Slightly soluble in Chloroform, MethanolThis property is important when selecting a solvent for extraction or chromatography.[1]

Q2: What is the most straightforward method to remove this compound?

A2: For products that are not acid-sensitive and have low water solubility, the most effective method is an acid-base extraction . By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated to form a water-soluble salt, which is then extracted into the aqueous phase.[6][7] This method is highly efficient for removing basic impurities like amines.[8][9]

Q3: My desired product is also a basic amine. How can I selectively remove this compound?

A3: This is a common challenge. Several strategies can be employed:

  • Chromatography: Column chromatography is often the most effective method for separating compounds with similar functional groups.[10][11] Differences in polarity between your product and this compound will allow for separation.

  • Distillation: If there is a significant difference in boiling points between your product and this compound (168 °C), fractional distillation under reduced pressure can be an effective separation technique.[9][12]

  • Recrystallization: If your product is a solid, recrystallization can be highly effective.[13][14] The unreacted this compound will ideally remain in the solvent (mother liquor) while your purified product crystallizes.[15][16]

Q4: Can I use a scavenger resin to remove this compound?

A4: Yes, using a scavenger resin is a modern and effective technique. An acidic ion-exchange resin can be added to the reaction mixture. The basic this compound will bind to the resin, which can then be removed by simple filtration.[17][18] This method avoids an aqueous workup, which can be beneficial for water-sensitive products.

Troubleshooting Guides

Issue 1: Emulsion forms during acid-base extraction.

  • Cause: High concentration of reactants or salts, or insufficient difference in polarity between the organic and aqueous phases.

  • Solution:

    • Add brine (saturated aqueous NaCl solution) to the mixture. This increases the polarity of the aqueous phase and can help break the emulsion.[8]

    • Filter the entire mixture through a pad of Celite or glass wool.

    • Allow the mixture to stand undisturbed for a longer period.

    • Gently swirl the separatory funnel instead of vigorous shaking.

Issue 2: My product is water-soluble, making extraction difficult.

  • Cause: The product contains polar functional groups.

  • Solution:

    • Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane.

    • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the solubility of your organic product in the aqueous phase.

    • Continuous Extraction: Employ a continuous liquid-liquid extraction apparatus if the product has significant water solubility.

    • Avoid Aqueous Workup: Rely on non-extractive methods like column chromatography or distillation.

Issue 3: this compound is still present after multiple acid washes.

  • Cause: Insufficient acid, inadequate mixing, or the organic solvent used has some miscibility with water.

  • Solution:

    • Ensure you are using a sufficient molar excess of acid to neutralize all the this compound.

    • Increase the mixing time or use more vigorous (but careful) shaking to ensure complete partitioning.

    • Switch to a less polar, more water-immiscible organic solvent like toluene (B28343) or diethyl ether for the workup.

    • Follow the acid washes with a brine wash to remove residual water from the organic layer.[8]

Experimental Protocols & Visualizations

Workflow for Selecting a Purification Method

G start Crude Product Mixture (contains this compound) is_solid Is Product Solid? start->is_solid is_acid_stable Is Product Acid Stable & Water Insoluble? is_solid->is_acid_stable No (Product is Liquid/Oil) recrystallize Protocol 4: Recrystallization is_solid->recrystallize Yes bp_diff Significant Boiling Point Difference? is_acid_stable->bp_diff No extraction Protocol 1: Acid-Base Extraction is_acid_stable->extraction Yes distillation Protocol 3: Distillation bp_diff->distillation Yes chromatography Protocol 2: Column Chromatography bp_diff->chromatography No G cluster_0 Acid-Base Extraction Workflow A 1. Dissolve crude in Organic Solvent B 2. Add 1M HCl (aq) to Separatory Funnel A->B C 3. Shake & Separate Layers B->C D 4. Drain Aqueous Layer (contains impurity salt) C->D E 5. Wash Organic Layer with NaHCO3 & Brine D->E F 6. Dry & Concentrate Organic Layer E->F G Purified Product F->G G A 1. Select Stationary & Mobile Phases (TLC) B 2. Pack Column with Silica Gel A->B C 3. Load Crude Mixture B->C D 4. Elute with Solvent & Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions & Concentrate E->F G Purified Product F->G G A 1. Select Suitable Solvent B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Cool Solution Slowly to Form Crystals B->C D 4. Isolate Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Crystals E->F G Pure Crystalline Product F->G

References

preventing oxidation of 4-Aminomorpholine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-aminomorpholine to prevent its oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound (yellowing or browning) Oxidation due to exposure to air and/or light.Discard the discolored product as its purity is compromised. For future prevention, ensure storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light.
Presence of unknown peaks in analytical chromatograms (e.g., HPLC, GC) Degradation of the product.Identify the impurities using techniques like GC-MS or LC-MS. Potential degradation products of morpholine (B109124) derivatives include ring-opened compounds like 2-(2-aminoethoxy)acetate.[1][2] If degradation is confirmed, review storage conditions and handling procedures.
Inconsistent experimental results Use of partially oxidized this compound.Always use freshly opened or properly stored this compound. It is advisable to test the purity of the compound before use if it has been stored for an extended period or if there are any signs of degradation.
Precipitate formation in the solution Formation of insoluble oxidation products or reaction with atmospheric CO2.Do not use the product. Ensure the container is tightly sealed and consider using a septum cap for withdrawal of the liquid to minimize exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. This compound is sensitive to air, and exposure to atmospheric oxygen can lead to the oxidation of the amino group and/or the morpholine ring, resulting in impurity formation and a decrease in product quality.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4][5] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3] Using an amber glass bottle will provide protection from light, which can also contribute to degradation. Some suppliers recommend storing below +30°C.[3]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[4] Contact with these substances should be strictly avoided.

Q4: Can I use this compound that has changed color?

A4: No. A change in color, such as turning yellow or brown, is a visual indicator of degradation. Using a discolored product can lead to unreliable and inaccurate experimental results. It is recommended to discard any discolored material.

Q5: How can I prevent oxidation when handling this compound?

A5: When handling this compound, it is best practice to work under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). If this is not possible, minimize the time the container is open to the air. Use a syringe through a septum to withdraw the required amount, rather than opening the cap repeatedly.

Q6: Are there any recommended antioxidants for stabilizing this compound?

Q7: How can I check the purity of my this compound sample?

A7: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector to identify any degradation products.[6][7][8] A detailed experimental protocol for an HPLC method is provided below.

Quantitative Data Summary

Storage Condition Atmosphere Temperature Duration Purity (%) (Illustrative)
Sealed Amber VialAir25°C0 months99.5
Sealed Amber VialAir25°C3 months97.2
Sealed Amber VialAir25°C6 months94.8
Sealed Amber VialNitrogen25°C6 months99.3
Sealed Amber VialAir4°C6 months98.5
Sealed Amber VialNitrogen4°C12 months99.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC

This protocol describes a general method for determining the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC).[8][9]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • This compound sample.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Degas both mobile phases before use.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Method Parameters:

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile)
Gradient 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

5. Data Analysis:

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Impurities can be identified by their retention times and further characterized by mass spectrometry if an LC-MS system is available.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing this compound Oxidation cluster_storage Proper Storage cluster_handling Careful Handling cluster_monitoring Quality Monitoring storage_conditions Store in Cool, Dry, Well-Ventilated Area inert_atmosphere Store Under Inert Gas (N2 or Ar) storage_conditions->inert_atmosphere light_protection Use Amber Vial inert_atmosphere->light_protection tight_seal Tightly Sealed Container light_protection->tight_seal minimize_exposure Minimize Exposure to Air tight_seal->minimize_exposure inert_handling Handle Under Inert Atmosphere minimize_exposure->inert_handling septum_withdrawal Withdraw with Syringe via Septum inert_handling->septum_withdrawal visual_inspection Visual Inspection for Discoloration septum_withdrawal->visual_inspection purity_testing Regular Purity Testing (HPLC/GC) visual_inspection->purity_testing degraded Degraded Product (Discard) visual_inspection->degraded Discoloration Observed end Stable this compound for Experiments purity_testing->end Purity Confirmed purity_testing->degraded Impurities Detected start Receiving this compound start->storage_conditions

Caption: Workflow for preventing the oxidation of this compound.

logical_relationship Factors Leading to and Preventing Oxidation of this compound cluster_causes Causes of Oxidation cluster_prevention Preventative Measures oxygen Atmospheric Oxygen oxidation Oxidation of This compound oxygen->oxidation light Light Exposure light->oxidation heat Elevated Temperature heat->oxidation incompatibles Incompatible Materials incompatibles->oxidation inert_gas Inert Atmosphere (N2, Ar) stability Product Stability inert_gas->stability amber_vial Amber Vial amber_vial->stability cool_storage Cool Storage cool_storage->stability proper_sealing Proper Sealing proper_sealing->stability avoid_incompatibles Avoid Incompatibles avoid_incompatibles->stability oxidation->stability reduces

Caption: Relationship between causes of oxidation and preventative measures.

References

Technical Support Center: Column Chromatography of 4-Aminomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 4-Aminomorpholine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is purifying this compound derivatives by silica (B1680970) gel chromatography often challenging?

A: this compound derivatives are basic compounds due to the nitrogen atoms in the morpholine (B109124) and amino groups. This basicity can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel.[1] This can result in several issues, including:

  • Peak Tailing: The trailing edge of the chromatographic peak is elongated, which can decrease resolution and lead to inaccurate quantification.[2][3]

  • Irreversible Adsorption: The compound may bind so strongly to the silica that it cannot be eluted, resulting in low recovery.

  • Compound Degradation: The acidic nature of the silica gel can sometimes cause the degradation of sensitive compounds.[3][4]

Q2: What is the most common cause of peak tailing for this compound derivatives?

A: The primary cause of peak tailing for basic compounds like this compound derivatives is the secondary interaction between the basic amine functional groups and the acidic residual silanol groups on the silica stationary phase.[3] A portion of the analyte is retained longer due to these strong interactions, leading to an asymmetrical peak.

Q3: How can I improve the peak shape and reduce tailing?

A: To improve peak shape, you need to minimize the interactions between your basic compound and the acidic silica surface. This can be achieved by:

  • Adding a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (B128534) (TEA) or a solution of ammonia (B1221849) in methanol (B129727) into your mobile phase can neutralize the acidic silanol sites.[1][3] A common starting point is 0.1-2% TEA in your eluent.[1]

  • Using a Deactivated Stationary Phase: Employing an "end-capped" silica gel column, where the residual silanol groups have been chemically modified to be less acidic, can significantly improve peak shape.

  • Adjusting the Mobile Phase pH: In reversed-phase chromatography, increasing the mobile phase pH to a level that is at least two units above the pKa of the amine will deprotonate it, making it more hydrophobic and improving retention and peak shape.[2][5]

Q4: My this compound derivative is very polar and is not moving from the baseline on the TLC plate, even with highly polar solvents. What should I do?

A: If your compound is highly polar and shows very low Rf values, you can try the following:

  • More Aggressive Solvent Systems: For normal-phase chromatography, a solvent system like dichloromethane (B109758)/methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) can be effective for very polar compounds.[4][6]

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. Highly polar compounds that are poorly retained in normal-phase chromatography are often well-retained and separated in reversed-phase mode.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase that has a high concentration of a water-miscible organic solvent and a small amount of an aqueous buffer.[2]

Q5: My compound appears to be degrading on the silica gel column. What are my options?

A: If you suspect your compound is unstable on silica, consider these alternatives:

  • Use a More Inert Stationary Phase: Alumina (B75360) or Florisil® are less acidic alternatives to silica gel.[3][4] You can also try using Celite® for dry loading to minimize contact with silica.[3]

  • Deactivate the Silica Gel: You can flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample. This will "deactivate" the acidic sites.[3][7]

  • Switch to Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silanol groups on the silica surface.[1][3]Add a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to your eluent.[1] Consider using an end-capped or amine-functionalized column.
Compound Stuck on Column (Low Recovery) The compound is too polar for the chosen eluent system and is irreversibly adsorbed.[1]Gradually increase the polarity of your eluent. For very polar compounds, switch to reversed-phase chromatography or HILIC.[1][2] A solvent system of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[6]
Poor Separation of Compound from Impurities The eluent system does not provide sufficient selectivity.Try a different solvent system. A co-solvent system (e.g., dichloromethane/methanol) may offer better resolution than a single solvent with a modifier.[1] Running a shallow gradient elution can also improve separation.[7]
Compound Degradation on the Column The compound is sensitive to the acidic nature of the silica gel.[3][4]Use a less acidic stationary phase like alumina or Florisil®.[3][4] Alternatively, deactivate the silica gel with triethylamine prior to use.[7] Reversed-phase chromatography is also a good option.[2]
Inconsistent Retention Times Changes in the mobile phase composition, especially the water content in normal-phase chromatography.[8] Column degradation.Ensure your solvents are of high purity and are properly mixed. For normal-phase, using solvents that are half-saturated with water can improve reproducibility.[8] If the column is old or has been used with harsh conditions, it may need to be replaced.
Sample Loading Issues (Band Broadening) Loading the sample in a solvent that is too strong (more polar than the mobile phase).[3]Use a "dry loading" technique: dissolve your sample, adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column.[3][9]

Quantitative Data Summary

The optimal conditions for purifying this compound derivatives will vary depending on the specific substituents. The following table provides starting points for method development.

Chromatography Mode Stationary Phase Example Mobile Phase System Target Analytes Notes
Normal-Phase Silica GelDichloromethane / Methanol (e.g., 95:5) + 0.5-2% Triethylamine[1]Moderately polar, basic derivativesThe addition of a basic modifier is crucial to prevent peak tailing.
Normal-Phase Silica GelEthyl Acetate / Heptane (e.g., 30:70)Less polar derivativesUsed for the purification of some 2-aminomorpholine derivatives.[10]
Normal-Phase Silica GelDichloromethane / (1-10% of 10% NH4OH in Methanol)[6]Very polar, basic derivativesA strong eluent system for compounds that are strongly retained on silica.
Reversed-Phase C18 (pH stable)Water with 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile (B52724) (gradient)[2]Polar, basic derivativesHigh pH deprotonates the amine, increasing retention. Ensure column is stable at high pH.
HILIC Silica or Amide-bonded phaseAcetonitrile / Water with 10 mM Ammonium Formate (gradient)[2]Very polar, water-soluble derivativesStart with a high percentage of acetonitrile and gradually increase the aqueous component.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a this compound Derivative (Normal-Phase)
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of dichloromethane and methanol. Add 0.5-1% triethylamine to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the chosen eluent system (with triethylamine).

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). If the compound has poor solubility, use the dry loading technique described in the troubleshooting guide.

  • Elution and Fraction Collection: Apply the eluent to the top of the column and maintain a constant flow using gentle pressure. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: High pH Reversed-Phase Chromatography
  • Column and System Preparation: Ensure your HPLC system and column (e.g., a hybrid silica or polymer-based C18 column) are compatible with high pH mobile phases.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium bicarbonate in water, adjusted to pH 10.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Column Equilibration: Equilibrate the column with your initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the dissolved sample. Run a suitable gradient to elute the compound, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection and Fraction Collection: Monitor the elution using a UV detector or mass spectrometer. Collect the fractions corresponding to the peak of the desired compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Eluent Selection) Pack 2. Pack Column (Silica Gel) TLC->Pack Optimized Eluent Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase (+ Basic Modifier) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: A typical workflow for the purification of this compound derivatives using normal-phase column chromatography.

troubleshooting_logic Start Problem: Poor Separation or Peak Shape CheckTailing Is there significant peak tailing? Start->CheckTailing AddModifier Action: Add 0.1-2% TEA or NH3/MeOH to eluent CheckTailing->AddModifier Yes CheckPolarity Is the compound very polar (low Rf)? CheckTailing->CheckPolarity No AddModifier->CheckPolarity SwitchMode Action: Switch to Reversed-Phase or HILIC CheckPolarity->SwitchMode Yes CheckDegradation Is there evidence of degradation? CheckPolarity->CheckDegradation No OptimizeSolvent Action: Try a different solvent system (e.g., DCM/MeOH) SwitchMode->OptimizeSolvent Alternative CheckDegradation->OptimizeSolvent No InertPhase Action: Use Alumina, Florisil®, or deactivated silica CheckDegradation->InertPhase Yes

Caption: A decision tree for troubleshooting common issues in the chromatography of this compound derivatives.

References

Technical Support Center: Managing the Hygroscopic Nature of 4-Aminomorpholine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the challenges associated with the hygroscopic nature of 4-Aminomorpholine salts. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a this compound salt is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For this compound salts, this means that the solid material can attract and hold water molecules, which can lead to various physical and chemical changes. This property is critical to consider during drug development as it can impact stability, handling, and formulation.[][4]

Q2: What are the potential consequences of moisture absorption in my this compound salt sample?

A2: Moisture absorption can lead to several undesirable effects, including:

  • Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water).[] This can make accurate weighing and handling difficult.

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis.[2][5] For amine salts, this can potentially lead to the dissociation of the salt back to the free base.[6]

  • Alteration of Crystal Structure: Moisture can induce changes in the crystalline form of the salt, potentially affecting its physical properties and bioavailability.[2]

  • Reduced Shelf Life and Efficacy: Chemical degradation can lead to a loss of potency and a shortened shelf life of the drug substance.[5]

Q3: How can I determine the moisture content of my this compound salt?

A3: Several analytical methods can be used to determine the moisture content of a hygroscopic substance. The most common include:

  • Karl Fischer Titration: This is a highly accurate and specific method for water determination and is suitable for samples with both low and high water content.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The weight loss at temperatures corresponding to the boiling point of water can be attributed to moisture content.

  • Loss on Drying (LOD): This method involves weighing a sample, drying it in an oven, and then weighing it again. The difference in weight is assumed to be the moisture content. However, this method is less specific than Karl Fischer titration as it will also measure the loss of other volatile components.

Q4: Are different salts of this compound likely to have different levels of hygroscopicity?

A4: Yes, the type of counter-ion used to form the salt can significantly influence its hygroscopicity.[8] Factors such as the size and charge of the counter-ion can affect the crystal lattice energy and the salt's interaction with water molecules.[6][8] For example, a study on a different pharmaceutical compound found that the sulfate (B86663) salt and nitrate (B79036) salt exhibited different hydration behaviors.[8] Therefore, it is crucial to evaluate the hygroscopicity of each specific salt form of this compound under consideration.

Q5: What are the best practices for storing hygroscopic this compound salts?

A5: Proper storage is critical to maintain the integrity of hygroscopic salts. Key recommendations include:

  • Use of Desiccators: Store samples in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium sulfate) to maintain a low-humidity environment.

  • Inert Atmosphere: For highly sensitive materials, storage under an inert atmosphere, such as in a glove box or a sealed container purged with nitrogen or argon, is recommended.

  • Appropriate Packaging: Use well-sealed containers with low moisture permeability. For long-term storage, heat-sealed foil pouches are often used.[9]

  • Controlled Environment: Store in a temperature and humidity-controlled environment.[9]

Troubleshooting Guides

Issue 1: The this compound salt has become clumpy and is difficult to weigh accurately.
  • Probable Cause: The salt has absorbed a significant amount of moisture from the atmosphere, leading to caking and agglomeration.

  • Solution Workflow:

    start Clumpy Salt Observed dry Dry the Salt (See Protocol Below) start->dry weigh_controlled Weigh in a Controlled Environment (Glovebox/Low RH) dry->weigh_controlled store_properly Store Properly in Desiccator/Inert Atmosphere weigh_controlled->store_properly end Proceed with Experiment store_properly->end

    Caption: Workflow for handling clumpy salt.

Issue 2: Inconsistent results are being obtained in experiments using a this compound salt.
  • Probable Cause: The moisture content of the salt may be varying between experiments, leading to inconsistencies in the actual concentration of the active compound being used.

  • Solution Workflow:

    start Inconsistent Experimental Results measure_mc Measure Moisture Content (e.g., Karl Fischer Titration) start->measure_mc standardize Standardize Handling Protocol: - Dry before use - Weigh in controlled environment - Use fresh, properly stored material measure_mc->standardize re_run Re-run Experiments with Standardized Protocol standardize->re_run analyze Analyze Results for Consistency re_run->analyze

    Caption: Workflow for addressing inconsistent results.

Quantitative Data Summary

Due to the limited availability of public data specifically on the hygroscopicity of different this compound salts, the following table provides a general classification of hygroscopicity based on the European Pharmacopoeia. Researchers should experimentally determine the classification for their specific salt.

Hygroscopicity ClassificationWeight Gain (at 25°C and 80% RH after 24h)Description
Non-hygroscopic< 0.2%No significant moisture absorption.
Slightly hygroscopic≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic≥ 2% and < 15%Absorbs a significant amount of moisture.
Very hygroscopic≥ 15%Absorbs a large amount of moisture.
DeliquescentSufficient water is absorbed to form a liquidThe solid dissolves in the absorbed water.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Gravimetric Analysis

Objective: To classify the hygroscopicity of a this compound salt.

Materials:

  • This compound salt sample

  • Analytical balance

  • Shallow weighing dish (e.g., petri dish)

  • Desiccator containing a saturated solution of ammonium (B1175870) chloride (to maintain ~80% relative humidity at 25°C)

  • Temperature and humidity-controlled chamber (set to 25°C)

Procedure:

  • Place the weighing dish in an oven at 105°C for 1 hour to ensure it is completely dry.

  • Transfer the weighing dish to a desiccator containing a strong desiccant (e.g., phosphorus pentoxide) and allow it to cool to room temperature.

  • Accurately weigh the empty, dry weighing dish (W1).

  • Place approximately 1 gram of the this compound salt into the weighing dish and accurately weigh it (W2).

  • Place the weighing dish with the sample into the desiccator containing the saturated ammonium chloride solution.

  • Store the desiccator in the temperature-controlled chamber at 25°C for 24 hours.

  • After 24 hours, remove the weighing dish from the desiccator and immediately weigh it (W3).

  • Calculate the percentage weight gain using the following formula: % Weight Gain = [(W3 - W2) / (W2 - W1)] * 100

  • Classify the hygroscopicity of the salt based on the table above.

Protocol 2: Drying a Hygroscopic this compound Salt

Objective: To reduce the moisture content of a this compound salt sample before use.

Materials:

  • Hygroscopic this compound salt

  • Vacuum oven

  • Desiccator with a strong desiccant

  • Spatula

Procedure:

  • Spread the salt in a thin layer on a clean, dry glass or ceramic dish.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature that is appropriate for the stability of the salt (e.g., 40-50°C). Note: The optimal temperature should be determined experimentally to avoid degradation.

  • Apply a vacuum to the oven.

  • Dry the sample for a sufficient period (e.g., 4-24 hours), depending on the initial moisture content and the nature of the salt.

  • Once drying is complete, release the vacuum with an inert gas like nitrogen, if possible.

  • Immediately transfer the dried sample to a desiccator to cool down and to prevent re-absorption of moisture.

  • Store the dried salt in the desiccator until it is ready to be used.

Signaling Pathways and Workflows

The following diagram illustrates the potential degradation pathways for a hygroscopic amine salt upon exposure to moisture.

start Hygroscopic This compound Salt absorption Moisture Absorption start->absorption exposure moisture Atmospheric Moisture (H2O) moisture->absorption physical Physical Changes: - Caking - Deliquescence - Crystal Form Change absorption->physical chemical Chemical Degradation: - Hydrolysis - Salt Disproportionation absorption->chemical loss Loss of Potency & Altered Physical Properties physical->loss products Degradation Products: - this compound (free base) - Counter-ion acid - Other byproducts chemical->products products->loss

Caption: Potential moisture-induced degradation pathways.

References

Technical Support Center: Optimizing 4-Aminomorpholine Synthesis through Catalyst Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Aminomorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially viable method for synthesizing this compound is the reduction of 4-nitrosomorpholine. This precursor is typically prepared by the nitrosation of morpholine (B109124). The subsequent reduction of the nitroso group to an amino group is a critical step where catalyst selection plays a pivotal role in achieving high yield and purity.

Q2: Which catalysts are most effective for the reduction of 4-nitrosomorpholine?

Several catalytic systems have been successfully employed for the reduction of 4-nitrosomorpholine. The most common and effective catalysts include:

  • Palladium on Carbon (Pd/C): Often used in combination with a reducing agent like zinc powder in a bimetallic system, Pd/C is a highly efficient catalyst for this transformation, leading to high yields under relatively mild conditions.

  • Raney Nickel (Raney Ni): This is a well-established catalyst for the reduction of various functional groups, including nitrosamines. It offers high catalytic activity but requires careful handling due to its pyrophoric nature.

  • Nickel-Boron (NiB): As a non-pyrophoric and air-tolerant alternative to Raney Nickel, Nickel-Boron catalysts have shown promise in the reduction of nitrosamines.[1][2]

Q3: How do I choose the best catalyst for my specific needs?

The choice of catalyst depends on several factors, including safety considerations, desired reaction conditions, and cost.

  • For high efficiency and yield with manageable safety protocols, the Pd/C-Zn bimetallic system is an excellent choice.

  • If high catalytic activity is the primary concern and your laboratory is equipped to handle pyrophoric materials, Raney Nickel is a strong candidate.

  • For a safer, non-pyrophoric alternative with good reactivity, Nickel-Boron catalysts are worth considering.

Q4: What are the typical side products in this compound synthesis, and how can they be minimized?

Common side products can include morpholine, formed by over-reduction of the desired product, and unreacted 4-nitrosomorpholine. Catalyst selection and optimization of reaction conditions are crucial for minimizing these impurities. For instance, the use of a Pd/C-Zn bimetallic system has been shown to significantly reduce the formation of morpholine as a byproduct compared to other reduction methods.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of this compound from 4-nitrosomorpholine.

Catalyst SystemKey AdvantagesKey DisadvantagesTypical Yield
Pd/C - Zn High yield and selectivity, Milder reaction conditionsRequires a bimetallic system>95%
Raney Nickel High catalytic activityPyrophoric, sensitive to air and moistureVariable, can be high
Nickel-Boron (NiB) Non-pyrophoric, air-tolerantMay have lower mass-normalized activity than Raney Ni[1]Good, but can be lower than Pd/C-Zn

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactivated Catalyst: The catalyst may have been deactivated by exposure to air (especially Raney Ni), moisture, or impurities in the starting materials or solvent.- Ensure proper handling and storage of the catalyst, particularly Raney Nickel, under an inert atmosphere. - Use anhydrous solvents and high-purity starting materials.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.- Optimize the catalyst loading. A typical starting point for Pd/C is 5-10 mol%.
Poor Mixing: In heterogeneous catalysis, efficient mixing is crucial for good contact between the reactants and the catalyst surface.- Ensure vigorous and efficient stirring throughout the reaction.
Formation of Byproducts (e.g., Morpholine) Over-reduction: The reaction conditions (temperature, pressure, time) may be too harsh, leading to the further reduction of this compound to morpholine.- Optimize reaction parameters. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed.
Low Selectivity of the Catalyst: The chosen catalyst may not be selective enough for the desired transformation.- Consider switching to a more selective catalyst system, such as the Pd/C-Zn bimetallic system.
Difficulty in Catalyst Filtration Fine Catalyst Particles: Some catalysts, like certain grades of Pd/C, can be very fine and difficult to filter.- Use a filter aid such as Celite to facilitate filtration. - Consider using a catalyst with a larger particle size if available.
Handling Pyrophoric Catalysts (Raney Nickel) Safety Hazard: Raney Nickel can ignite spontaneously upon exposure to air.- Always handle Raney Nickel as a slurry in water or a suitable solvent. - Never allow the catalyst to dry completely in the air. - Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed Protocol for the Reduction of 4-Nitrosomorpholine using a Pd/C-Zn Bimetallic System

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Nitrosomorpholine

  • Zinc powder

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add 4-nitrosomorpholine and methanol.

  • Addition of Catalyst: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst to the flask.

  • Addition of Reducing Agent: Slowly add zinc powder to the reaction mixture in portions. The addition may be exothermic.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and zinc residues. Wash the filter cake with methanol.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or distillation.

Visualizing the Process

Logical Workflow for Catalyst Selection

CatalystSelection start Start: Need to Synthesize This compound decision1 Safety Priority? start->decision1 catalyst_nib Choice: Nickel-Boron (Good Activity, Non-Pyrophoric) decision1->catalyst_nib Yes decision2 Highest Activity Required? decision1->decision2 No catalyst_pdc Choice: Pd/C-Zn System (High Yield, Good Safety) end Proceed to Experiment catalyst_pdc->end catalyst_raneyni Choice: Raney Nickel (High Activity, Pyrophoric) catalyst_raneyni->end catalyst_nib->end decision2->catalyst_pdc No decision2->catalyst_raneyni Yes

Caption: Catalyst selection workflow for this compound synthesis.

Experimental Workflow for this compound Synthesis

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh 4-Nitrosomorpholine add_solvent Add Methanol start->add_solvent add_catalyst Add Pd/C Catalyst add_solvent->add_catalyst add_zn Add Zinc Powder add_catalyst->add_zn stir Vigorous Stirring at Room Temperature add_zn->stir monitor Monitor by TLC/GC stir->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Recrystallize/Distill concentrate->purify end Pure this compound purify->end

Caption: Step-by-step workflow for this compound synthesis.

References

Technical Support Center: 4-Aminomorpholine Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for reactions involving this compound, with a particular focus on the critical role of solvent selection in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound in reactions?

A1: The most frequent challenges include low reaction yields, formation of side products, and incomplete reactions. These issues are often directly linked to the choice of solvent, which can significantly influence the solubility of reactants, the nucleophilicity of the this compound, and the stability of intermediates and transition states.

Q2: How does the choice between a polar protic and a polar aprotic solvent affect reactions with this compound?

A2: The choice between polar protic and polar aprotic solvents is critical for reactions where this compound acts as a nucleophile.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol) can hydrogen bond with the amine hydrogens of this compound. This "solvation cage" stabilizes the amine but can reduce its nucleophilicity, potentially slowing down the desired reaction.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) do not have acidic protons and therefore do not form strong hydrogen bonds with the nucleophile. This leaves the this compound more "naked" and reactive, often leading to faster reaction rates, particularly in SN2 and SNAr type reactions.[1][2]

Q3: My reaction is sluggish or not proceeding to completion. What is the likely cause related to the solvent?

A3: A slow or incomplete reaction is often due to poor solubility of reactants or reduced nucleophilicity of this compound. If you are using a nonpolar or a polar protic solvent, consider switching to a polar aprotic solvent like DMF or DMSO, which are excellent at dissolving a wide range of reactants and enhancing the reactivity of nucleophiles.[1]

Q4: I am observing significant side product formation. How can solvent choice help mitigate this?

A4: Side product formation can be influenced by the reaction conditions, including the solvent. For example, in reactions prone to elimination side reactions, a less polar or aprotic solvent might be preferable. Additionally, the solvent can influence the selectivity of the reaction. Careful selection of the solvent, based on the specific reaction mechanism, can help to favor the desired reaction pathway.

Troubleshooting Guide

Issue Potential Solvent-Related Cause Recommended Solution
Low Reaction Yield - Poor solubility of this compound or other reactants. - Reduced nucleophilicity of this compound due to solvation by a protic solvent.- Switch to a solvent with better solubilizing properties for all reactants. - For nucleophilic substitution reactions, change from a polar protic to a polar aprotic solvent (e.g., from ethanol to DMF or DMSO).[1]
Incomplete Reaction - The solvent is not effectively stabilizing the transition state. - The reaction equilibrium is unfavorable in the chosen solvent.- For reactions involving charged intermediates, such as SN1 or SNAr, a polar solvent that can stabilize these species is beneficial.[3] - Consider a solvent that allows for the removal of a byproduct (e.g., water in a condensation reaction) to drive the equilibrium forward.
Formation of Impurities - The solvent is participating in the reaction. - The solvent is promoting an undesired side reaction pathway.- Ensure the solvent is inert under the reaction conditions. - If an elimination side product is observed, try a less polar solvent. - For reactions sensitive to moisture, use anhydrous solvents.
Difficult Product Isolation - The product has high solubility in the reaction solvent, leading to losses during workup. - The solvent has a high boiling point, making it difficult to remove.- Select a solvent from which the product will precipitate upon cooling or upon addition of an anti-solvent. - Choose a solvent with a lower boiling point if product isolation involves evaporation.

Quantitative Data on Solvent Effects

The following table presents kinetic data for the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with morpholine (B109124), a structurally similar amine to this compound. This data illustrates the significant impact of the solvent on the reaction rate, providing a valuable reference for solvent selection in similar reactions with this compound. The reaction is faster in ionic liquids and methanol (B129727) compared to benzene, highlighting the benefit of polar solvents in this type of reaction.[4]

SolventDielectric Constant (ε) at 298 KRate Constant (k) at 298 K (L mol⁻¹ s⁻¹)
Benzene2.270.015
Methanol32.70.23
[bmim][BF₄] (Ionic Liquid)-1.25
[bmim][PF₆] (Ionic Liquid)-0.98

Data adapted from a study on the reaction of morpholine with nitrothiophenes, intended to be illustrative for this compound reactions.[4]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with an activated aryl halide.

Materials:

  • This compound

  • Activated aryl halide (e.g., 4-fluoronitrobenzene)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq).

  • Dissolve the aryl halide in the chosen anhydrous polar aprotic solvent.

  • Add this compound (1.1 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start reactants 1. Combine this compound and Aryl Halide in Solvent start->reactants reaction 2. Heat and Stir (Monitor Progress) reactants->reaction workup 3. Quench with Water and Extract reaction->workup purification 4. Dry and Concentrate Organic Layer workup->purification product 5. Purify Product (Chromatography/Recrystallization) purification->product end End product->end

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

troubleshooting_logic start Low Reaction Yield? check_solubility Check Reactant Solubility start->check_solubility Yes check_solvent_type Using Protic or Aprotic Solvent? check_solubility->check_solvent_type Good increase_polarity Increase Solvent Polarity check_solubility->increase_polarity Poor switch_to_aprotic Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent_type->switch_to_aprotic Protic end Re-evaluate check_solvent_type->end Aprotic switch_to_aprotic->end increase_polarity->end

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Temperature Control in Exothermic 4-Aminomorpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in exothermic 4-Aminomorpholine reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control critical in this compound synthesis?

A1: The synthesis of this compound, particularly through the reduction of 4-nitrosomorpholine, is an exothermic process, meaning it releases a significant amount of heat.[1][2] Failure to effectively manage this heat can lead to a rapid increase in temperature, a dangerous condition known as thermal runaway.[3][4] Proper temperature control is essential to:

  • Ensure Safety: Prevent uncontrolled reactions, pressure buildup, and potential explosions.[3][5]

  • Maximize Yield and Purity: Avoid side reactions and degradation of the desired product, which can occur at elevated temperatures.

  • Ensure Reproducibility: Consistent temperature profiles are key to achieving reliable and repeatable results.

Q2: What are the primary methods for controlling the temperature of an exothermic this compound reaction?

A2: The primary methods involve efficient heat removal from the reactor. Common techniques include:

  • Cooling Baths: For lab-scale reactions, ice baths are a simple and effective way to maintain low temperatures.[6]

  • Jacketed Reactors with Circulators: For more precise control and larger scale operations, a jacketed reactor connected to a refrigerated circulator is recommended.[6][7] This allows for the circulation of a cooling fluid to maintain a specific internal temperature.

  • Controlled Reagent Addition: Adding the reducing agent (e.g., zinc powder) in portions or via a syringe pump allows for a gradual release of heat, making it easier to manage.[1][8]

  • Adequate Stirring: Efficient stirring ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.

Q3: What are the signs of a potential thermal runaway in my this compound reaction?

A3: Be vigilant for the following indicators of a loss of temperature control:

  • A rapid, unexpected increase in the internal reaction temperature that does not stabilize with cooling.

  • A sudden increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity, suggesting decomposition or side reactions.

  • Vigorous off-gassing or boiling of the solvent.

If any of these signs are observed, it is crucial to have an emergency plan in place, which may include immediate, enhanced cooling or the use of a quenching agent.[8]

Troubleshooting Guide

Problem 1: The reaction temperature is overshooting the target range (e.g., >45°C) despite external cooling.

Possible Cause Troubleshooting Step
Rate of Reagent Addition is Too Fast Reduce the rate of addition of the limiting reagent. For solid reagents, add them in smaller portions. For liquid reagents, use a syringe pump for a slow, continuous addition.
Inadequate Cooling Capacity Ensure your cooling bath or circulator is set to a sufficiently low temperature. For circulators, check that the flow rate is adequate. For ice baths, ensure a sufficient ice-to-water ratio.
Poor Heat Transfer Check that the reactor is properly immersed in the cooling bath. For jacketed reactors, ensure there are no air locks in the cooling lines. Improve stirring to enhance heat transfer from the bulk of the reaction to the vessel walls.
Incorrect Solvent Volume A lower solvent volume provides less of a heat sink. Ensure you are using the recommended solvent volume for the scale of your reaction.

Problem 2: The reaction is sluggish or fails to initiate.

Possible Cause Troubleshooting Step
Reaction Temperature is Too Low While controlling the exotherm is crucial, some reactions require a minimum temperature for initiation. Consult your protocol for the recommended starting temperature. It may be necessary to warm the mixture to the initiation temperature before beginning the controlled addition of the final reagent.[1]
Poor Reagent Quality Ensure the starting materials, especially the reducing agent, are of high purity and have not degraded during storage.
Insufficient Activation Some reduction reactions may require an initial activation step. Verify that all necessary reagents, such as catalysts or activators (e.g., ammonium (B1175870) chloride), have been added correctly.[1]

Experimental Protocols

Example Protocol: Temperature-Controlled Synthesis of this compound

This protocol is based on the reduction of 4-nitrosomorpholine using zinc powder.[1]

Materials:

  • 4-nitrosomorpholine

  • Zinc powder

  • Ammonium chloride

  • Water

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Addition funnel or powder dispenser

  • Jacketed reactor or cooling bath with a circulator

Procedure:

  • Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and addition funnel. If using a jacketed reactor, connect it to a refrigerated circulator set to maintain the desired coolant temperature. If using a standard flask, place it in a cooling bath.

  • Initial Charge: Charge the flask with 4-nitrosomorpholine, water, and ammonium chloride.

  • Stirring and Temperature Stabilization: Begin stirring and allow the mixture to reach the target initial temperature of 40°C.

  • Controlled Addition of Zinc Powder: Slowly add the zinc powder in small portions over a period of time. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 35-45°C.[1]

  • Monitoring: Continuously monitor the internal temperature. If the temperature approaches the upper limit, pause the addition of the zinc powder until the temperature stabilizes.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture and monitor the temperature until the exotherm subsides and the temperature remains stable.

Quantitative Data

The following table provides illustrative data on the effect of different cooling methods on the maximum temperature reached during a representative exothermic reaction. While not specific to this compound synthesis, it demonstrates the importance of efficient heat removal.

Table 1: Effect of Cooling Method on Peak Exothermic Temperature

Cooling Method Rate of Reagent Addition Initial Temperature (°C) Maximum Temperature Reached (°C) Temperature Reduction vs. No Cooling (°C)
No External CoolingRapid25850
Ice-Water BathRapid55530
Ice-Water BathSlow54045
Jacketed Reactor (-10°C Coolant)Slow03550

Data is illustrative and based on general principles of exothermic reactions.

Visualizations

Experimental Workflow for Temperature Control

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Assemble Reactor Setup B Charge Initial Reagents A->B C Set Cooling System B->C D Start Stirring C->D E Controlled Addition of Reagent D->E F Monitor Temperature Continuously E->F G Adjust Addition Rate F->G If Temp > Limit H Reaction Completion F->H If Temp Stable G->E I Quench Reaction H->I J Product Isolation I->J

Caption: Workflow for managing temperature in exothermic reactions.

Troubleshooting Logic for Temperature Overshoot

troubleshooting_logic Start Temperature Overshoot Detected CheckAddition Is Reagent Addition Rate Too Fast? Start->CheckAddition ReduceAddition Reduce Addition Rate CheckAddition->ReduceAddition Yes CheckCooling Is Cooling System Adequate? CheckAddition->CheckCooling No Resolved Problem Resolved ReduceAddition->Resolved ImproveCooling Enhance Cooling Capacity (Lower Temp, Increase Flow) CheckCooling->ImproveCooling No CheckStirring Is Stirring Efficient? CheckCooling->CheckStirring Yes ImproveCooling->Resolved IncreaseStirring Increase Stirring Rate CheckStirring->IncreaseStirring No CheckStirring->Resolved Yes IncreaseStirring->Resolved

Caption: Decision tree for troubleshooting temperature overshoots.

References

byproduct characterization in 4-Aminomorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Aminomorpholine, with a specific focus on byproduct characterization and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most industrially viable and commonly employed synthetic route for this compound is the reduction of 4-nitrosomorpholine.[1] An alternative route involves the reduction of 4-nitromorpholine; however, this method is generally less favored due to challenges and lower yields in the synthesis of the starting material, 4-nitromorpholine.[1]

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: During the reduction of 4-nitrosomorpholine, two principal byproducts are commonly observed:

  • Bis-morpholino Diimide: Formation of this impurity is a known side reaction.[1]

  • Morpholine (B109124): This byproduct arises from the over-reduction of the desired product, this compound.[1]

Q3: My reaction yield is low and I'm observing significant amounts of byproducts. What are the likely causes?

A3: Low yields and high levels of byproducts in this compound synthesis are often linked to the reaction conditions and the catalyst system employed. Suboptimal conditions can lead to poor selectivity and increased side reactions. For instance, a patented "green synthesis" method highlights the use of a specific bimetal-carbonic acid system (zinc powder-palladium on carbon in a CO2-H2O system) to enhance selectivity and minimize the formation of both bis-morpholino diimide and morpholine.[1] Deviation from optimized catalyst systems, temperature, pressure, or reaction time can result in decreased performance.

Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my this compound product?

A4: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive characterization of byproducts. These techniques include:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds like morpholine and the parent compound.

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile byproducts like bis-morpholino diimide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of isolated impurities.

  • Infrared (IR) Spectroscopy: Can help in identifying functional groups present in the byproducts.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound synthesis experiments.

Issue Potential Cause Troubleshooting Steps
High levels of Morpholine byproduct Over-reduction of this compound.- Reduce the amount of the reducing agent.- Lower the reaction temperature or pressure.- Decrease the reaction time and monitor the reaction progress closely using GC or TLC.
Significant formation of Bis-morpholino Diimide Suboptimal reaction conditions promoting dimerization.- Optimize the catalyst system. The use of a bimetal catalyst like Zn-Pd/C has been shown to reduce this byproduct.[1]- Adjust the pH of the reaction medium. The use of a weak acid system like carbonic acid (from CO2 in water) can improve selectivity.[1]
Low Conversion of 4-Nitrosomorpholine Inefficient reduction.- Ensure the catalyst is active and not poisoned.- Increase the reaction temperature or pressure cautiously.- Verify the quality and stoichiometry of the reducing agent.
Persistent Impurity After Purification Co-elution of a byproduct with similar polarity to the product.- Modify the purification method. For column chromatography, try a different solvent system or stationary phase.- Consider recrystallization from a suitable solvent to remove impurities.- For challenging separations, preparative HPLC may be necessary.

Experimental Protocols

Protocol: General Procedure for the Reduction of 4-Nitrosomorpholine

This is a generalized protocol and should be optimized for specific laboratory conditions and scales.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge 4-nitrosomorpholine and the chosen solvent (e.g., water, ethanol).

  • Catalyst and Reducing Agent: Add the catalyst (e.g., Palladium on Carbon) and any co-catalysts or additives. Begin stirring the mixture.

  • Reduction: Introduce the reducing agent. This could be a metal powder like zinc in an acidic medium or catalytic hydrogenation with H₂ gas. For the latter, pressurize the vessel to the desired hydrogen pressure.

  • Temperature Control: Maintain the reaction at the optimized temperature. The reaction may be exothermic, requiring cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using an appropriate technique (e.g., GC, TLC, or HPLC) to determine the consumption of the starting material and the formation of the product and byproducts.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the catalyst. The filtrate is then subjected to a standard work-up procedure which may include extraction, washing, and drying of the organic phase.

  • Purification: The crude product is purified, typically by distillation under reduced pressure or column chromatography, to isolate this compound from any unreacted starting material and byproducts.

Protocol: Sample Preparation for GC Analysis

  • Accurately weigh a sample of the crude reaction mixture or purified product.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a known concentration.

  • If necessary, add an internal standard to aid in quantification.

  • Inject an aliquot of the prepared sample into the gas chromatograph.

  • Analyze the resulting chromatogram to identify and quantify the peaks corresponding to this compound, morpholine, and other potential byproducts by comparing their retention times to those of known standards.

Visualizations

cluster_synthesis This compound Synthesis Pathway 4-Nitrosomorpholine 4-Nitrosomorpholine This compound This compound 4-Nitrosomorpholine->this compound Reduction (Desired Reaction) Bis-morpholino Diimide Bis-morpholino Diimide 4-Nitrosomorpholine->Bis-morpholino Diimide Dimerization (Side Reaction) Morpholine Morpholine This compound->Morpholine Over-reduction (Side Reaction)

Caption: Synthesis of this compound and formation of major byproducts.

cluster_troubleshooting Troubleshooting Workflow start Low Yield or High Impurity Level check_byproducts Identify Byproducts (GC-MS, HPLC, NMR) start->check_byproducts high_morpholine High Morpholine Content? check_byproducts->high_morpholine Analysis Complete high_dimer High Diimide Content? high_morpholine->high_dimer No optimize_reduction Optimize Reduction Conditions: - Decrease reducing agent - Lower temperature/pressure - Reduce reaction time high_morpholine->optimize_reduction Yes optimize_catalyst Optimize Catalyst & pH: - Use bimetallic catalyst - Adjust pH with weak acid high_dimer->optimize_catalyst Yes re_evaluate Re-evaluate and Analyze high_dimer->re_evaluate No optimize_reduction->re_evaluate optimize_catalyst->re_evaluate

Caption: Logical workflow for troubleshooting this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Aminomorpholine and N-Aminopiperidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Aminomorpholine and N-aminopiperidine are two heterocyclic amines that offer unique scaffolds for drug design. This guide provides an in-depth, objective comparison of their chemical reactivity, supported by physicochemical data and established chemical principles, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This guide establishes that N-aminopiperidine is the more reactive of the two compounds , exhibiting higher basicity and nucleophilicity compared to this compound. This difference is primarily attributed to the presence of an oxygen atom in the morpholine (B109124) ring, which exerts an electron-withdrawing effect, thereby reducing the electron density on the nitrogen atoms. This fundamental difference in electronic properties dictates their performance in key synthetic transformations such as acylation and alkylation.

Physicochemical Properties: A Tale of Two Rings

A comparison of the fundamental physicochemical properties of this compound and N-aminopiperidine reveals key differences that underpin their reactivity profiles.

PropertyThis compoundN-AminopiperidineData Source(s)
Molecular Formula C₄H₁₀N₂OC₅H₁₂N₂[1][2]
Molecular Weight 102.14 g/mol 100.16 g/mol [3][4]
Boiling Point 168 °C146 °C / 730 mmHg[4]
Density 1.059 g/mL at 25 °C0.928 g/mL at 25 °C[4]
pKa of Conjugate Acid 4.19~8.19 (Predicted)[4][5]

The significantly lower pKa of the conjugate acid of this compound (4.19) compared to the predicted value for N-aminopiperidine (~8.19) quantitatively demonstrates the lower basicity of this compound.[4][5] This is a direct consequence of the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which destabilizes the positive charge on the protonated nitrogen.

Comparative Reactivity Analysis

The differing electronic properties of the morpholine and piperidine (B6355638) rings directly impact the nucleophilicity and, consequently, the reactivity of the exocyclic amino group.

Basicity and Nucleophilicity:

The basicity of an amine is a good indicator of its nucleophilicity. As established by the pKa values, N-aminopiperidine is a significantly stronger base than this compound . This trend is consistent with comparisons of their parent heterocycles, piperidine and morpholine, where piperidine is the stronger base.[6] The higher electron density on the nitrogen atoms in the piperidine ring translates to greater nucleophilicity.

The electron-withdrawing nature of the oxygen atom in morpholine reduces the nucleophilicity of the ring nitrogen and, by extension, the exocyclic amino group in this compound.[7] This makes it a less potent nucleophile compared to N-aminopiperidine.

G cluster_0 Reactivity Determinants cluster_1 Compound Properties cluster_2 Predicted Reactivity Electronic Effects Electronic Effects Basicity (pKa) Basicity (pKa) Electronic Effects->Basicity (pKa) influences Steric Hindrance Steric Hindrance N-Aminopiperidine (Higher) N-Aminopiperidine (Higher) Steric Hindrance->N-Aminopiperidine (Higher) This compound (Lower) This compound (Lower) Steric Hindrance->this compound (Lower) Nucleophilicity Nucleophilicity Basicity (pKa)->Nucleophilicity correlates with Nucleophilicity->N-Aminopiperidine (Higher) Nucleophilicity->this compound (Lower)

Factors influencing the relative reactivity of N-aminopiperidine and this compound.

Performance in Key Synthetic Transformations:

Based on these fundamental principles, we can predict the relative performance of these two amines in common synthetic reactions.

  • N-Acylation: This reaction is highly sensitive to the nucleophilicity of the amine. N-aminopiperidine is expected to undergo N-acylation more readily and at a faster rate than this compound. The higher nucleophilicity of the amino group in N-aminopiperidine allows for a more efficient attack on the electrophilic carbonyl carbon of the acylating agent. In contrast, the reduced nucleophilicity of this compound may necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) to achieve comparable yields.

  • N-Alkylation: Similar to acylation, N-alkylation with alkyl halides is a nucleophilic substitution reaction. Therefore, N-aminopiperidine is predicted to be more reactive in N-alkylation reactions. The greater nucleophilic character of N-aminopiperidine will facilitate the displacement of the leaving group from the alkyl halide.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following general experimental protocols for N-acylation and N-alkylation are provided. Researchers can adapt these protocols to their specific substrates and analytical methods to obtain quantitative comparative data.

Experimental Protocol 1: Comparative N-Acylation

Objective: To compare the rate and yield of N-acylation of this compound and N-aminopiperidine with a standard acylating agent.

Materials:

  • This compound

  • N-Aminopiperidine

  • Acetyl chloride (or another acylating agent)

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation (e.g., TLC, GC-MS, or LC-MS)

Procedure:

  • In two separate, identical reaction vessels, dissolve 1.0 equivalent of this compound and N-aminopiperidine, respectively, in the chosen solvent.

  • To each vessel, add 1.1 equivalents of triethylamine.

  • Cool the mixtures to 0 °C in an ice bath.

  • Slowly add 1.0 equivalent of acetyl chloride to each reaction mixture with vigorous stirring.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using the chosen analytical technique.

  • Upon completion (as determined by the consumption of the starting amine), quench the reactions with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with the organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by an appropriate method (e.g., column chromatography) and determine the isolated yields for a direct comparison.

Experimental Protocol 2: Comparative N-Alkylation

Objective: To compare the rate and yield of N-alkylation of this compound and N-aminopiperidine with a standard alkylating agent.

Materials:

  • This compound

  • N-Aminopiperidine

  • Benzyl (B1604629) bromide (or another alkylating agent)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation (e.g., TLC, GC-MS, or LC-MS)

Procedure:

  • In two separate, identical reaction vessels, combine 1.0 equivalent of this compound and N-aminopiperidine, respectively, with 1.5 equivalents of potassium carbonate in the chosen solvent.

  • To each vigorously stirred suspension, add 1.05 equivalents of benzyl bromide at room temperature.

  • Monitor the progress of each reaction at regular time intervals using the chosen analytical technique.

  • Upon completion, filter off the inorganic salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude products and determine the isolated yields for a direct comparison.

G start Start: Prepare Reaction Mixtures amine_prep Dissolve Amine (1.0 eq) & Base in Solvent start->amine_prep add_reagent Add Electrophile (Acylating/Alkylating Agent) amine_prep->add_reagent reaction Monitor Reaction Progress (TLC, LC-MS, etc.) add_reagent->reaction workup Quench Reaction & Aqueous Workup reaction->workup purification Purify Crude Product (e.g., Chromatography) workup->purification analysis Analyze Product & Determine Yield purification->analysis end End: Comparative Data analysis->end

A generalized experimental workflow for comparing the reactivity of the two amines.

Conclusion and Recommendations

The evidence strongly suggests that N-aminopiperidine is a more reactive nucleophile than this compound . This is supported by the higher predicted pKa of its conjugate acid and the established electronic effects of the piperidine versus the morpholine ring. For synthetic applications requiring high reactivity and mild reaction conditions, N-aminopiperidine is the recommended choice. Conversely, this compound may be preferred in instances where a less reactive, more stable building block is desired, or to impart different physicochemical properties to the final molecule, such as increased polarity or metabolic stability.[8] The provided experimental protocols offer a framework for researchers to generate direct comparative data to guide their specific synthetic needs.

References

A Comparative Guide: 4-Aminomorpholine vs. Hydrazine Hydrate as Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a nucleophile is a critical decision in synthetic chemistry, influencing reaction kinetics, yield, and the impurity profile of the final product. Hydrazine (B178648) and its derivatives are cornerstone reagents, particularly in the synthesis of nitrogen-containing heterocycles which form the scaffold of many pharmaceutical agents. This guide provides an objective comparison between the widely used hydrazine hydrate (B1144303) and a substituted alternative, 4-aminomorpholine, focusing on their performance as nucleophiles.

Introduction to the Nucleophiles

Hydrazine hydrate (N₂H₄·H₂O) is a highly reactive, bidentate nucleophile extensively used in organic synthesis. Its utility is most prominent in condensation reactions with 1,3-dicarbonyl compounds to form heterocyclic rings like pyrazoles and pyridazinones. Despite its efficiency, hydrazine hydrate is also acutely toxic, a suspected carcinogen, and highly corrosive, necessitating stringent handling precautions.

This compound (C₄H₁₀N₂O) is a heterocyclic hydrazine derivative. Structurally, it is a hydrazine molecule where one amino group is incorporated into a morpholine (B109124) ring. This structural modification significantly alters its electronic and steric properties compared to hydrazine hydrate. While it offers a potentially safer alternative, its performance and reactivity profile are less documented in broadly applicable synthetic contexts.

Physicochemical and Safety Properties

A direct comparison of the fundamental properties of these two nucleophiles reveals key differences that can predict their behavior in a reaction.

PropertyHydrazine HydrateThis compound
Structure H₂N-NH₂ · H₂OO(CH₂CH₂)₂N-NH₂
Molecular Weight 50.06 g/mol 102.14 g/mol [1][2]
Appearance Colorless, fuming liquidClear, colorless liquid[1]
Boiling Point ~120 °C168 °C[1]
Density ~1.03 g/cm³1.059 g/cm³[1]
pKa (of conjugate acid) ~8.1[3][4]~7.6 (derived from pKb of 7.41)[1]
Safety Profile Highly toxic, corrosive, suspected carcinogen, explosive potential.[5]Flammable liquid, harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[2][6]

Comparative Nucleophilicity: A Case Study in Pyrazolone Synthesis

To objectively compare the performance of these two nucleophiles, we will examine the Knorr pyrazole (B372694) synthesis, a classic and vital reaction in medicinal chemistry. The reaction involves the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with a hydrazine derivative.

General Reaction Scheme: Reactant 1 (β-Ketoester) + Reactant 2 (Nucleophile) → Product (Pyrazolone)

Hydrazine hydrate is the traditional reagent for this synthesis. Its high nucleophilicity, owing to the alpha effect and minimal steric hindrance, ensures rapid and high-yielding reactions under mild conditions.

SubstrateConditionsYieldReference
Ethyl acetoacetateAbsolute ethanol (B145695), 60°C, 1 hr64%[7]
Ethyl acetoacetateEthanol, reflux89%
Ethyl benzoylacetate1-Propanol, 100°C, 1 hr79%[5]
  • Electronic Effects: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which decreases the electron density on the exocyclic nitrogen atom. This reduction in electron density lowers its nucleophilicity compared to hydrazine. The lower basicity (pKa of the conjugate acid is ~7.6 vs. ~8.1 for hydrazine) supports this hypothesis.[1][3][4]

  • Steric Hindrance: The bulky morpholine ring presents significant steric hindrance around the nucleophilic nitrogen, impeding its approach to the electrophilic carbonyl carbon of the β-ketoester.

Experimental Protocols

This protocol is based on established literature procedures.[7]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask charged with ethyl acetoacetate (1.0 eq), add absolute ethanol (approx. 3 mL per 1 g of ester).

  • With continuous stirring, add hydrazine hydrate (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (or maintain at 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), cool the reaction mixture in an ice bath.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry to yield the final product.

This is a proposed protocol. Reaction conditions may require significant optimization.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • This compound (1.1 eq)

  • Glacial Acetic Acid (catalyst, e.g., 0.1 eq)

  • Toluene or a higher-boiling solvent (e.g., xylene)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl acetoacetate (1.0 eq), this compound (1.1 eq), glacial acetic acid (0.1 eq), and toluene.

  • Heat the mixture to reflux. The progress of the reaction should be monitored by TLC over an extended period (e.g., 8-24 hours), observing the removal of water in the Dean-Stark trap.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization or column chromatography to isolate the product.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the factors influencing the choice of nucleophile.

G cluster_workflow Experimental Workflow: Knorr Pyrazolone Synthesis Reactants 1. Combine β-Ketoester, Nucleophile, and Solvent Reaction 2. Heat Mixture (Reflux or specified temp) Reactants->Reaction Monitoring 3. Monitor Progress (e.g., TLC) Reaction->Monitoring Isolation 4. Cool and Isolate Product (Filtration) Monitoring->Isolation Purification 5. Purify Product (Recrystallization) Isolation->Purification G cluster_comparison Comparative Factors of Nucleophilicity HH Hydrazine Hydrate Reactivity Higher Reactivity HH->Reactivity Minimal Steric Hindrance Higher Basicity Safety Lower Hazard Profile HH->Safety High Toxicity Carcinogenicity Concerns AM This compound AM->Reactivity Steric Bulk Electron-Withdrawing Ring (Leads to Lower Reactivity) AM->Safety Reduced Systemic Toxicity (relative to Hydrazine)

References

A Comparative Analysis of 4-Aminomorpholine and Piperazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route and the ultimate biological activity of the target molecule. Among the myriad of heterocyclic scaffolds, 4-aminomorpholine and piperazine (B1678402) have emerged as privileged structures, each offering a unique combination of physicochemical properties and synthetic versatility. This guide provides an objective, data-driven comparison of these two key intermediates to aid in their effective application in pharmaceutical and chemical synthesis.

This comparative analysis delves into the physicochemical characteristics, synthetic accessibility, and functional applications of this compound and piperazine. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for predicting its behavior in a reaction and its influence on the properties of the final compound. The following table summarizes the key physicochemical data for this compound and piperazine.

PropertyThis compoundPiperazine
Molecular Formula C₄H₁₀N₂OC₄H₁₀N₂
Molecular Weight 102.14 g/mol [1]86.14 g/mol [2]
Appearance Clear, colorless to faintly yellow liquid[3]White crystalline solid[4]
Boiling Point 168 °C[3][5][6]146 °C[2][4]
Melting Point Not Applicable (liquid at room temperature)106 °C[4]
Density 1.059 - 1.062 g/cm³[3][6]~1.1 g/cm³[2]
pKa pKa1: ~7.4 (of the conjugate acid)[7]pKa1: 9.73, pKa2: 5.33[8]
Solubility in Water Miscible/Very Soluble[3][7]Freely soluble[4][8][9]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol[3]Freely soluble in ethylene (B1197577) glycol; poorly soluble in diethyl ether[4]

Key Observations:

This compound, with its additional oxygen atom, exhibits a higher boiling point and density compared to piperazine. A significant differentiating factor is their basicity. Piperazine possesses two basic nitrogen atoms, leading to two distinct pKa values, making it a versatile base and nucleophile in a range of reaction conditions.[8] In contrast, the single amino group of this compound has a pKa of its conjugate acid around 7.4.[7] Both compounds demonstrate excellent solubility in water.

Synthesis of the Scaffolds: Accessibility and Methodologies

The ease and efficiency of synthesizing the core scaffold are crucial considerations for its practical application, especially on an industrial scale.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the reduction of 4-nitrosomorpholine.[10] A notable advancement in this area is the development of a greener synthetic route.

Experimental Protocol: Green Synthesis of this compound [10]

This method utilizes a zinc powder-palladium/carbon bimetallic catalyst in a weak acidic medium of carbonic acid, formed by introducing carbon dioxide into an aqueous reaction system.

  • Materials: 4-nitrosomorpholine, zinc powder, palladium on carbon (Pd/C), water, carbon dioxide.

  • Procedure:

    • To a reaction vessel containing water, add 4-nitrosomorpholine.

    • Introduce the zinc powder and a catalytic amount of Pd/C to the mixture.

    • Bubble carbon dioxide gas through the reaction mixture to form a carbonic acid system.

    • The reduction reaction is carried out under controlled temperature.

    • Upon completion of the reaction, the catalyst is filtered off.

    • The aqueous solution is then subjected to a simple work-up procedure, typically involving extraction and distillation, to yield this compound.

  • Yield: This method is reported to produce high yields with good product quality, minimizing the use of harsh acids like acetic acid or hydrochloric acid.[10]

Synthesis of Piperazine

Piperazine is a bulk chemical, and its industrial production is well-established. Common methods include the ammoniation of 1,2-dichloroethane (B1671644) or the cyclization of ethanolamine (B43304) derivatives.[7]

Experimental Protocol: Industrial Synthesis of Piperazine from Diethanolamine [6]

A proposed industrial pathway involves the homogeneously catalyzed alcohol amination of diethanolamine.

  • Materials: Diethanolamine, ammonia (B1221849), hydrogen, Ruthenium-PNP pincer complex catalyst, toluene (B28343) (solvent).

  • Procedure:

    • Diethanolamine is reacted with ammonia in the presence of a Ruthenium-PNP pincer complex catalyst.

    • The reaction is carried out in a high-pressure reactor with toluene as the solvent at a temperature of approximately 155 °C and a pressure of around 42 bar.[6]

    • This step primarily yields aminoethylethanolamine (AEEA).

    • The resulting AEEA undergoes cyclization to form piperazine. This can be achieved using a coupling reagent like phosphorus pentachloride.[6]

    • The final product is isolated and purified through distillation.

  • Yield: While the traditional process has lower yields, newer protocols aim for significantly higher conversion rates.[6]

Applications in Synthesis: A Comparative Overview

Both this compound and piperazine serve as invaluable building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry.

This compound: A Gateway to Bioactive Molecules

This compound is a key intermediate in the synthesis of various bioactive compounds, notably antiviral agents and carbonic anhydrase inhibitors.[11] The morpholine (B109124) moiety is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.

Application in the Synthesis of Carbonic Anhydrase Inhibitors:

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[2][9][12] Morpholine-based sulfonamides have been designed and synthesized as potent carbonic anhydrase inhibitors.

  • Synthetic Strategy: The synthesis typically involves the reaction of a morpholine-containing amine with a sulfonyl chloride derivative to form the corresponding sulfonamide. The specific substitution on the morpholine ring can be tailored to optimize the inhibitory activity against different carbonic anhydrase isoforms.

This compound This compound Sulfonamide_Intermediate Sulfonamide_Intermediate This compound->Sulfonamide_Intermediate Sulfonylation Sulfonyl_Chloride Sulfonyl_Chloride Sulfonyl_Chloride->Sulfonamide_Intermediate CA_Inhibitor CA_Inhibitor Sulfonamide_Intermediate->CA_Inhibitor Further Modification

Synthesis of Carbonic Anhydrase Inhibitors.
Piperazine: A Privileged Scaffold in Drug Discovery

The piperazine ring is a ubiquitous feature in a vast number of approved drugs, spanning a wide range of therapeutic areas including antipsychotics, anticancer agents, and antivirals.[13] Its ability to be di-substituted at the 1- and 4-positions allows for the facile introduction of diverse functionalities, enabling the fine-tuning of pharmacological activity.

Application in the Synthesis of Antipsychotic Drugs:

Many atypical antipsychotic drugs contain a piperazine moiety, which plays a crucial role in their interaction with dopamine (B1211576) and serotonin (B10506) receptors.[2][14] These drugs are designed to modulate the signaling of these neurotransmitters in the brain.

  • Synthetic Strategy: The synthesis of piperazine-containing antipsychotics often involves the N-alkylation or N-arylation of a piperazine derivative with a suitable electrophile. For instance, the synthesis of many arylpiperazines involves the reaction of piperazine with an aryl halide.

Piperazine Piperazine Arylpiperazine_Intermediate Arylpiperazine_Intermediate Piperazine->Arylpiperazine_Intermediate N-Arylation Aryl_Halide Aryl_Halide Aryl_Halide->Arylpiperazine_Intermediate Antipsychotic_Drug Antipsychotic_Drug Arylpiperazine_Intermediate->Antipsychotic_Drug Further Functionalization

Synthesis of Piperazine-based Antipsychotics.

Performance in Synthetic Applications: A Comparative Discussion

  • Nucleophilicity and Basicity: Piperazine, with its two secondary amine groups, can act as a bis-nucleophile or a mono-nucleophile depending on the reaction conditions and stoichiometry.[8] This allows for the construction of symmetrical or unsymmetrical derivatives. Its higher pKa values indicate stronger basicity, which can be advantageous in certain reactions but may require careful control to avoid side reactions. This compound, with its primary amino group, is a potent mono-nucleophile. The presence of the morpholine oxygen can influence the electron density on the nitrogen, potentially modulating its reactivity compared to a simple alkylamine.

  • Scaffold Rigidity and Conformation: The piperazine ring typically adopts a chair conformation, which can influence the spatial orientation of its substituents.[7] This conformational preference is a key factor in the design of drugs that target specific receptor binding pockets. The morpholine ring in this compound also adopts a chair conformation, with the oxygen atom introducing a degree of polarity and hydrogen bond accepting capability that can be beneficial for aqueous solubility and biological interactions.

  • Drug Design and Development: The piperazine scaffold is arguably more prevalent in marketed drugs, reflecting a longer history of use and a broader exploration of its synthetic potential.[13] However, the morpholine moiety is increasingly recognized for its favorable drug-like properties, and this compound provides a valuable entry point to this chemical space. The choice between the two often depends on the specific therapeutic target and the desired pharmacokinetic profile of the final molecule.

Signaling Pathways and Mechanisms of Action

To further illustrate the functional roles of molecules derived from these scaffolds, we present diagrams of relevant biological pathways.

Piperazine in Antipsychotic Drug Action: Dopamine Receptor Signaling

Piperazine-containing antipsychotics often act as antagonists or partial agonists at dopamine D2 receptors, modulating dopamine signaling in the brain, which is implicated in the pathophysiology of schizophrenia.[4][14]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds and Activates G_Protein G-protein Signaling D2_Receptor->G_Protein Cellular_Response Cellular Response (e.g., altered excitability) G_Protein->Cellular_Response Antipsychotic Piperazine-based Antipsychotic Antipsychotic->D2_Receptor Blocks Binding cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Zinc_ion Zn²⁺ Water_molecule H₂O Zinc_ion->Water_molecule Coordinates H2CO3 H₂CO₃ Water_molecule->H2CO3 Attacks CO₂ CO2 CO₂ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Inhibitor This compound-derived Inhibitor Inhibitor->Zinc_ion Binds and Inhibits

References

Validating the Bioactivity of 4-Aminomorpholine Derivatives: A Comparative Guide to Anticancer Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine (B109124) scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. Among these, 4-Aminomorpholine derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their therapeutic potential is often linked to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This guide provides a comparative overview of the bioactivity of selected morpholine derivatives, focusing on their cytotoxic effects on cancer cell lines. We present supporting experimental data and detailed protocols for key assays to aid researchers in the validation of these and similar compounds.

Comparative Bioactivity of Morpholine Derivatives

To illustrate the anticancer potential of morpholine-containing compounds, this section compares the in vitro cytotoxic activity of several derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data is summarized in the table below, with Doxorubicin, a commonly used chemotherapeutic agent, as a reference compound.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
2-morpholino-4-anilinoquinoline derivative 3d HepG28.50DoxorubicinMCF-747.90[1]
2-morpholino-4-anilinoquinoline derivative 3c HepG211.42[2]DoxorubicinA549~2.0[3]
2-morpholino-4-anilinoquinoline derivative 3e HepG212.76[2]DoxorubicinHT29~1.64[3]
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine E. coli29 (MIC)---
(7-(2-(aminomethyl)morpholino) derivative) Gram-positive bacteriaPotentCiprofloxacinGram-negative bacteriaPotent

Note: The presented IC50 values are sourced from different studies and should be interpreted as indicative of potency. Direct comparison requires testing under identical experimental conditions.

Key Experimental Protocols

Accurate and reproducible bioactivity data relies on well-defined experimental protocols. Below are detailed methodologies for common assays used to validate the anticancer activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives and reference compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for PI3K/Akt/mTOR Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.

Visualizing Cellular Mechanisms and Workflows

Understanding the underlying signaling pathways and experimental procedures is crucial for interpreting bioactivity data. The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for validating bioactivity.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis S6K1->Protein Synthesis 4_Aminomorpholine_Derivative This compound Derivative 4_Aminomorpholine_Derivative->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by this compound derivatives.

Bioactivity_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Optional) cluster_data Data Analysis & Interpretation A Compound Synthesis (this compound Derivative) B Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) C->D E Animal Model of Cancer C->E G Structure-Activity Relationship (SAR) Analysis D->G F Efficacy and Toxicity Studies E->F F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the validation of this compound derivative bioactivity.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Aminomorpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 4-Aminomorpholine, a crucial building block in medicinal chemistry.[1] Objective comparisons are supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in method selection and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The following tables summarize the expected chemical shifts for this compound. The exact values can vary based on the solvent and experimental conditions used.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.75Triplet (t)4H-CH₂-O-
~ 2.85Triplet (t)4H-CH₂-N-
~ 2.70Broad Singlet (br s)2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 67.0-CH₂-O- (Morpholine)
~ 55.0-CH₂-N- (Morpholine)

Note: Data is predicted based on typical values for morpholine (B109124) derivatives.[2][3]

A generalized protocol for acquiring NMR spectra of a this compound product is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Deuterium Oxide, D₂O).[2][3]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.[2][3]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.[2]

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A higher number of scans is typically required to achieve a good signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly sensitive and provides critical information on molecular weight and purity.

LC-MS analysis of this compound (Molecular Weight: 102.14 g/mol )[4][5][6] using electrospray ionization (ESI) in positive mode would primarily identify the protonated molecular ion.

Table 3: Expected LC-MS Data for this compound

AnalyteRetention Time (RT)Ionization Mode[M+H]⁺ Calculated (m/z)[M+H]⁺ Observed (m/z)Key Fragments (MS/MS)
This compoundCompound-dependentESI (+)103.1~103.186, 57

A generalized protocol for the LC-MS analysis of a this compound product is outlined below:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.[2]

  • Instrumentation:

    • LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable column (e.g., C18).

    • MS System: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.[2]

  • Acquisition:

    • Inject the sample onto the LC column and separate using an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Acquire mass spectra in positive ion mode over a relevant mass range (e.g., m/z 50-300).[2]

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.[2]

Comparative Analysis: NMR vs. LC-MS

FeatureNMR SpectroscopyLC-MS
Primary Information Detailed molecular structure, atom connectivity, stereochemistry.Molecular weight, purity, quantity, fragmentation patterns.
Sensitivity Lower (mg to µg range).Higher (µg to ng range).
Sample Throughput Lower (minutes to hours per sample).Higher (minutes per sample).
Quantification Possible with internal standards (qNMR).Standard method for quantification.
Use Case for this compound Confirming the identity and structure of a newly synthesized product.Detecting the product in a complex reaction mixture, assessing purity, and performing metabolite identification.

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of analytical processes and molecular relationships.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Product PrepNMR Dissolve in Deuterated Solvent Sample->PrepNMR PrepLCMS Dissolve in LC-MS Grade Solvent Sample->PrepLCMS NMR NMR Spectrometer PrepNMR->NMR LCMS LC-MS System PrepLCMS->LCMS DataNMR ¹H & ¹³C Spectra NMR->DataNMR DataLCMS Chromatogram & Mass Spectrum LCMS->DataLCMS StructElucid Structural Elucidation DataNMR->StructElucid PurityMW Purity & MW Confirmation DataLCMS->PurityMW

Caption: General workflow for the spectroscopic analysis of this compound products.

G Parent This compound [M+H]⁺ m/z = 103.1 Frag1 Loss of NH₂ (m/z = 87.1) Parent->Frag1 -NH₃ Frag2 Ring Cleavage (m/z = 57.1) Parent->Frag2 -C₂H₄O

Caption: Plausible MS/MS fragmentation pathway for protonated this compound.

References

Unveiling the Structural Nuances of Bioactive Morpholine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this atomic-level insight, offering a powerful tool to guide the design and optimization of novel therapeutic agents. This guide focuses on the X-ray crystallography of a 4-substituted thiomorpholine (B91149) derivative, presenting a comparative analysis with established morpholine-containing drugs to highlight the structural features underpinning their biological activity.

The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs. The 4-aminomorpholine moiety, in particular, offers a versatile handle for chemical modification to modulate biological activity. While recent crystallographic data on novel this compound derivatives is emerging, this guide will utilize a structurally related and well-characterized compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), as a case study. We will compare its crystallographic data with that of the well-established drugs Gefitinib (B1684475) and Linezolid (B1675486), both of which feature a morpholine or a bioisosteric oxazolidinone ring, respectively. This comparative approach will shed light on how substitutions on the morpholine ring and the overall molecular architecture influence crystal packing and, by extension, potential biological interactions.

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic data for 4-(4-nitrophenyl)thiomorpholine and the morpholine-containing drug, Gefitinib, complexed with its target protein, EGFR. For comparison, data for the oxazolidinone antibiotic Linezolid, which shares a similar heterocyclic core, is also included.

Parameter4-(4-Nitrophenyl)thiomorpholineGefitinib (in complex with EGFR)Linezolid (in complex with 50S ribosomal subunit)
PDB ID Not available in PDB; data from publication4WKQ[1]3CPW[2]
Molecular Formula C₁₀H₁₂N₂O₂SC₂₂H₂₄ClFN₄O₃C₁₆H₂₀FN₃O₄
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaC2P2₁2₁2₁
a (Å) 7.2345(3)100.31166.40
b (Å) 11.2371(5)69.94291.50
c (Å) 26.2173(12)114.39499.10
α (°) 909090
β (°) 90108.6290
γ (°) 909090
Resolution (Å) Not applicable1.852.70
Key Interactions Intermolecular C-H···O hydrogen bonds forming centrosymmetric dimers.Hydrogen bond between the morpholine nitrogen and a backbone NH group of the EGFR kinase domain.[3]Binds to the A-site of the 50S ribosomal subunit, primarily through hydrophobic interactions and a hydrogen bond involving the oxazolidinone ring.[4][5][6]

Experimental Protocols

The following sections detail the methodologies for the synthesis and X-ray crystallographic analysis of 4-(4-nitrophenyl)thiomorpholine.

Synthesis of 4-(4-Nitrophenyl)thiomorpholine

The synthesis of 4-(4-nitrophenyl)thiomorpholine is achieved through a nucleophilic aromatic substitution reaction.[7]

  • Reaction Setup: A mixture of 4-fluoronitrobenzene (1.0 mmol), thiomorpholine (1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (B52724) (10 mL) is prepared in a round-bottom flask.

  • Reflux: The reaction mixture is heated at reflux for 12 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate (B1210297) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure 4-(4-nitrophenyl)thiomorpholine.

X-ray Crystallography of 4-(4-Nitrophenyl)thiomorpholine

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a chloroform (B151607) solution of the purified compound.[7]

  • Crystal Growth: A saturated solution of 4-(4-nitrophenyl)thiomorpholine in chloroform is prepared and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent over several days yields single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis Reactants 4-Fluoronitrobenzene + Thiomorpholine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Purification Column Chromatography Reaction->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution CrystallographicData Crystallographic Parameters StructureSolution->CrystallographicData StructuralAnalysis Molecular Structure & Crystal Packing CrystallographicData->StructuralAnalysis

Experimental workflow for the synthesis and crystallographic analysis of a novel morpholine derivative.

EGFR_signaling_pathway cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Gefitinib Gefitinib (Morpholine Derivative) Gefitinib->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Binds to active site CellProliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->CellProliferation PI3K_AKT->CellProliferation

Simplified EGFR signaling pathway and the inhibitory action of Gefitinib, a morpholine-containing drug.

This comparative guide underscores the importance of X-ray crystallography in drug discovery. By providing detailed atomic-level information, it enables a deeper understanding of structure-activity relationships, which is crucial for the rational design of more potent and selective therapeutic agents. The presented data and protocols offer a valuable resource for researchers working on the development of novel this compound derivatives and other bioactive heterocyclic compounds.

References

Comparative Biological Activity Screening of a 4-Amino Heterocyclic Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino heterocyclic scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of numerous therapeutic agents. This guide provides a comparative analysis of the biological activities of a representative library of 4-amino analogs, with a particular focus on derivatives incorporating the morpholine (B109124) moiety. The inclusion of the morpholine ring is a common strategy in drug design to improve physicochemical properties and metabolic stability. The data presented herein, compiled from various screening studies, offers insights into the structure-activity relationships (SAR) of these compounds, primarily in the context of anticancer and enzyme inhibitory activities.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of selected 4-amino heterocyclic analogs. The data is presented to facilitate comparison across different scaffolds and biological targets.

Compound IDScaffoldTarget Cell Line / EnzymeActivity (IC50/EC50/GI50 in µM)Reference
VR23 4-Aminoquinoline sulfonamideMDA-MB-468 Breast Cancer1.1[1]
MCF-7 Breast Cancer3.5
Compound 13 4-AminoquinolineMDA-MB-468 Breast Cancer7.35[2]
Compound 11 4-AminoquinolineMCF-7 Breast Cancer8.22[2]
Compound 31 4-Amino-N-(4-aminophenyl)benzamidehDNMT3A0.9
hDNMT115[3]
Compound 7d 4-Aminoquinazoline-ureaAurora A Kinase<0.01[4]
A549 Lung Cancer0.87[4]
Compound 8d 4-Aminoquinazoline-ureaAurora B Kinase0.02[4]
HT29 Colon Cancer0.53[4]
Compound 16 4-AnilinoquinolinePKN30.014[5]
7b 6-chlorocyclopentaquinolinamineMRSAMIC = 0.125 mM[6]
9d 2-fluorocycloheptaquinolinamineS. pyogenesMIC = 0.25 mM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, HT29, MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

    • The following day, cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50/GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[4]

Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.

  • Assay Principle: A common method is a radiometric filter binding assay or a luminescence-based assay. For an Aurora kinase assay, for example, the phosphorylation of a substrate (e.g., myelin basic protein or a specific peptide) by the kinase is measured in the presence of [γ-33P]ATP.

  • Assay Procedure:

    • The kinase, substrate, and test compound are incubated in a buffer solution containing ATP and magnesium chloride.

    • The reaction is initiated by the addition of the kinase.

    • After a set incubation time, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • Alternatively, luminescence-based assays (e.g., Kinase-Glo®) measure the amount of ATP remaining after the kinase reaction, where a lower luminescence signal indicates higher kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.[4]

DNA Methyltransferase (DNMT) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on DNA methylation.

  • Assay Principle: An ELISA-based assay is often used. Recombinant human DNMT1 or DNMT3A is incubated with a DNA substrate and the methyl donor S-adenosylmethionine (SAM). The extent of methylation is then detected using an anti-5-methylcytosine antibody.

  • Assay Procedure:

    • A biotinylated DNA substrate is attached to a streptavidin-coated 96-well plate.

    • The test compounds, recombinant DNMT enzyme, and SAM are added to the wells.

    • The plate is incubated to allow the methylation reaction to occur.

    • The wells are washed, and a primary antibody that specifically recognizes 5-methylcytosine (B146107) is added.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A colorimetric substrate is then added, and the absorbance is measured.

  • Data Analysis: The percentage of inhibition is calculated based on the absorbance values of the treated wells compared to the untreated control wells. The EC50 value is determined from the dose-response curve.[3]

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening a compound library for biological activity, from initial high-throughput screening to the identification of lead compounds.

G Screening Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation A Compound Library B High-Throughput Screening (HTS) A->B C Initial Hits B->C D Dose-Response Analysis C->D E Confirmation of Activity D->E F Promiscuity Assays E->F G Confirmed Hits F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vitro ADME/Tox H->I J Lead Candidates I->J

Caption: A generalized workflow for biological activity screening.

Generic Kinase Signaling Pathway

This diagram depicts a simplified signaling cascade involving protein kinases, which are common targets for the 4-amino heterocyclic compounds discussed.

G Kinase Signaling Pathway A Extracellular Signal B Receptor Tyrosine Kinase (RTK) A->B C Adaptor Proteins B->C D Downstream Kinase 1 C->D E Downstream Kinase 2 D->E F Transcription Factor E->F G Gene Expression F->G H Cellular Response G->H I 4-Amino Analog (Inhibitor) I->D Inhibition

Caption: A simplified kinase signaling cascade and point of inhibition.

References

Navigating the Structure-Activity Landscape: A Comparative Analysis of 4-Aminomorpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available research reveals a notable scarcity of detailed structure-activity relationship (SAR) studies focused specifically on the 4-aminomorpholine scaffold. While the morpholine (B109124) moiety is a well-established pharmacophore in medicinal chemistry, and extensive research exists for structurally related 4-aminoquinolines and 4-aminoquinazolines, dedicated SAR investigations with quantitative data for this compound derivatives are not readily found in the current scientific literature. This guide, therefore, aims to provide a framework for such an analysis by examining the available information on related morpholine-containing compounds and proposing a path forward for future research in this area.

The morpholine ring is a privileged structure in drug design, often incorporated to improve the physicochemical properties and biological activity of a molecule. Its saturated, heterocyclic nature can enhance solubility, metabolic stability, and target engagement. The addition of an amino group at the 4-position introduces a key site for substitution, allowing for the exploration of a wide chemical space to modulate pharmacological activity.

Unexplored Potential: The Case for this compound SAR

The lack of extensive SAR data for this compound derivatives presents both a challenge and an opportunity for medicinal chemists. To stimulate further investigation into this promising scaffold, this guide will present a hypothetical SAR study based on analogous structures and common biological targets. The following sections will outline potential synthetic strategies, propose key structural modifications for investigation, and detail the experimental protocols required to generate the quantitative data necessary for a robust SAR analysis.

Hypothetical SAR Study: this compound Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 4-aminoquinazoline and 4-aminoquinoline (B48711) scaffolds are the basis for numerous approved kinase inhibitors. By analogy, this compound derivatives could be designed to target the ATP-binding site of various kinases.

A hypothetical SAR study would involve the synthesis of a library of this compound analogs with diverse substitutions at the exocyclic amino group. The objective would be to understand how different chemical moieties at this position influence inhibitory potency and selectivity against a panel of kinases.

Proposed Structural Modifications

To build a comprehensive SAR model, the following modifications on the this compound core are proposed:

  • Aryl and Heteroaryl Substitutions: Introduction of various substituted and unsubstituted aromatic and heteroaromatic rings to explore π-stacking interactions and hydrogen bonding opportunities within the kinase active site.

  • Alkyl Chains and Functional Groups: Incorporation of linear and branched alkyl chains of varying lengths, as well as polar functional groups (e.g., hydroxyl, carboxyl, amide), to probe the hydrophobic and hydrophilic pockets of the target.

  • Linker Modifications: Varying the linker between the 4-amino group and a terminal moiety to optimize the vector and distance for optimal target engagement.

Data Presentation: A Template for Quantitative Analysis

The following table provides a template for summarizing the quantitative data that would be generated from such a study. The inhibitory activity would be determined as the half-maximal inhibitory concentration (IC50) against a panel of representative kinases.

Compound IDR-Group on 4-AminoKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
4AM-001 PhenylDataDataData
4AM-002 4-ChlorophenylDataDataData
4AM-003 4-MethoxyphenylDataDataData
4AM-004 Pyridin-2-ylDataDataData
4AM-005 BenzylDataDataData
4AM-006 CyclohexylDataDataData

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are example protocols for key experiments.

General Synthetic Procedure for 4-Substituted-Aminomorpholine Derivatives

A solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or N,N-dimethylformamide is treated with an appropriate aldehyde or ketone (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (B8407120) (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4-substituted-aminomorpholine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of protein kinases would be determined using a radiometric or fluorescence-based assay. For a typical radiometric assay, the kinase, substrate (e.g., a peptide or protein), and [γ-³³P]ATP are incubated with increasing concentrations of the test compound. The reaction is allowed to proceed for a specified time at a controlled temperature and then stopped by the addition of a quenching solution. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following are examples created using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation This compound This compound Reductive_Amination Reductive Amination This compound->Reductive_Amination Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive_Amination Crude_Product Crude Product Reductive_Amination->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Kinase_Assay In Vitro Kinase Assay Pure_Compound->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->Receptor_Kinase Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition by a this compound derivative.

Conclusion and Future Directions

While the current body of literature lacks specific, in-depth SAR studies on this compound derivatives, the structural analogy to well-established pharmacophores like 4-aminoquinoline suggests significant untapped potential. The hypothetical framework presented here provides a roadmap for future research in this area. By systematically synthesizing and evaluating a diverse library of this compound analogs, researchers can elucidate the key structural features that govern their biological activity. This, in turn, could lead to the discovery of novel and potent therapeutic agents for a range of diseases. The development of a comprehensive SAR for this scaffold would be a valuable contribution to the field of medicinal chemistry and drug discovery.

A Comparative Guide to the Reaction Products of 4-Aminomorpholine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to achieving desired molecular architectures and biological activities. 4-Aminomorpholine, a versatile primary amine, serves as a key intermediate in the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of the performance of this compound in common synthetic transformations—acylation, alkylation, and condensation—with that of its structural analogs, N-aminopiperidine and 1-amino-4-methylpiperazine (B1216902). The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Overview of Reactivity

The reactivity of this compound is primarily dictated by the lone pair of electrons on the exocyclic nitrogen atom, which imparts nucleophilic character. This allows it to readily participate in reactions with various electrophiles. However, the presence of the morpholine (B109124) ring can also influence its steric and electronic properties, and consequently, its reactivity compared to other cyclic N-amino compounds.

Acylation Reactions

Acylation of this compound introduces an acyl group to the primary amino function, forming a stable amide bond. This transformation is fundamental in the synthesis of numerous pharmaceutical compounds.

Reaction Scheme:

While specific literature on the direct acylation of this compound with common acylating agents like acetic anhydride (B1165640) or acetyl chloride is not extensively detailed, the general principles of amine acylation apply. The reaction is expected to proceed efficiently, especially in the presence of a base to neutralize the acid byproduct.

A related reaction involves the synthesis of N-acyl-morpholine-4-carbothioamides, where the acylation occurs on a thiocarbamide moiety derived from morpholine. This reaction proceeds in excellent yields (70-90%), highlighting the utility of the morpholine scaffold in forming amide-like linkages.[1]

Table 1: Comparison of Acylation Reactions

AmineAcylating AgentProductYield (%)Reference
MorpholineAroyl/alkyl isothiocyanatesN-acyl-morpholine-4-carbothioamides70-90[1]
4-Aminopiperidine (B84694)Alkyl or acyl moietiesDecorated 4-aminopiperidine scaffold-[2]
Various AminesAcetic AnhydrideN-acetylated aminesHigh[3]

Experimental Protocol: General N-Acetylation of a Primary Amine with Acetic Anhydride

  • Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (1.1-1.5 eq, e.g., triethylamine, pyridine) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship for Acylation

Acylation Amine This compound or Alternative Product N-Acylated Product Amine->Product AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Product Base Base (e.g., Pyridine) Base->Product

Caption: General workflow for the acylation of this compound or its alternatives.

Alkylation Reactions

Alkylation of this compound introduces an alkyl group onto the primary amino nitrogen. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. The product distribution is highly dependent on the stoichiometry of the reactants and the reaction conditions.

Reaction Scheme (Mono-alkylation):

For a more controlled synthesis of N-alkylated morpholines, alternative methods such as reductive amination or the use of specific methylating agents like dimethyl carbonate are often preferred. For instance, N-methylmorpholine can be synthesized from morpholine and dimethyl carbonate with yields up to 83%.[1]

Table 2: Comparison of Alkylation Reactions

AmineAlkylating AgentProductYield (%)NotesReference
MorpholineDimethyl CarbonateN-Methylmorpholine83Green methylating agent[1]
Piperidine (B6355638)Alkyl HalideN-AlkylpiperidineVariableCan lead to mixtures[4]
4-AminopiperidineAlkyl moietiesDecorated 4-aminopiperidine scaffold-Used in drug design[2]

Experimental Protocol: General N-Alkylation of a Secondary Amine (e.g., Piperidine) with an Alkyl Halide

  • Dissolve the secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile, DMF).

  • Add a non-nucleophilic base (1.5 eq, e.g., N,N-diisopropylethylamine) to the solution.

  • Add the alkyl halide (1.1 eq) to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway for Alkylation Control

AlkylationControl cluster_direct Direct Alkylation cluster_controlled Controlled Alkylation DirectAlkylation Primary Amine + Alkyl Halide Mixture Mixture of Products (Mono-, Di-, Poly-alkylated) DirectAlkylation->Mixture ReductiveAmination Reductive Amination MonoAlkylated Mono-alkylated Product ReductiveAmination->MonoAlkylated SpecificAgent Specific Alkylating Agent (e.g., Dimethyl Carbonate) SpecificAgent->MonoAlkylated

Caption: Comparison of direct versus controlled alkylation strategies.

Condensation Reactions

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically carried out by heating the reactants in a suitable solvent, often with catalytic amounts of acid.

Reaction Scheme (with an Aldehyde):

The synthesis of Schiff bases and hydrazones of this compound has been reported with good to excellent yields. For instance, the reaction of 1-amino-4-methylpiperazine, a structural analog, with various aromatic aldehydes proceeds with yields ranging from 62% to 97%.[5]

Table 3: Comparison of Condensation Reactions

AmineCarbonyl CompoundProduct TypeYield (%)Reference
1-Amino-4-methylpiperazineAromatic AldehydesSchiff Base62-97[5]
4-Amino-3,5-dimethyl-1,2,4-triazoleBenzaldehydesHemiaminal/ImineVariable[6]

Experimental Protocol: General Synthesis of a Schiff Base from an Amine and an Aldehyde

  • Dissolve the amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Add the aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

Experimental Workflow for Schiff Base Synthesis

SchiffBaseSynthesis Start Start: Amine + Aldehyde in Solvent AcidCatalyst Add Catalytic Acid Start->AcidCatalyst Reflux Reflux Reaction Mixture AcidCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Reaction Workup: Cooling & Isolation Monitor->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification Product Final Product: Schiff Base Purification->Product

Caption: Step-by-step workflow for a typical Schiff base synthesis.

Comparison with Alternatives: N-Aminopiperidine and 1-Amino-4-methylpiperazine

  • N-Aminopiperidine: As a close structural analog, N-aminopiperidine is expected to exhibit similar reactivity to this compound. The primary difference lies in the replacement of the oxygen atom in the morpholine ring with a methylene (B1212753) group. This may slightly increase the basicity and nucleophilicity of the exocyclic amino group in N-aminopiperidine due to the absence of the electron-withdrawing effect of the oxygen atom.

  • 1-Amino-4-methylpiperazine: This compound introduces a tertiary amine within the ring system. The presence of the N-methyl group can influence the overall basicity and steric hindrance of the molecule. It is a valuable intermediate for the synthesis of pharmaceuticals like rifampicin (B610482) and is known to readily form Schiff bases with aromatic aldehydes.[7][8]

In general, primary amines are considered more nucleophilic than secondary amines, a factor that can be influenced by steric hindrance.[7] The choice between this compound and its piperidine or piperazine (B1678402) analogs will depend on the desired physicochemical properties of the final product and the specific reaction conditions.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of chemical entities. Its performance in acylation, alkylation, and condensation reactions is generally robust, though direct alkylation can present challenges in selectivity. N-aminopiperidine and 1-amino-4-methylpiperazine offer viable alternatives with subtly different reactivity profiles that can be exploited for specific synthetic goals. The experimental data and protocols provided in this guide are intended to assist researchers in selecting the most appropriate starting material and reaction conditions to achieve their desired synthetic outcomes efficiently and effectively.

References

A Comparative Guide to the Chiral Separation of 4-Aminomorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Chiral Separation Techniques

Three primary chromatographic techniques are suitable for the chiral separation of small amine compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The choice of technique depends on the physicochemical properties of the analyte, the required scale of separation (analytical or preparative), and the available instrumentation.

Table 1: Comparison of Chiral Separation Techniques for Amines
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a chiral stationary phase (CSP).Differential partitioning between a carrier gas and a chiral stationary phase.Differential migration in an electric field based on charge, size, and interaction with a chiral selector in the buffer.
Analytes Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Charged or chargeable analytes.
Derivatization Often not required, but can be used to improve detection.Generally required for amines to improve volatility and peak shape.[1]Not typically required, but can be used for detection enhancement.
Common Chiral Selectors Polysaccharide-based (amylose, cellulose), cyclodextrin-based, protein-based CSPs.[2][3][4][5]Cyclodextrin (B1172386) derivatives coated on capillary columns.[1]Cyclodextrins, chiral crown ethers, antibiotics, proteins added to the background electrolyte.[6][7][8][9][10]
Advantages Broad applicability, wide variety of CSPs, well-established for both analytical and preparative scales.[2][5]High resolution and efficiency.High efficiency, low sample and reagent consumption, rapid method development.[9][10]
Disadvantages Higher solvent consumption, potential for column degradation.[5]Limited to volatile and thermally stable compounds, derivatization adds complexity.Lower loading capacity, sensitivity can be an issue without specialized detectors.

Recommended Starting Points for Method Development

Based on the successful chiral separation of analogous cyclic amines, the following approaches are recommended as starting points for developing a separation method for 4-aminomorpholine.

High-Performance Liquid Chromatography (HPLC)

HPLC with polysaccharide-based chiral stationary phases (CSPs) is a highly versatile and often successful approach for the separation of a wide range of chiral compounds, including amines.[2][3][4]

Workflow for Chiral HPLC Method Development

cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation CSP_Screen Select Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, AD-H, OD-H) Mobile_Phase_Screen Screen Mobile Phases (Normal Phase, Polar Organic, Reversed Phase) CSP_Screen->Mobile_Phase_Screen Optimize_Modifier Optimize Alcohol Modifier (e.g., IPA, EtOH) Mobile_Phase_Screen->Optimize_Modifier Optimize_Additive Optimize Additive (e.g., DEA, TFA) Optimize_Modifier->Optimize_Additive Optimize_Temp Optimize Temperature Optimize_Additive->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (ICH Guidelines) Optimize_Flow->Validation

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: HPLC Screening for this compound Enantiomers

  • Columns:

    • Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel OD-H, 250 x 4.6 mm, 5 µm

    • Chiralpak IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA) (e.g., 90:10, 80:20 v/v)

    • Polar Organic Mode: Acetonitrile / Methanol with 0.1% DEA (e.g., 90:10, 80:20 v/v)

    • Reversed Phase: Methanol / Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 80:20, 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as this compound lacks a strong chromophore). Derivatization with a UV-absorbing tag like p-toluenesulfonyl chloride may be necessary to enhance sensitivity, a technique successfully employed for piperidin-3-amine (B1201142).[11]

Table 2: Comparison of Polysaccharide-Based CSPs for Amine Separations

Chiral Stationary PhaseBase PolysaccharideCommon Applications for AminesKey Features
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Broadly applicable for a wide range of amines.[11]Often provides good separation in normal and polar organic modes.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Effective for many primary and secondary amines.[2]Complementary selectivity to AD-H.
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedGood for method development due to solvent compatibility.[2]Immobilized phase allows for a wider range of solvents.[12]
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate) - ImmobilizedAlternative selectivity to IA.Immobilized phase with different chiral recognition.
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate) - ImmobilizedCan show unique selectivity for certain amines.[2]Electron-withdrawing groups on the phenylcarbamate can alter interactions.
Gas Chromatography (GC)

GC can be a high-resolution alternative if this compound is volatile or can be derivatized to increase its volatility.

Workflow for Chiral GC Method Development

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection Derivatization Derivatization (e.g., with TFAA) Column_Selection Select Chiral GC Column (e.g., Cyclodextrin-based) Derivatization->Column_Selection Temp_Program Optimize Temperature Program Column_Selection->Temp_Program Carrier_Gas Optimize Carrier Gas Flow Temp_Program->Carrier_Gas Detection Detection (FID or MS) Carrier_Gas->Detection

Caption: Workflow for Chiral GC Method Development.

Experimental Protocol: GC Screening for this compound Enantiomers

  • Derivatization: React this compound with a suitable derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding amide. This increases volatility and improves chromatographic performance.

  • Column: A capillary column coated with a cyclodextrin derivative (e.g., a substituted beta-cyclodextrin) is a good starting point.[1]

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: Start with an isothermal period at a low temperature (e.g., 100 °C) and then ramp the temperature to a higher value (e.g., 200 °C) to elute the derivatized enantiomers.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Capillary Electrophoresis (CE)

CE is a powerful technique for chiral separations, especially for polar and charged compounds like amines.

Workflow for Chiral CE Method Development

cluster_0 Buffer and Selector Screening cluster_1 Optimization cluster_2 Detection Selector_Screen Screen Chiral Selectors (e.g., native and derivatized cyclodextrins) Buffer_pH Optimize Buffer pH Selector_Screen->Buffer_pH Selector_Conc Optimize Selector Concentration Buffer_pH->Selector_Conc Voltage Optimize Voltage Selector_Conc->Voltage Temperature Optimize Temperature Voltage->Temperature Detection UV Detection Temperature->Detection

Caption: Workflow for Chiral CE Method Development.

Experimental Protocol: CE Screening for this compound Enantiomers

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE):

    • Low pH buffer (e.g., 25 mM phosphate (B84403) buffer, pH 2.5) to ensure the amine is protonated.

  • Chiral Selector Screening:

    • Start with neutral cyclodextrins like β-cyclodextrin or hydroxypropyl-β-cyclodextrin.

    • If separation is not achieved, screen charged cyclodextrins such as sulfated-β-cyclodextrin.[6]

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 200-210 nm).

Conclusion

While a specific, validated method for the chiral separation of this compound enantiomers is not documented in readily accessible literature, the principles and protocols established for structurally similar cyclic amines provide a clear and rational path for method development. High-Performance Liquid Chromatography using polysaccharide-based chiral stationary phases, particularly Chiralpak AD-H or Chiralcel OD-H, stands out as the most promising initial approach due to its broad applicability and proven success with related compounds. For all techniques, careful optimization of the mobile phase/buffer composition, temperature, and other instrumental parameters will be crucial in achieving baseline separation of the this compound enantiomers.

References

A Comparative Guide to the Quantitative Analysis of 4-Aminomorpholine Reaction Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate determination of reaction conversion is paramount for process optimization and yield calculation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-aminomorpholine reaction conversion. Detailed experimental protocols and supporting data are presented to facilitate an informed decision on the most suitable analytical methodology for your research needs.

Comparison of Analytical Methods: HPLC vs. GC-MS

The selection of an appropriate analytical technique for monitoring the conversion of a reaction is critical for obtaining reliable and accurate data. Both HPLC and GC-MS offer robust platforms for the quantitative analysis of this compound, each with distinct advantages and considerations.

ParameterHPLC with UV Detection (Post-Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity on a stationary phase with a liquid mobile phase. Requires derivatization for UV detection of non-chromophoric amines.Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection providing high specificity.
Sample Volatility Not a limiting factor.The analyte must be volatile and thermally stable.
Derivatization Often necessary for amines lacking a UV chromophore to enhance detection.Can be used to improve volatility and chromatographic behavior.
Sensitivity Dependant on the derivatizing agent and detector; can achieve high sensitivity.Generally offers high sensitivity, especially with selected ion monitoring (SIM).
Selectivity Good selectivity based on retention time; co-elution can be a challenge.Excellent selectivity due to mass-based identification, reducing ambiguity.
Instrumentation Cost Generally lower than GC-MS.Higher initial capital investment.
Typical Run Time 10-30 minutes.15-45 minutes.
Sample Throughput High, amenable to automation.Moderate to high, with autosamplers.

Experimental Protocols

Quantitative Analysis of this compound by HPLC with Pre-column Derivatization

This protocol outlines a reverse-phase HPLC method for the quantification of this compound following derivatization with 1-Naphthyl isothiocyanate, a reagent that reacts with primary and secondary amines to form a UV-active thiourea (B124793) derivative.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 1-Naphthyl isothiocyanate (NIT)

  • This compound standard

  • Reaction mixture containing this compound

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample with a known volume of solvent to bring the concentration of this compound within the calibration range.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add an excess of 1-Naphthyl isothiocyanate solution in acetonitrile.

    • Allow the reaction to proceed at room temperature for a sufficient time to ensure complete derivatization.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50% acetonitrile and increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor the absorbance at a wavelength appropriate for the NIT-derivative (typically around 230 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.

    • Determine the concentration of this compound in the reaction sample by interpolating its peak area on the calibration curve.

    • Calculate the reaction conversion by comparing the concentration of this compound at a given time to the initial concentration of the limiting reactant.

Quantitative Analysis of this compound by GC-MS

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, GC-MS provides excellent selectivity and sensitivity.[1]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • This compound standard

  • Reaction mixture containing this compound

  • Suitable solvent (e.g., dichloromethane (B109758) or methanol)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with a known volume of solvent. An internal standard may be added at this stage for improved accuracy.

  • GC-MS Analysis:

    • Column: DB-5ms or similar

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration.

    • MS Detector: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for this compound should be determined from its mass spectrum.

  • Quantification:

    • Create a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the this compound standard against its concentration.

    • Determine the concentration of this compound in the reaction sample from the calibration curve.

    • Calculate the reaction conversion.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the logical framework for method selection, the following diagrams are provided.

cluster_workflow Experimental Workflow for Quantitative Analysis reaction Reaction Mixture sampling Sample Collection & Quenching reaction->sampling prep Sample Preparation (Dilution, Derivatization) sampling->prep analysis Instrumental Analysis (HPLC or GC-MS) prep->analysis data Data Acquisition & Processing analysis->data quant Quantification & Conversion Calculation data->quant cluster_comparison Logical Comparison of Analytical Methods start Need to Quantify This compound Conversion volatility Is the Analyte Volatile & Thermally Stable? start->volatility gcms GC-MS is a Suitable Method volatility->gcms Yes hplc_check Does the Analyte have a Strong Chromophore? volatility->hplc_check No hplc_direct Direct HPLC-UV is Possible hplc_check->hplc_direct Yes hplc_deriv HPLC with Derivatization is Required hplc_check->hplc_deriv No

References

comparing the efficacy of different 4-Aminomorpholine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 4-aminomorpholine is of paramount importance. This guide provides a detailed and objective comparison of various synthetic routes to this valuable compound, supported by experimental data and methodologies.

Data Summary

The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficacy.

Synthesis RouteStarting MaterialKey ReagentsReaction TimeTemperatureYieldPurityReference
Route 1: Reduction of 4-Nitrosomorpholine
a) Zn/Pd-C Bimetallic System4-NitrosomorpholineZn powder, Pd/C, CO2, NH4ClNot specified35-45°C96.8%99.5%[1]
b) Titanium Trichloride (TiCl3)4-NitrosomorpholineTiCl3Not specifiedNot specified~76%N/A
c) Lithium Aluminum Hydride (LiAlH4)4-NitrosomorpholineLiAlH4Not specifiedNot specifiedN/AN/A
Route 2: Reduction of 4-Nitromorpholine (B110871) 4-NitromorpholineAcetic acid/Acetonitrile (B52724)Not specifiedNot specified57-64%N/A[2]
Route 3: Direct N-amination of Morpholine (B109124) MorpholineHydroxylamine-O-sulfonic acid (HOSA)16 hRoom TempN/AN/A[3]
Route 4: Synthesis from Diethanolamine DiethanolamineNot a direct route to this compound----[4]

Note: "N/A" indicates that the data was not available in the cited sources. The yield for the reduction of 4-nitromorpholine refers to the preparation of the starting material, N-nitromorpholine, as the yield for the subsequent reduction step was not explicitly found. The direct N-amination of morpholine is a potential route, but a specific yield for this compound was not found in the general procedures for N-amination of heterocycles.

Experimental Protocols

Route 1a: Green Synthesis via Reduction of 4-Nitrosomorpholine with Zn/Pd-C Bimetallic System[1]

This method is highlighted for its high yield, high purity, and environmentally friendly approach.

Step 1: Synthesis of 4-Nitrosomorpholine

In a reaction vessel, morpholine is reacted with sodium nitrite (B80452) in the presence of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent like dichloromethane (B109758) at 20°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and neutralized to pH 7 with a 20% sodium hydroxide (B78521) solution. The organic layer is separated, and the aqueous layer is extracted multiple times with the solvent. The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield 4-nitrosomorpholine.

Step 2: Reduction to this compound

To a closed three-necked flask equipped with a carbon dioxide inlet and a gas flow meter, 4-nitrosomorpholine (1 mol), 500 ml of water, and 5.0 g of ammonium (B1175870) chloride are added. Stirring is initiated, and carbon dioxide gas is bubbled through the system at a rate of 0.4 L/min. The mixture is then heated to 40°C. 8.8 g of 5% Pd/C catalyst is added, followed by the portion-wise addition of 128.6 g (2.0 mol) of zinc powder, while maintaining the temperature between 35-45°C. The reaction is monitored by gas chromatography (GC). After the complete consumption of 4-nitrosomorpholine, the gas flow is stopped. The catalyst and zinc sludge are filtered off and washed with water. The combined filtrate is transferred to a distillation apparatus. Water is first removed under reduced pressure, followed by vacuum distillation to collect the fraction at 64-72°C/15mmHg, yielding this compound as an off-white solid.

Route 2: Synthesis of 4-Nitromorpholine and its Potential Reduction[2]

This route is considered less industrially viable due to the challenges in synthesizing the starting material and potentially lower yields.

Step 1: Synthesis of N-Nitromorpholine

In a 50-ml round-bottomed flask, 34.8 g (0.40 mole) of morpholine and 26 g (0.20 mole) of acetone (B3395972) cyanohydrin nitrate (B79036) are mixed. The mixture is slowly heated, and at about 60°C, an exothermic reaction occurs, raising the temperature to 110°C. The mixture is then cooled to and maintained at 80°C for 1 hour. After cooling, the mixture is poured into 200 ml of 10% hydrochloric acid and extracted with three 100-ml portions of methylene (B1212753) chloride. The combined organic extracts are washed successively with two 100-ml portions of water and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield a pale-yellow oil. The oil is dissolved in 80 ml of absolute ethanol (B145695) and cooled to 0–5°C to precipitate N-nitromorpholine as white crystals. The reported yield is between 57-64%.

Step 2: Reduction to this compound

While a specific detailed protocol for the reduction of 4-nitromorpholine to this compound was not found in the searched literature, it is reported to be achievable using a reduction system of acetic acid and acetonitrile. The efficacy and specific conditions of this reduction step would require further investigation.

Route 3: Potential Direct N-amination of Morpholine with HOSA[3]

This represents a more direct approach, avoiding the pre-functionalization of the morpholine nitrogen.

General Procedure for N-amination of Heterocycles:

To a solution of the boronic acid (1.0 mmol) in acetonitrile (5 mL), hydroxylamine-O-sulfonic acid (HSA, 1.5 eq.) is added, followed by an aqueous sodium hydroxide solution (1 mol/L, 5 mL). The biphasic mixture is stirred for 16 hours at room temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic extracts are dried and concentrated. The product is purified by flash chromatography. While this is a general procedure for the amination of various compounds, a specific application and yield for the direct amination of morpholine to this compound would need to be experimentally determined and optimized.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

G cluster_0 Route 1: Reduction of 4-Nitrosomorpholine cluster_1 Reducing Agents for Route 1 Morpholine Morpholine 4-Nitrosomorpholine 4-Nitrosomorpholine Morpholine->4-Nitrosomorpholine NaNO2, Acid 4-Aminomorpholine_R1 This compound 4-Nitrosomorpholine->4-Aminomorpholine_R1 Reducing Agent 4-Nitrosomorpholine->Reducing Agent Zn/Pd-C Zn/Pd-C TiCl3 TiCl3 LiAlH4 LiAlH4 Reducing Agent->Zn/Pd-C Reducing Agent->TiCl3 Reducing Agent->LiAlH4

Caption: Overview of Route 1: Reduction of 4-Nitrosomorpholine.

G cluster_0 Route 2: Reduction of 4-Nitromorpholine Morpholine_R2 Morpholine 4-Nitromorpholine 4-Nitromorpholine Morpholine_R2->4-Nitromorpholine Acetone cyanohydrin nitrate 4-Aminomorpholine_R2 This compound 4-Nitromorpholine->4-Aminomorpholine_R2 Reduction (e.g., Acetic Acid/Acetonitrile)

Caption: Pathway for Route 2: Reduction of 4-Nitromorpholine.

G cluster_0 Route 3: Direct N-amination Morpholine_R3 Morpholine 4-Aminomorpholine_R3 This compound Morpholine_R3->4-Aminomorpholine_R3 Hydroxylamine-O-sulfonic acid (HOSA)

Caption: Schematic of Route 3: Direct N-amination of Morpholine.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Aminomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an objective comparison of common analytical techniques for assessing the purity of 4-aminomorpholine derivatives, complete with experimental data and detailed protocols.

Key Purity Assessment Techniques

The primary methods for determining the purity of organic molecules, including this compound derivatives, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each technique offers distinct advantages and is suited for different aspects of purity analysis. A multi-faceted approach, often employing a combination of these methods, provides the most comprehensive understanding of a compound's impurity profile.[2]

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.[2]Separation based on volatility and polarity, detection by mass-to-charge ratio.[2]Intrinsic quantitative response of nuclei in a magnetic field.[2]
Quantitation Relative (requires a reference standard of known purity).[2]Relative (requires a reference standard).[2]Absolute (can determine purity without a specific reference standard).[2]
Selectivity Good for separating closely related structures and isomers.[2]High selectivity based on mass fragmentation patterns.[2]Excellent for structural elucidation and identification of impurities.[2]
Sensitivity High (typically ppm levels).[2]Very high (can detect trace level impurities, ppb levels).[2]Moderate (typically requires mg of sample).[2][4]
Best For Routine quality control, non-volatile impurities.[2]Volatile and semi-volatile impurities, residual solvents.[2]Absolute purity determination, certification of reference materials.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely available technique suitable for routine quality control of this compound derivatives.[2] It excels at separating non-volatile impurities.

General Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724), methanol, or a mixture with water) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: A C18 reversed-phase column is a common starting point for moderately polar compounds.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient will depend on the specific derivative.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detector: UV detector set at a wavelength where the this compound derivative has maximum absorbance.

  • Analysis: The retention time of the main peak corresponding to the this compound derivative is used for identification (when compared to a reference standard). The area of the main peak relative to the total area of all peaks is used to calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities that may not be readily observed by HPLC, such as residual solvents.[2]

General Protocol:

  • Sample Preparation: Dissolve the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: A capillary column with a stationary phase appropriate for amines (e.g., a DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Analysis: The retention time and the mass spectrum of the eluting components are used for identification. The peak area can be used for semi-quantitative analysis of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity and is an excellent tool for certifying reference materials without the need for a specific standard of the analyte.[2][5]

General Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound derivative.

    • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a known number of protons and a resonance that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Analysis: The purity of the this compound derivative is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of the signal from the internal standard, taking into account the molar masses and the number of protons for each.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity assessment and the relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_analysis Comprehensive Purity Analysis cluster_final Final Assessment Synthesized_Product Synthesized this compound Derivative TLC Thin-Layer Chromatography (TLC) - Quick purity check - Reaction monitoring Synthesized_Product->TLC Initial Screen Purification Purification (e.g., Column Chromatography, Recrystallization) TLC->Purification HPLC HPLC-UV - Non-volatile impurities - Routine QC Purification->HPLC Primary Analysis GC_MS GC-MS - Volatile impurities - Residual solvents Purification->GC_MS Orthogonal Analysis qNMR qNMR - Absolute purity - Structural confirmation Purification->qNMR Definitive Analysis Final_Purity Final Purity Assessment & Documentation HPLC->Final_Purity GC_MS->Final_Purity qNMR->Final_Purity

Caption: Workflow for the synthesis, purification, and purity assessment of this compound derivatives.

Technique_Comparison_Logic cluster_sample Sample Characteristics cluster_technique Analytical Technique Selection cluster_information Information Obtained Volatility Volatility HPLC HPLC Volatility->HPLC Low GC GC-MS Volatility->GC High Polarity Polarity Polarity->HPLC Wide Range Polarity->GC Less Polar Thermal_Stability Thermal Stability Thermal_Stability->HPLC Less Critical Thermal_Stability->GC Stable Relative_Purity Relative Purity (%) HPLC->Relative_Purity GC->Relative_Purity Impurity_ID Impurity Identification GC->Impurity_ID NMR NMR Absolute_Purity Absolute Purity (%) NMR->Absolute_Purity NMR->Impurity_ID Structural_Info Structural Information NMR->Structural_Info

Caption: Decision logic for selecting the appropriate purity analysis technique.

Alternatives to this compound Derivatives

In drug discovery and development, a wide range of nitrogen-containing heterocyclic scaffolds are utilized. The choice of an alternative to a this compound derivative is highly dependent on the specific therapeutic target and desired physicochemical properties. Some common alternative scaffolds include:

  • Piperazines: Widely used in medicinal chemistry due to their ability to introduce two points of diversity and their favorable pharmacokinetic properties.

  • Piperidines: Another common saturated heterocycle that can provide a rigid scaffold for substituent placement.

  • Pyrrolidines: A five-membered saturated nitrogen heterocycle that offers a different geometric arrangement compared to six-membered rings.

  • Quinolines: A bicyclic aromatic scaffold that is a privileged structure in medicinal chemistry, found in numerous approved drugs.[6]

The selection of a particular scaffold is a key aspect of the drug design process, and the purity of any synthesized derivative, regardless of the core structure, must be rigorously assessed using the methods outlined in this guide.

References

A Head-to-Head Comparison of 4-Aminomorpholine with Alternative Synthons in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of target molecules. 4-Aminomorpholine, a versatile heterocyclic amine, has emerged as a valuable synthon in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides an objective, data-driven comparison of this compound with other commonly employed synthons, namely N-aminopiperidine and hydroxylamine (B1172632) derivatives, focusing on their performance in key synthetic transformations. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the rational selection of the optimal synthon for specific research and development needs.

Introduction to this compound and its Alternatives

This compound is a secondary amine featuring a morpholine (B109124) ring, a privileged scaffold in drug discovery known to impart favorable physicochemical properties such as improved solubility and metabolic stability. Its primary amino group serves as a key nucleophile and a handle for diverse chemical modifications.

As alternatives, this guide will consider:

  • N-Aminopiperidine: A structurally similar cyclic hydrazine (B178648), differing by the replacement of the morpholine oxygen with a methylene (B1212753) group. This seemingly subtle change can influence basicity, nucleophilicity, and the conformational properties of resulting molecules.

  • Hydroxylamine Derivatives: These O-substituted hydroxylamines are versatile reagents for the introduction of nitrogen-containing functionalities and can participate in a variety of transformations, including cycloadditions and rearrangements.

This comparison will focus on the utility of these synthons in two widely applicable and important reaction types: the Ugi four-component reaction (Ugi-4CR) for the rapid generation of molecular complexity, and the synthesis of pyrazole-containing heterocycles, a common motif in bioactive compounds.

Comparative Performance in the Ugi Four-Component Reaction

The Ugi four-component reaction is a powerful tool in combinatorial chemistry and drug discovery, allowing for the one-pot synthesis of α-acylamino carboxamides from an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. The choice of the amine component is crucial in defining the structural diversity and properties of the resulting library of compounds.

SynthonReactionProductYieldReference
This compound Derivative Ugi-type Reaction (Hypothetical)α-Acylamino CarboxamideYield not reported in direct comparisonN/A
4-Aminopiperidine (B84694) Derivative Two-step Ugi-based synthesis of CarfentanilCarfentanil70% (overall for two steps)[1]

Discussion:

Experimental Protocol: Ugi Four-Component Reaction for N-Aryl-4-aminopiperidine-4-carboxamide Synthesis

This protocol is adapted for the synthesis of a 4-anilinopiperidine derivative, showcasing the versatility of the Ugi reaction.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline (B41778)

  • tert-Butyl isocyanide

  • Propionic acid

  • Methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and propionic acid (1 equivalent).

  • Add tert-butyl isocyanide (1 equivalent) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 55 °C with stirring.

  • Maintain the reaction at this temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-aryl-4-aminopiperidine-4-carboxamide derivative.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Amine Amine (e.g., 4-Aminopiperidine derivative) Reaction One-pot Reaction (Methanol, 55°C, 18h) Amine->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Product α-Acylamino Carboxamide Chromatography->Product

Caption: Workflow for the Ugi four-component synthesis.

Comparative Performance in Pyrazole (B372694) Synthesis

Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals due to their wide range of biological activities. The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.

While a direct comparative study is lacking, the general reactivity of N-amino cyclic amines like this compound and N-aminopiperidine suggests their utility in pyrazole synthesis. Hydroxylamine derivatives can also be employed in related isoxazole (B147169) synthesis.

SynthonReaction TypeProductTypical Yield Range
This compound Condensation with 1,3-dicarbonylN-Morpholinyl PyrazoleModerate to High
N-Aminopiperidine Condensation with 1,3-dicarbonylN-Piperidinyl PyrazoleModerate to High
Hydroxylamine Condensation with 1,3-dicarbonylIsoxazoleGood to Excellent

Discussion:

Both this compound and N-aminopiperidine are expected to perform well in the synthesis of N-substituted pyrazoles. The choice between them may depend on the desired properties of the final product, with the morpholine moiety often conferring greater hydrophilicity. Hydroxylamine offers a distinct reaction pathway to form isoxazoles, which are structural isomers of pyrazoles and also possess significant biological activity. The yields for these reactions are generally good, but are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Pyrazoles

This protocol outlines a general method for the synthesis of pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound.

Materials:

  • Hydrazine synthon (e.g., this compound or N-Aminopiperidine)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol or acetic acid (solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent (ethanol or acetic acid) in a round-bottom flask.

  • Add the hydrazine synthon (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Hydrazine Hydrazine Synthon (e.g., this compound) Reaction Condensation (Solvent, Reflux, 2-6h) Hydrazine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Isolation Filtration or Solvent Removal Reaction->Isolation Purification Recrystallization or Chromatography Isolation->Purification Product N-Substituted Pyrazole Purification->Product

References

A Comparative Review of the Biological Targets of 4-Aminomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminomorpholine scaffold and its derivatives, particularly those integrated into larger heterocyclic systems like quinazolines and quinolines, represent a significant area of interest in medicinal chemistry. These compounds have been extensively investigated for their interactions with a variety of biological targets, leading to the development of therapeutic agents, especially in oncology. This guide provides a comparative overview of the key biological targets of these compounds, summarizing quantitative performance data and detailing the experimental methodologies used for their evaluation.

Key Biological Targets & Performance Data

Derivatives incorporating the 4-amino-heterocycle and morpholine (B109124) moieties have demonstrated potent activity against several important classes of enzymes and receptors. The primary targets identified in the literature are protein kinases, cholinesterases, and opioid receptors.

Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several 4-aminoquinazoline derivatives are potent kinase inhibitors.

a) Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that, when overexpressed or mutated, drives the growth of numerous cancers. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibition.

Table 1: Inhibitory Activity of 4-Aminoquinazoline/quinoline Derivatives against EGFR

Compound Class Specific Derivative Example Target IC50 Value Cell Line Reference
4-Anilinoquinazoline Compound 3b (a 6-alkoxy-4-substituted-aminoquinazoline) EGFR 0.13 nM MCF-7 [1]
4-Anilinoquinazoline Compound 1i (contains semicarbazone moiety) EGFR 0.05 nM A549, HepG2, MCF-7, PC-3 [2]
4-Anilinoquinazoline Compound 1j (contains semicarbazone moiety) EGFR 0.1 nM A549, HepG2, MCF-7, PC-3 [2]
4-Anilinoquinazoline Erlotinib (Reference Drug) Wild-Type EGFR 2.6 nM - [3]
4-Anilinoquinazoline Compound 8 EGFR (T790M/L858R mutant) 2.7 nM - [4]

| 4-Anilinoquinazoline | Afatinib (Reference Drug) | EGFR (T790M/L858R mutant) | 3.5 nM | - |[4] |

b) Aurora Kinases

Aurora kinases (A and B) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer drugs.

Table 2: Inhibitory Activity of 4-Aminoquinazoline Derivatives against Aurora Kinases

Compound Class Specific Derivative Example Target IC50 Value Reference
4-Aminoquinazoline-urea Compound 7d Aurora A More potent than ZM447439 [5]
4-Aminoquinazoline-urea Compound 8d Aurora A More potent than ZM447439 [5]
Imidazo-[1,2-a]-pyrazine Compound 12k Aurora A ≥4 nM [6]
Imidazo-[1,2-a]-pyrazine Compound 12k Aurora B ≥13 nM [6]

| Quinazolin-4-amine (B77745) | Compound 6 | Aurora A | Potent Inhibition (Specific value not stated) |[7] |

Cholinesterases

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease.

Table 3: Inhibitory Activity of Morpholine-Bearing Quinoline Derivatives against Cholinesterases

Compound Class Specific Derivative Example Target IC50 Value Reference
4-N-Phenylaminoquinoline Compound 11g AChE 1.94 ± 0.13 µM [8]
4-N-Phenylaminoquinoline Compound 11g BChE 28.37 ± 1.85 µM [8]
4-Aminoquinoline (B48711) Compound 07 AChE 0.72 ± 0.06 µM [9]

| 4-Aminoquinoline | Compound 23 | AChE | 0.57 ± 0.09 µM |[9] |

Opioid Receptors

The opioid receptor like-1 (ORL1), also known as the nociceptin (B549756) receptor, is a G protein-coupled receptor involved in pain modulation and other CNS functions.

Table 4: Antagonist Activity of 4-Aminoquinazoline Derivatives at the ORL1 Receptor

Compound Class Specific Derivative Example Target Activity Selectivity Reference
4-Aminoquinazoline (1R,2S)-17 ORL1 Highly Potent Antagonist Up to 3000-fold over µ, δ, κ opioid receptors [10]

| 4-Aminoquinoline | Compound 11 | ORL1 | Antagonist | Not specified |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited for evaluating the biological activity of this compound derivatives.

Biochemical Kinase Assays (EGFR & Aurora)

These assays directly measure the enzymatic activity of purified kinases and the ability of a compound to inhibit it. A common method is the luminescence-based ADP-Glo™ Kinase Assay.[12][13][14][15]

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, allowing the enzyme to phosphorylate a specific substrate using ATP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The luminescence is directly proportional to the kinase activity.

  • Reagents:

    • Purified recombinant kinase (e.g., EGFR, Aurora A, Aurora B).

    • Kinase-specific substrate (e.g., a synthetic peptide for EGFR, Kemptide for Aurora A).[16][17]

    • ATP.

    • Kinase assay buffer (typically containing Tris, MgCl₂, and DTT).[15]

    • Test compound (dissolved in DMSO).

    • ADP-Glo™ Assay Kit (Promega).

  • Procedure:

    • A serial dilution of the test compound is prepared.

    • The kinase, substrate, and test compound are pre-incubated in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow the reaction to proceed.[12]

    • The ADP-Glo™ Reagent is added to stop the reaction.

    • The Kinase Detection Reagent is added to generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[12]

Cholinesterase Activity Assay (Ellman's Method)

This is the standard spectrophotometric method for measuring AChE and BChE activity.[18][19][20]

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine.[19] Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is measured by absorbance at 412 nm and is directly proportional to the enzyme's activity.[18][20]

  • Reagents:

    • AChE or BChE enzyme.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • DTNB (Ellman's reagent).

    • Phosphate buffer (pH 8.0).[19]

    • Test compound.

  • Procedure:

    • In a cuvette or multi-well plate, the buffer, DTNB, and the test compound are mixed.

    • The enzyme solution is added.

    • The reaction is initiated by the addition of the substrate (ATCI).

    • The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The inhibitory activity of the test compound is determined by comparing the reaction rate in its presence to that of an uninhibited control, allowing for the calculation of an IC50 value.

Radioligand Binding Assay (ORL1 Receptor)

This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[21][22][23]

  • Principle: A competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope) for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Reagents:

    • A source of the receptor, typically cell membranes prepared from cells overexpressing the ORL1 receptor.[21]

    • A radiolabeled ligand, such as [³H]-nociceptin.[21]

    • Unlabeled test compound.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).[24]

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • The receptor membrane preparation, radioligand (at a fixed concentration near its Kd), and varying concentrations of the unlabeled test compound are incubated together in a multi-well plate.[21][24]

    • The incubation is allowed to proceed until binding equilibrium is reached (e.g., 60 minutes at 30°C).[21][24]

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[21]

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.[22]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz help to visualize complex biological processes and experimental designs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-aminoquinazoline derivatives.

Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Purified Kinase + Substrate + ATP A2 Add Test Compound (this compound Derivative) A1->A2 A3 Incubate A2->A3 A4 Measure Kinase Activity (e.g., ADP-Glo) A3->A4 A5 Calculate IC50 A4->A5 B2 Treat with Test Compound A5->B2 Potent compounds advance B1 Culture Cancer Cell Line (e.g., EGFR-dependent) B1->B2 B3 Incubate (e.g., 72h) B2->B3 B4 Assess Cell Viability (e.g., MTS/MTT Assay) B3->B4 B5 Determine GI50 B4->B5

Caption: General experimental workflow for screening and validating kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of 4-Aminomorpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Aminomorpholine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary: this compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact.[1]
Eye Protection Safety goggles or a face shield.To protect against splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with hazardous waste regulations.[4][5] It should not be disposed of down the drain or in regular trash.[4][6] The primary method of disposal is through a licensed professional waste disposal service.[1]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect any unused or contaminated solid this compound waste in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and compatible container. Do not mix with other incompatible waste streams.[7]

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, are considered hazardous waste.[8] These should be collected in a separate, clearly labeled hazardous waste bag or container.[8]

Step 2: Waste Labeling

Properly label all waste containers.[4] The label should include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

  • The specific hazards (e.g., Flammable, Toxic, Irritant).[1][2]

  • The date of waste generation.[4]

  • The name and contact information of the principal investigator or laboratory supervisor.[4]

  • The department and room number where the waste was generated.[4]

Step 3: Waste Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[8]

  • Ensure that the storage area is away from sources of ignition, such as heat, sparks, and open flames.[3]

  • Segregate this compound waste from incompatible materials, which include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[3][9]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[4][8]

  • Provide them with a complete list of the chemicals for disposal, including quantities.[4]

  • Follow their specific instructions for packaging and collection.

Experimental Protocols

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₄H₁₀N₂O[1][2]
Molecular Weight 102.14 g/mol [1][2]
Flash Point 58 °C (136.4 °F) - closed cup
Boiling Point 168 °C (lit.)
Density 1.059 g/mL at 25 °C (lit.)
UN Number 1993[3][10]
Hazard Class 3 (Flammable Liquid)[3][10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Segregate Waste Streams (Solid, Liquid, Contaminated Materials) A->B C Select Compatible & Labeled Containers B->C D Properly Label Containers ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Secure, Ventilated Area D->E F Segregate from Incompatibles E->F G Contact EHS or Licensed Waste Disposal Service F->G H Follow Professional Disposal Instructions G->H I Waste Pickup & Transport H->I J Incineration by Licensed Facility I->J

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomorpholine
Reactant of Route 2
4-Aminomorpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.